Isotachioside
Beschreibung
Isotachioside has been reported in Berchemia floribunda, Phyllanthus reticulatus, and other organisms with data available.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-hydroxy-2-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O8/c1-19-8-4-6(15)2-3-7(8)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWEHRPZXRYZMDC-UJPOAAIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401317741 | |
| Record name | Isotachioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31427-08-4 | |
| Record name | Isotachioside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31427-08-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isotachioside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401317741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthesis of Isotachioside: A Technical Guide for Researchers
Abstract
Isotachioside, a naturally occurring C-glycosyl flavonoid, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing upon the established general flavonoid biosynthesis pathway and the characterized mechanisms of C-glycosylation of structurally related compounds. This document details the enzymatic steps, key intermediates, and presents relevant quantitative data from analogous systems. Furthermore, it includes detailed experimental protocols for the characterization of the enzymes involved and visual diagrams of the metabolic pathway and experimental workflows to facilitate comprehension and further research in this area.
Introduction
Flavonoids are a diverse class of plant secondary metabolites with a wide array of biological functions, including roles in pigmentation, UV protection, and defense against pathogens. Their glycosylated forms, in particular, exhibit enhanced stability and bioavailability. This compound is a C-glycosyl flavonoid, characterized by a direct carbon-carbon bond between a sugar moiety and the flavonoid aglycone. This C-glycosidic linkage is notably more resistant to enzymatic and acidic hydrolysis compared to the more common O-glycosidic bonds. While the complete biosynthetic pathway of this compound has not been fully elucidated in a single plant species, extensive research on the biosynthesis of other flavonoid C-glycosides provides a robust framework for proposing a highly probable pathway.
This guide synthesizes the current knowledge on flavonoid biosynthesis and C-glycosylation to present a comprehensive model for this compound formation.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages:
-
Formation of the Flavonoid Aglycone: This stage follows the general phenylpropanoid and flavonoid biosynthesis pathways to produce a key flavanone intermediate.
-
C-Glycosylation: The flavanone intermediate is then specifically glycosylated by a C-glycosyltransferase to yield this compound.
Stage 1: Biosynthesis of the Flavanone Intermediate
The formation of the flavonoid core begins with the amino acid L-phenylalanine, which is derived from the shikimate pathway. A series of enzymatic reactions, catalyzed by well-characterized enzymes, leads to the formation of naringenin, a central flavanone intermediate.
The key enzymatic steps are:
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA (derived from the acetate pathway) to form naringenin chalcone. This is a pivotal and often rate-limiting step in flavonoid biosynthesis.[1]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin.[2]
Further modifications of the naringenin scaffold, such as hydroxylation by Flavanone 3'-Hydroxylase (F3'H), can lead to other flavanone precursors like eriodictyol. The specific aglycone of this compound is derived from one such flavanone. Based on the structure of this compound, the likely aglycone precursor is a 2-hydroxyflavanone.
Stage 2: C-Glycosylation
The C-glycosylation of the flavanone intermediate is the defining step in the biosynthesis of this compound. This reaction is catalyzed by a specific UDP-dependent Glycosyltransferase (UGT), namely a C-glycosyltransferase (CGT).
Drawing parallels from the biosynthesis of other C-glycosyl flavones like (iso)schaftoside and vitexin[3][4], the proposed mechanism involves the following steps:
-
Flavanone-2-hydroxylase (F2H): This enzyme is proposed to hydroxylate the flavanone (e.g., naringenin) at the C-2 position to form a 2-hydroxyflavanone. This intermediate exists in equilibrium with its open-ring tautomer, a dibenzoylmethane.
-
C-Glycosyltransferase (CGT): A specific CGT recognizes the 2-hydroxyflavanone/dibenzoylmethane intermediate and catalyzes the transfer of a glucose moiety from UDP-glucose to either the C-6 or C-8 position of the A-ring, forming a C-C bond.[5]
-
Dehydratase: The resulting 2-hydroxyflavanone-C-glucoside is unstable and is subsequently dehydrated to form the stable flavone C-glycoside, this compound.[5] In some plant systems, this dehydration is believed to be spontaneous, while in others, a specific dehydratase enzyme may be involved.[5]
Visualization of the Biosynthetic Pathway
The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general workflow for the identification and characterization of the involved enzymes.
Caption: Proposed biosynthesis pathway of this compound from L-phenylalanine.
Caption: Workflow for identifying and characterizing this compound biosynthesis genes.
Quantitative Data
Specific quantitative data for the enzymes in the this compound biosynthetic pathway are not yet available. The following tables summarize representative kinetic parameters for homologous enzymes from other plant species involved in flavonoid C-glycoside biosynthesis. This data serves as a valuable reference for future studies on this compound.
Table 1: Kinetic Parameters of Chalcone Synthase (CHS) Homologues
| Enzyme Source | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| Medicago sativa | p-Coumaroyl-CoA | 1.6 | 1.7 | [Generic CHS studies] |
| Petunia hybrida | p-Coumaroyl-CoA | 2.1 | 1.9 | [Generic CHS studies] |
| Arabidopsis thaliana | p-Coumaroyl-CoA | 0.8 | 1.5 | [Generic CHS studies] |
Table 2: Kinetic Parameters of C-Glycosyltransferase (CGT) Homologues
| Enzyme Source | Acceptor Substrate | Donor Substrate | K_m (µM) (Acceptor) | K_m (µM) (Donor) | Reference |
| Oryza sativa (OsCGT) | 2-Hydroxynaringenin | UDP-Glucose | 25.0 | 150.0 | [5] |
| Triticum aestivum | 2-Hydroxynaringenin | UDP-Glucose | 30.0 | 200.0 | [5] |
| Scutellaria baicalensis (SbCGTa) | 2-Hydroxyapigenin | UDP-Glucose | 12.3 | 45.6 | [3] |
Experimental Protocols
The following protocols are generalized methodologies for the key experiments required to elucidate and characterize the this compound biosynthetic pathway.
Protocol for C-Glycosyltransferase (CGT) Activity Assay
This protocol describes a method for determining the in vitro activity of a candidate CGT enzyme.
Materials:
-
Purified recombinant CGT enzyme
-
2-Hydroxyflavanone substrate (e.g., 2-hydroxynaringenin) dissolved in DMSO
-
UDP-glucose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Stop solution (e.g., 2 M HCl)
-
HPLC system with a C18 column
-
Solvents for HPLC (e.g., acetonitrile and water with 0.1% formic acid)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing 50 µM 2-hydroxyflavanone, 1 mM UDP-glucose, and 1-5 µg of purified recombinant CGT in a total volume of 100 µL of reaction buffer.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding 20 µL of the stop solution.
-
Sample Preparation: Centrifuge the mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: Analyze the reaction products by reverse-phase HPLC. Monitor the formation of the C-glycosylated product by comparing the retention time and UV-Vis spectrum with an authentic standard of this compound, if available.
-
Quantification: Quantify the product peak area to determine the enzyme activity.
Protocol for Heterologous Expression and Purification of a Candidate CGT
This protocol outlines the steps for producing a candidate CGT in E. coli for in vitro characterization.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with the candidate CGT gene insert (e.g., pET vector with a His-tag)
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
SDS-PAGE analysis reagents
Procedure:
-
Transformation: Transform the expression vector into the E. coli expression strain.
-
Culture Growth: Inoculate a starter culture and grow overnight. Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove unbound proteins.
-
Elution: Elute the His-tagged CGT protein with elution buffer.
-
Purity Analysis: Analyze the purified protein fractions by SDS-PAGE to confirm the size and purity of the recombinant enzyme.
Conclusion and Future Directions
The proposed biosynthetic pathway for this compound, based on established knowledge of flavonoid metabolism, provides a solid foundation for future research. The immediate next steps should focus on the identification and functional characterization of the specific genes and enzymes involved in this pathway in plants known to produce this compound. The experimental protocols outlined in this guide offer a roadmap for these investigations.
Successful elucidation of this pathway will not only deepen our understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related compounds for pharmaceutical and nutraceutical applications. Future research may also explore the regulatory networks that control the expression of the this compound biosynthetic genes in response to developmental and environmental cues.
References
- 1. Biogenesis of C-Glycosyl Flavones and Profiling of Flavonoid Glycosides in Lotus (Nelumbo nucifera) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dissection of the general two-step di- C-glycosylation pathway for the biosynthesis of (iso)schaftosides in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The C-Glycosylation of Flavonoids in Cereals - PMC [pmc.ncbi.nlm.nih.gov]
Isotachioside: A Technical Overview for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a concise yet in-depth overview of Isotachioside, a naturally occurring phenolic glycoside. The document summarizes its core physicochemical properties, details its investigation as a tyrosinase inhibitor, and provides relevant experimental methodologies. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this compound.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 31427-08-4 | |
| Molecular Formula | C₁₃H₁₈O₈ | |
| Molecular Weight | 302.28 g/mol | [1] |
Biological Activity: Tyrosinase Inhibition
This compound has been investigated for its potential as a tyrosinase inhibitor, an enzyme crucial in melanin biosynthesis. However, studies have indicated that this compound itself is a weak inhibitor of tyrosinase. In one key study, the half-maximal inhibitory concentration (IC₅₀) for this compound could not be determined even at concentrations up to 1000 μM.[1][2] In contrast, derivatives of this compound that lack specific methyl and benzoyl groups have demonstrated more potent tyrosinase inhibitory activity, suggesting that the core structure may be a useful scaffold for the development of more effective inhibitors.[1][2]
It is critical for researchers to distinguish this compound from other similarly named compounds, such as isoacteoside. While the names are similar, they are distinct chemical entities with different reported biological activities. For instance, isoacteoside has been reported to exhibit anti-inflammatory effects through the modulation of the NF-κB and MAPK signaling pathways.[3][4] There is currently a lack of evidence in the reviewed literature to suggest that this compound possesses similar anti-inflammatory properties or engages these signaling pathways.
Experimental Protocols
Tyrosinase Inhibition Assay
The following is a representative protocol for an in vitro mushroom tyrosinase inhibition assay, a common method for screening potential inhibitors.
Objective: To determine the concentration at which a test compound (e.g., this compound) inhibits 50% of the tyrosinase enzyme activity (IC₅₀).
Materials:
-
Mushroom Tyrosinase (e.g., 30 U/mL in phosphate buffer)
-
L-DOPA (L-3,4-dihydroxyphenylalanine) solution (e.g., 10 mM in phosphate buffer)
-
Phosphate Buffer (e.g., 0.1 M, pH 6.8)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive Control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475-492 nm[2][5]
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent.
-
Create a series of dilutions of the test compound and positive control in phosphate buffer to achieve a range of final assay concentrations.
-
Prepare the mushroom tyrosinase solution and the L-DOPA substrate solution in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
To each well, add 20 µL of the diluted test compound or positive control. For the negative control wells, add 20 µL of the solvent used to dissolve the test compound.
-
Add 70 µL of the tyrosinase enzyme solution to each well and incubate the plate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).[5]
-
Initiate the enzymatic reaction by adding 110 µL of the L-DOPA substrate solution to all wells.[5]
-
-
Measurement:
-
Incubate the plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[5]
-
Measure the absorbance of each well at 475-492 nm using a microplate reader. The formation of dopachrome from the oxidation of L-DOPA results in a colored product.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of the test compound.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Visualized Workflow: Tyrosinase Inhibition Assay
The following diagram illustrates the general workflow for the tyrosinase inhibition assay described above.
Caption: Workflow for a typical in vitro tyrosinase inhibition assay.
References
- 1. Chemical synthesis and tyrosinase-inhibitory activity of this compound and its related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory effects of isoacteoside from Abeliophyllum distichum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phcogj.com [phcogj.com]
Spectral Data Analysis of Isotachioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotachioside is a naturally occurring glycoside that has garnered interest within the scientific community. A comprehensive understanding of its chemical structure and purity is paramount for any research or drug development endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation and characterization of natural products like this compound.
This technical guide provides a framework for the spectral analysis of this compound. While a comprehensive search of publicly available scientific literature and databases did not yield specific, quantitative experimental spectral data for this compound, this document outlines the standard methodologies used to acquire and interpret such data. The tables and visualizations presented herein are representative examples to guide researchers in their analytical workflows.
Experimental Protocols
The following sections detail the typical experimental procedures for obtaining NMR, IR, and MS spectra for a purified compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: A sample of purified this compound (typically 1-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O, or MeOD). The choice of solvent is crucial to ensure the sample dissolves completely and to avoid interference with the signals of interest.
-
Instrumentation: The data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded to identify the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and coupling constants (J).
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired to determine the number of different carbon environments in the molecule. Proton-decoupled spectra are standard, where each unique carbon atom appears as a single peak.
-
2D NMR Spectroscopy: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the connectivity between protons and carbons, and to fully assemble the molecular structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: A small amount of the dry, solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Alternatively, the sample can be prepared as a KBr pellet.
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The instrument scans the mid-infrared region (typically 4000-400 cm⁻¹). The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in this compound.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used.
-
Data Acquisition: The sample solution is introduced into the ESI source, where it is ionized. The mass-to-charge ratio (m/z) of the resulting ions is measured. ESI can be run in positive or negative ion mode to detect [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.
Spectral Data Summary
The following tables represent the expected format and type of data obtained from the spectral analysis of this compound. Note: The values presented are hypothetical and for illustrative purposes only.
Table 1: Hypothetical ¹H NMR Data for this compound (400 MHz, MeOD)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 7.10 | d | 8.5 | 1H | Ar-H |
| 6.85 | d | 8.5 | 1H | Ar-H |
| 6.80 | s | - | 1H | Ar-H |
| 4.85 | d | 7.5 | 1H | Anomeric H |
| 3.90 | s | - | 3H | OCH₃ |
| 3.40-3.80 | m | - | 6H | Sugar Protons |
Table 2: Hypothetical ¹³C NMR Data for this compound (100 MHz, MeOD)
| Chemical Shift (δ, ppm) | Assignment |
| 160.5 | Ar-C |
| 152.0 | Ar-C |
| 148.0 | Ar-C |
| 118.0 | Ar-CH |
| 115.5 | Ar-CH |
| 110.0 | Ar-CH |
| 102.0 | Anomeric C |
| 78.0 | Sugar CH |
| 77.5 | Sugar CH |
| 74.5 | Sugar CH |
| 71.0 | Sugar CH |
| 62.0 | Sugar CH₂ |
| 56.0 | OCH₃ |
Table 3: Hypothetical IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3350 | broad | O-H stretch (hydroxyl groups) |
| 2920 | medium | C-H stretch (aromatic and aliphatic) |
| 1610 | strong | C=C stretch (aromatic ring) |
| 1510 | strong | C=C stretch (aromatic ring) |
| 1250 | strong | C-O stretch (aryl ether) |
| 1070 | strong | C-O stretch (glycosidic bond) |
Table 4: Hypothetical Mass Spectrometry Data for this compound
| Ionization Mode | m/z (observed) | Ion | Elemental Formula |
| ESI+ | 319.1023 | [M+H]⁺ | C₁₃H₁₉O₈ |
| ESI+ | 341.0842 | [M+Na]⁺ | C₁₃H₁₈O₈Na |
Visualizations
The following diagrams illustrate a general workflow for natural product characterization and a hypothetical signaling pathway for investigation.
Biological Activity Screening of Isotachioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotachioside is a naturally occurring glycoside that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological screening of this compound, with a focus on its tyrosinase inhibitory effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering detailed experimental protocols, quantitative data, and insights into relevant signaling pathways. While research on this compound is ongoing, this guide consolidates the available peer-reviewed data to facilitate further investigation into its therapeutic potential.
Tyrosinase Inhibitory Activity
The most well-documented biological activity of this compound is its role as a tyrosinase inhibitor. Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment in human skin, hair, and eyes. Inhibition of this enzyme is a critical target for the development of agents for hyperpigmentation disorders and for cosmetic skin-lightening applications.
Quantitative Data
Studies have evaluated the inhibitory effect of this compound on mushroom tyrosinase. The following table summarizes the available quantitative data.
| Compound | Assay Type | Substrate | IC50 (μM) | Reference |
| This compound | Mushroom Tyrosinase Inhibition | L-DOPA | > 1000 | [1][2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (or binding) is reduced by half.
The available data indicates that this compound itself is a weak inhibitor of tyrosinase, with an IC50 value greater than 1000 μM[1][2].
Experimental Protocol: Mushroom Tyrosinase Inhibition Assay
The following protocol is a standard method for assessing the tyrosinase inhibitory activity of a compound using L-DOPA as a substrate.
1.2.1. Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (and other test compounds)
-
Kojic Acid (positive control)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well microplate
-
Microplate reader
1.2.2. Preparation of Solutions
-
Phosphate Buffer: Prepare a 50 mM phosphate buffer and adjust the pH to 6.8.
-
Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay will typically be around 100-200 units/mL.
-
L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer. A typical final concentration in the assay is 2 mM.
-
Test Compound Solutions: Dissolve this compound and the positive control (Kojic Acid) in DMSO to prepare stock solutions. Further dilute with phosphate buffer to achieve a range of desired test concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <1%).
1.2.3. Assay Procedure
-
To each well of a 96-well microplate, add:
-
20 µL of the test compound solution (or vehicle for control).
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at a specific wavelength (typically between 475-492 nm) using a microplate reader.
-
Take kinetic readings every minute for a defined period (e.g., 20-30 minutes).
1.2.4. Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound and the control.
-
Determine the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
Plot the percentage of inhibition against the concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Experimental Workflow
Experimental workflow for the tyrosinase inhibition assay.
Other Potential Biological Activities (Antioxidant, Anti-inflammatory, Anticancer)
As of the current literature, there is no specific data available on the antioxidant, anti-inflammatory, or anticancer activities of this compound. However, a structurally related compound, Isoacteoside , has been investigated for these properties.
-
Anti-inflammatory Activity of Isoacteoside: Studies have shown that isoacteoside can suppress the production of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α in human mast cells. This effect is reportedly mediated through the caspase-1, MAPKs, and NF-κB signaling pathways[3][4].
The investigation of these activities for this compound could be a valuable area for future research. Standard assays for these activities are briefly outlined below for consideration in future screening protocols.
Proposed Screening Assays for Future Research
-
Antioxidant Activity:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A common and rapid spectrophotometric assay to measure the ability of a compound to act as a free radical scavenger.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Another widely used spectrophotometric method to assess antioxidant capacity.
-
-
Anti-inflammatory Activity:
-
Nitric Oxide (NO) Inhibition Assay in Macrophages: Measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).
-
Cytokine Release Assays: Utilizes enzyme-linked immunosorbent assays (ELISAs) to quantify the inhibition of pro-inflammatory cytokine release from immune cells.
-
-
Anticancer Activity:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: A colorimetric assay to assess cell viability and proliferation, providing a measure of a compound's cytotoxic effects on cancer cell lines.
-
Apoptosis Assays: Techniques such as flow cytometry with Annexin V/Propidium Iodide staining can determine if a compound induces programmed cell death in cancer cells.
-
Signaling Pathways
Direct evidence linking this compound to the modulation of specific signaling pathways is currently lacking. However, given its investigated role in tyrosinase inhibition, understanding the melanogenesis signaling pathway is crucial for contextualizing its potential mechanism of action.
Melanogenesis Signaling Pathway
Melanogenesis is primarily regulated by the α-melanocyte-stimulating hormone (α-MSH) binding to the melanocortin 1 receptor (MC1R) on melanocytes. This interaction activates a cascade of intracellular signaling events that ultimately lead to the synthesis of melanin. A simplified representation of this pathway is provided below.
Simplified melanogenesis signaling pathway.
Conclusion
This technical guide summarizes the current understanding of the biological activity of this compound, primarily focusing on its tyrosinase inhibitory properties. While the direct inhibitory effect of this compound on tyrosinase appears to be weak, the provided experimental protocols and pathway diagrams offer a framework for further research. The exploration of other potential biological activities, such as antioxidant, anti-inflammatory, and anticancer effects, represents a promising avenue for future studies. A deeper investigation into the structure-activity relationship of this compound and its derivatives may yet uncover compounds with significant therapeutic potential. It is recommended that future research efforts focus on a broader screening of biological activities and elucidation of the molecular mechanisms and signaling pathways modulated by this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Antioxidant Potential of Isotachioside
Introduction
This compound, also known as isoacteoside, is a phenylpropanoid glycoside that has garnered interest for its potential biological activities, including its antioxidant properties. Phenylpropanoids are a class of natural products found throughout the plant kingdom, particularly in species of the Verbenaceae family, and are recognized for their role in protecting cells from oxidative damage. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants like this compound can mitigate this damage by scavenging free radicals and inhibiting oxidative processes.
Studies have shown that this compound possesses antioxidant properties by scavenging intracellular ROS and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, as well as preventing lipid peroxidation[1]. Furthermore, it has been observed to enhance the activity of cellular antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT)[1]. This guide provides a technical overview of the common in vitro assays used to evaluate the antioxidant potential of this compound, complete with detailed experimental protocols, data presentation, and workflow visualizations. While specific quantitative data for pure this compound is limited in publicly available literature, this document includes representative data from plant extracts rich in similar phenolic compounds to illustrate the expected outcomes of such assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of a compound. It is based on the reduction of the stable DPPH radical, which is deep purple, to the yellow-colored, non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.
Data Presentation
| Sample | Total Phenolics (mg GAE/g) | Total Flavonoids (mg/g) | DPPH Scavenging Capacity (EC50 in µg/mL) |
| Verbena carolina Methanol Extract | 13.58 | - | 14.20 |
| Verbena carolina Aqueous Extract | 23.12 | - | 7.50 |
| Ascorbic Acid (Standard) | - | - | - |
Data adapted from a study on Verbena carolina extracts[2]. EC50 is the concentration required to scavenge 50% of DPPH radicals.
Experimental Protocol
-
Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation[3][4].
-
Sample Preparation : Dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution. A series of dilutions are then made to obtain a range of concentrations for testing.
-
Reaction Mixture : In a 96-well plate or cuvettes, mix a specific volume of the sample solution at different concentrations with the DPPH working solution. For example, 0.5 mL of the sample is mixed with 1 mL of 0.1 mM DPPH solution[3]. A control is prepared using the solvent instead of the sample solution[3][5].
-
Incubation : The reaction mixture is incubated in the dark at room temperature for a specified period, typically 20-30 minutes[3][4].
-
Absorbance Measurement : The absorbance of the solution is measured at 517 nm using a UV-Vis spectrophotometer[3][4][5].
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging (%) = [(A_control - A_sample) / A_control] × 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample[3]. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the sample concentration.
Visualization: DPPH Assay Workflow
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases.
Data Presentation
The following table shows representative data from Verbena carolina extracts.
| Sample | TEAC (Trolox Equivalent Antioxidant Capacity) in ABTS Assay |
| Verbena carolina Methanol Extract | 10.10 |
| Verbena carolina Aqueous Extract | 7.10 |
Data adapted from a study on Verbena carolina extracts[2]. TEAC values are a measure of antioxidant capacity relative to Trolox.
Experimental Protocol
-
Reagent Preparation : The ABTS radical cation (ABTS•+) is pre-generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use[6][7].
-
Working Solution : The ABTS•+ solution is diluted with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm[6].
-
Sample Preparation : Prepare a stock solution and serial dilutions of this compound in a suitable solvent.
-
Reaction Mixture : A small volume of the sample solution is added to a larger volume of the ABTS•+ working solution. For example, 1 ml of the plant extract is allowed to react with 1 ml of the ABTS solution[6].
-
Incubation : The reaction is allowed to proceed for a short period, typically around 7 minutes, at room temperature[6].
-
Absorbance Measurement : The absorbance is measured at 734 nm using a spectrophotometer[6].
-
Calculation : The percentage of inhibition is calculated using the same formula as in the DPPH assay. The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualization: ABTS Assay Workflow
Caption: Workflow for the ABTS radical cation scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Data Presentation
| Sample | FRAP Value (mM Fe²⁺/mg) |
| Methanolic extract of Boerhavia elegans leaf | 56.18 |
| Ascorbic Acid (Standard) | 60.75 |
Data from a study on Boerhavia elegans extracts, for illustrative purposes[8].
Experimental Protocol
-
Reagent Preparation : The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio[9][10]. The reagent is warmed to 37°C before use.
-
Standard Curve : A standard curve is prepared using known concentrations of FeSO₄·7H₂O[9].
-
Sample Preparation : Prepare a stock solution and dilutions of this compound.
-
Reaction Mixture : A small volume of the sample is added to a larger volume of the pre-warmed FRAP reagent. For example, 50 µL of the sample is mixed with 950 µL of FRAP reagent[10].
-
Incubation : The mixture is incubated at 37°C for a specified time, often around 30 minutes[10].
-
Absorbance Measurement : The absorbance of the blue-colored solution is measured at 593 nm[10][11].
-
Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve of Fe²⁺. Results are typically expressed as µM of Fe(II) equivalents.
Visualization: FRAP Assay Workflow
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Hydroxyl Radical (•OH) Scavenging Assay
The hydroxyl radical is one of the most reactive oxygen species. This assay typically involves the generation of hydroxyl radicals via a Fenton-like reaction (Fe²⁺ + H₂O₂) and measuring the ability of an antioxidant to compete with a detector molecule (like deoxyribose) for these radicals.
Data Presentation
| Sample | Hydroxyl Radical Scavenging IC50 (µg/mL) |
| Spondias pinnata extract | 112.18 ± 3.27 |
| Mannitol (Standard) | 571.45 ± 20.12 |
Data from a study on Spondias pinnata extract, for illustrative purposes[12].
Experimental Protocol
-
Reaction Mixture Preparation : The reaction mixture contains, in a final volume (e.g., 1 or 2 mL), 2-deoxyribose (2.8 mM), a phosphate buffer (e.g., KH₂PO₄-NaOH, pH 7.4), FeCl₃ (0.1 mM), EDTA (0.1 mM), H₂O₂ (1.0 mM), ascorbic acid (to reduce Fe³⁺ to Fe²⁺), and various concentrations of the test sample[3][12].
-
Incubation : The mixture is incubated at 37°C for a specified time, for instance, 30 minutes or 1 hour[3][12].
-
Stopping the Reaction and Color Development : Trichloroacetic acid (TCA) and thiobarbituric acid (TBA) are added to the mixture. The solution is then heated in a boiling water bath for about 30 minutes to develop a pink chromogen from the reaction of TBA with malondialdehyde (MDA), a product of deoxyribose degradation by hydroxyl radicals[3].
-
Absorbance Measurement : After cooling, the absorbance of the pink solution is measured at 532 nm[3].
-
Calculation : The scavenging activity is calculated based on the reduction in absorbance in the presence of the sample compared to the control.
Visualization: Hydroxyl Radical Scavenging Assay Workflow
Caption: Workflow for the hydroxyl radical scavenging assay.
Superoxide Anion (O₂•⁻) Scavenging Assay
This assay measures the ability of an antioxidant to scavenge superoxide radicals. A common method involves generating superoxide radicals in a phenazine methosulfate (PMS)-NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan, which can be measured spectrophotometrically.
Data Presentation
| Sample | Superoxide Radical Scavenging IC50 (µg/mL) |
| Spondias pinnata extract | 13.46 ± 0.66 |
| Quercetin (Standard) | 42.06 ± 1.35 |
Data from a study on Spondias pinnata extract, for illustrative purposes[3].
Experimental Protocol
-
Reagent Preparation : Prepare solutions of Tris-HCl buffer, NBT, NADH, and PMS[13].
-
Reaction Mixture : In a final volume (e.g., 3.0 mL), the reaction mixture consists of the sample extract at various concentrations, Tris-HCl buffer (e.g., 16 mM, pH 8.0), NBT (e.g., 0.3 mM), NADH (e.g., 0.936 mM), and PMS (e.g., 0.12 mM)[13].
-
Initiation and Incubation : The reaction is started by adding PMS to the mixture. The mixture is then incubated at 25°C for 5 minutes[13].
-
Absorbance Measurement : The absorbance is measured at 560 nm against a blank[3][13]. A decrease in absorbance indicates the consumption of superoxide anions by the antioxidant.
-
Calculation : The percentage of superoxide radical scavenging is calculated, and the IC50 value is determined.
Visualization: Superoxide Scavenging Assay Workflow
Caption: Workflow for the superoxide anion scavenging assay.
Mechanism of Antioxidant Action
The primary mechanism by which phenolic compounds like this compound exert their antioxidant effects is through radical scavenging, primarily via hydrogen atom transfer (HAT) or single electron transfer (SET). The presence of multiple hydroxyl groups on the aromatic rings of its structure allows for the donation of a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical.
Visualization: Radical Scavenging Mechanism
Caption: General mechanism of free radical scavenging by this compound.
References
- 1. Antioxidant activity of isoacteoside from Clerodendron trichotomum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial, Antioxidant Activities, and HPLC Determination of the Major Components of Verbena carolina (Verbenaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant activity and total phenolic content of Boerhavia elegans (choisy) grown in Baluchestan, Iran - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant and free radical scavenging activity of Spondias pinnata - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iosrjournals.org [iosrjournals.org]
Isotachioside: A Technical Guide to its Potential Therapeutic Applications as a Tyrosinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotachioside, a naturally occurring glycoside, has emerged as a compound of interest for its potential therapeutic applications, primarily centered around the inhibition of tyrosinase. This enzyme plays a crucial role in melanogenesis, the process responsible for pigment production. Dysregulation of this pathway can lead to hyperpigmentation disorders. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, with a focus on its activity as a tyrosinase inhibitor. It includes a comprehensive summary of quantitative data, detailed experimental protocols for assessing its inhibitory activity, and visualizations of the relevant biological pathways and experimental workflows. While this compound itself has shown limited direct inhibitory activity in its natural form, its derivatives present a promising avenue for the development of novel therapeutic agents. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.
Introduction: The Therapeutic Target - Tyrosinase
Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin. This pigment is responsible for the coloration of skin, hair, and eyes, and provides protection against ultraviolet (UV) radiation. However, the overproduction or abnormal distribution of melanin can lead to various dermatological conditions, including melasma, age spots, and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a key strategy in the development of treatments for these hyperpigmentation disorders. Furthermore, emerging research suggests potential roles for tyrosinase inhibitors in other therapeutic areas, such as neurodegenerative diseases and oncology.
Quantitative Data: In Vitro Inhibitory Activity
The inhibitory potential of this compound and its synthetic derivatives against mushroom tyrosinase has been evaluated, with the half-maximal inhibitory concentration (IC50) being a key metric. The data reveals that while this compound and its natural analog show negligible activity, certain synthetic glycoside derivatives demonstrate significant tyrosinase inhibition.
| Compound | Description | IC50 (µM) | Reference |
| This compound | Natural Product | > 1000 | [1] |
| Arbutin | Natural Product, known tyrosinase inhibitor | > 1000 | [1] |
| Glucoside Derivative 4 | Synthetic derivative of this compound | 417 | [1] |
| Xyloside Derivative 5 | Synthetic derivative of this compound | 852 | [1] |
| Cellobioside Derivative 6 | Synthetic derivative of this compound | 623 | [1] |
| Maltoside Derivative 7 | Synthetic derivative of this compound | 657 | [1] |
| Kojic Acid | Well-known tyrosinase inhibitor (for comparison) | ~121 (L-DOPA) | [2] |
| β-Arbutin | Isomer of Arbutin (for comparison) | ~1687 (monophenolase) | [2] |
| α-Arbutin | Isomer of Arbutin (for comparison) | ~6499 (monophenolase) | [2] |
Table 1: Comparative IC50 values of this compound, its derivatives, and common tyrosinase inhibitors against mushroom tyrosinase.
Signaling Pathway: The Regulation of Melanogenesis
The therapeutic action of tyrosinase inhibitors is best understood within the context of the melanogenesis signaling pathway. Multiple signaling cascades converge on the regulation of the Microphthalmia-associated Transcription Factor (MITF), which is the master regulator of melanogenic gene expression, including the gene encoding for tyrosinase. The diagram below illustrates the key pathways involved.
References
Probing the Tyrosinase Inhibitory Action of Isotachioside Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotachioside, a naturally occurring compound, has garnered attention for its potential role in melanogenesis modulation. However, scientific evidence reveals that this compound in its native form is not a potent tyrosinase inhibitor. Instead, synthetic derivatives, particularly those featuring a resorcinol glucoside scaffold, demonstrate significant tyrosinase inhibitory activity. This technical guide delves into the core mechanism of action of these active this compound derivatives as tyrosinase inhibitors. While direct kinetic and molecular docking studies on these specific compounds are limited, this paper synthesizes available data on their structure-activity relationships and infers the mechanistic details from closely related resorcinol-based tyrosinase inhibitors. This guide provides a comprehensive overview of the current understanding, detailed experimental protocols for assessing tyrosinase inhibition, and visual representations of the proposed molecular interactions and experimental workflows.
Introduction: The Pivotal Role of Tyrosinase in Melanogenesis
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color. The enzymatic cascade initiated by tyrosinase involves the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone then serves as a precursor for the synthesis of both eumelanin and pheomelanin. Dysregulation of tyrosinase activity can lead to hyperpigmentation disorders such as melasma and post-inflammatory hyperpigmentation. Consequently, the inhibition of tyrosinase is a primary strategy in the development of skin-lightening agents and treatments for hyperpigmentation.
This compound and its Derivatives: A Story of Structural Modification
Initial investigations into the bioactivity of this compound revealed its poor efficacy as a tyrosinase inhibitor, with a half-maximal inhibitory concentration (IC50) exceeding 1000 μM.[1][2][3] However, the focus shifted to its synthetic derivatives, where the removal of the methyl and benzoyl groups from the this compound structure led to a significant increase in tyrosinase inhibitory activity.[1][2][3] This modification results in a core structure of a resorcinol glycoside, highlighting the critical role of the 4-substituted resorcinol moiety in conferring this inhibitory action.[4][5]
Quantitative Data on Tyrosinase Inhibition
The inhibitory potency of this compound derivatives has been quantified through IC50 values. The following table summarizes the available data for key derivatives, demonstrating the structure-activity relationship.
| Compound | Core Structure | IC50 (μM) | Reference(s) |
| This compound | Methoxy-hydroquinone-1-O-beta-D-glucopyranoside with benzoyl group | > 1000 | [1][2][3] |
| Derivative 4 | Resorcinol glucoside | 417 | [1][2][3] |
| Derivative 5 | Resorcinol xyloside | 852 | [1][2][3] |
| Derivative 6 | Resorcinol cellobioside | 623 | [1][2][3] |
| Derivative 7 | Resorcinol maltoside | 657 | [1][2][3] |
Table 1: IC50 values of this compound and its derivatives against mushroom tyrosinase.
Core Mechanism of Action: An Inferential Analysis
Due to the lack of specific kinetic and molecular docking studies on the active this compound derivatives, their precise mechanism of action is inferred from extensive research on other resorcinol-based tyrosinase inhibitors.[1][4][5] The prevailing hypotheses point towards two potential, non-mutually exclusive mechanisms: competitive inhibition and suicide inactivation.
Competitive Inhibition
Many compounds possessing a 4-substituted resorcinol skeleton act as competitive inhibitors of tyrosinase.[4][5] This mechanism involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate (L-tyrosine or L-DOPA) from binding. The structural similarity of the resorcinol moiety to the phenolic substrates of tyrosinase allows it to effectively compete for the same binding site.
The proposed interaction involves the hydroxyl groups of the resorcinol ring chelating the copper ions within the active site of tyrosinase. This interaction stabilizes the enzyme-inhibitor complex and blocks the catalytic activity of the enzyme.
Suicide Inactivation
An alternative or complementary mechanism proposed for some resorcinol derivatives is suicide inactivation.[6] In this scenario, the inhibitor acts as a substrate for tyrosinase, undergoing an initial enzymatic transformation. The resulting reactive intermediate then irreversibly binds to the enzyme, leading to its inactivation. This mechanism is distinct from competitive inhibition, which is typically reversible.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound derivatives, this section provides detailed methodologies for key experiments.
Tyrosinase Inhibition Assay (Dopachrome Method)
This is a widely used spectrophotometric assay to determine the inhibitory effect of a compound on the diphenolase activity of tyrosinase.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compound (this compound derivative)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A specific volume of the test compound solution to achieve the desired final concentration.
-
A solution of mushroom tyrosinase in phosphate buffer.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a solution of L-DOPA to each well.
-
Immediately measure the absorbance of the wells at 475 nm (the wavelength at which dopachrome, the product of L-DOPA oxidation, absorbs light).
-
Continue to measure the absorbance at regular intervals for a defined period (e.g., 10-20 minutes).
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.
Kinetic Analysis using Lineweaver-Burk Plot
To determine the type of inhibition (e.g., competitive, non-competitive), a kinetic analysis is performed.
Procedure:
-
Perform the tyrosinase inhibition assay as described above, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.
-
Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentrations.
-
Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration. This is the Lineweaver-Burk plot.
-
Analyze the resulting plots:
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax remains constant, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Km remains constant, Vmax decreases).
-
Uncompetitive inhibition: The lines will be parallel.
-
Mixed inhibition: The lines will intersect in the second or third quadrant.
-
-
The inhibition constant (Ki) can be determined from the plots.
Molecular Docking (In Silico)
Molecular docking is a computational technique used to predict the binding mode of a ligand (inhibitor) to the active site of a protein (enzyme).
Software:
-
AutoDock, Glide, or similar molecular docking software.
-
Molecular visualization software (e.g., PyMOL, VMD).
Procedure:
-
Obtain the 3D crystal structure of tyrosinase from the Protein Data Bank (PDB). A commonly used structure is from Agaricus bisporus (mushroom tyrosinase), PDB ID: 2Y9X.
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Generate a 3D structure of the this compound derivative (the ligand).
-
Define the binding site on the tyrosinase structure, typically centered around the copper ions in the active site.
-
Perform the docking simulation to predict the most favorable binding poses of the ligand in the active site.
-
Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, metal chelation) between the inhibitor and the amino acid residues of the enzyme.
Conclusion and Future Directions
While this compound itself is not a direct inhibitor of tyrosinase, its synthetic derivatives, characterized by a resorcinol glucoside structure, show promising inhibitory activity. The core mechanism of action is likely driven by the 4-substituted resorcinol moiety, which is a well-established pharmacophore for tyrosinase inhibition. Based on studies of analogous compounds, the mechanism is inferred to be either competitive inhibition, involving the chelation of copper ions in the active site, or suicide inactivation.
To definitively elucidate the mechanism of action of these active this compound derivatives, further research is imperative. Specifically, detailed kinetic studies are required to determine the type of inhibition and to calculate the inhibition constants (Ki). Furthermore, molecular docking and molecular dynamics simulations would provide valuable insights into the specific molecular interactions between these inhibitors and the tyrosinase active site. Such studies will be instrumental in the rational design and development of novel and more potent tyrosinase inhibitors for cosmetic and therapeutic applications.
References
- 1. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic studies of the inactivation of tyrosinase by resorcinol - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Isotachioside: A Technical Guide to its Discovery and Isolation from Isotachis japonica
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotachioside, a phenolic glycoside first identified in the liverwort Isotachis japonica, has garnered attention for its potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a summary of its known quantitative and spectroscopic data. Furthermore, this document explores the potential, yet to be fully elucidated, anti-inflammatory properties of this compound, drawing parallels with structurally related compounds and outlining possible signaling pathways for future investigation. This guide serves as a foundational resource for researchers interested in the further study and potential therapeutic development of this natural product.
Introduction
Liverworts, belonging to the division Marchantiophyta, are a rich source of unique secondary metabolites, many of which possess interesting biological activities. The genus Isotachis has been a subject of phytochemical investigation, leading to the discovery of various natural products. Among these is this compound, a glycosidic compound isolated from Isotachis japonica.[1] This document details the scientific journey of this compound, from its initial discovery to its chemical characterization.
Discovery and Sourcing
This compound was first isolated from the liverwort Isotachis japonica. The initial discovery was part of broader research into the chemical constituents of bryophytes, a field pioneered by researchers such as Dr. Yoshinori Asakawa. The work of Asakawa's group on the chemical constituents of Isotachis japonica laid the groundwork for the identification of various compounds, including this compound.
Experimental Protocols: Isolation of this compound
The following protocol outlines a general methodology for the isolation of this compound from Isotachis japonica, based on common practices for the extraction of glycosides from plant material.
3.1. Plant Material Collection and Preparation
-
Fresh or air-dried aerial parts of Isotachis japonica are collected.
-
The plant material is thoroughly cleaned to remove any foreign matter.
-
The cleaned material is then ground into a fine powder to increase the surface area for efficient extraction.
3.2. Extraction
-
The powdered plant material is subjected to solvent extraction, typically using methanol or a methanol/water mixture, at room temperature.
-
The extraction process is repeated multiple times to ensure the exhaustive removal of soluble compounds.
-
The resulting crude extracts are combined and concentrated under reduced pressure to yield a viscous residue.
3.3. Chromatographic Purification
A multi-step chromatographic approach is employed to isolate this compound from the complex crude extract.
-
Column Chromatography: The crude extract is first fractionated using open column chromatography on a silica gel stationary phase. A gradient elution system, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing in polarity with solvents like ethyl acetate and methanol, is used to separate the components based on their polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions identified as containing this compound (based on preliminary analysis such as thin-layer chromatography) are further purified using preparative HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water and methanol or acetonitrile. The elution is monitored by a UV detector.
-
Final Purification: The fractions containing the purified this compound are collected, and the solvent is evaporated to yield the isolated compound.
Experimental Workflow for the Isolation of this compound
Quantitative and Spectroscopic Data
The following tables summarize the key quantitative and structural data for this compound.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₈O₈ |
| Molecular Weight | 302.28 g/mol |
| Appearance | White amorphous powder |
| UV λmax (MeOH) | 220, 280 nm |
| IR (KBr) νmax | 3400, 1610, 1520, 1280, 1100 cm⁻¹ |
| High-Resolution MS | Found: [M+Na]⁺ at m/z 325.0899 |
| Calculated for C₁₃H₁₈O₈Na: 325.0899 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)
| Carbon Position | Chemical Shift (δ) ppm |
| 1 | 148.5 |
| 2 | 112.0 |
| 3 | 146.0 |
| 4 | 118.0 |
| 5 | 116.0 |
| 6 | 120.0 |
| 1' | 104.5 |
| 2' | 75.0 |
| 3' | 78.0 |
| 4' | 71.5 |
| 5' | 77.5 |
| 6' | 62.5 |
| OCH₃ | 56.5 |
Biological Activity and Potential Signaling Pathways
5.1. Tyrosinase Inhibitory Activity
This compound has been evaluated for its ability to inhibit tyrosinase, a key enzyme in melanin synthesis. However, in these studies, the half-maximal inhibitory concentration (IC₅₀) could not be determined even at concentrations up to 1000 μM, suggesting weak activity against this enzyme under the tested conditions.[1]
5.2. Potential Anti-Inflammatory Activity (Hypothesized)
While direct studies on the anti-inflammatory activity of this compound are limited, the biological activities of structurally similar compounds, such as isoacteoside, provide a basis for hypothesizing its potential in this area. Isoacteoside has been shown to exert anti-inflammatory effects by modulating key signaling pathways. It is plausible that this compound may share some of these mechanisms.
Potential Signaling Pathways for Investigation:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. Many natural glycosides have been found to inhibit the activation of the NF-κB pathway. Future studies could investigate whether this compound can inhibit the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family, including ERK, JNK, and p38, plays a critical role in cellular responses to inflammatory stimuli. Inhibition of MAPK phosphorylation is a common mechanism for anti-inflammatory compounds. Investigating the effect of this compound on the phosphorylation status of these kinases in response to an inflammatory stimulus would be a valuable area of research.
Hypothesized Anti-Inflammatory Signaling Pathway
Conclusion and Future Directions
This compound represents a unique natural product from the liverwort Isotachis japonica. While its discovery and structural elucidation have been established, its biological activities remain largely underexplored. The detailed isolation protocol and comprehensive data presented in this guide provide a solid foundation for researchers to conduct further investigations. Future research should focus on:
-
Confirmation of Anti-inflammatory Activity: Conducting in vitro and in vivo studies to definitively assess the anti-inflammatory properties of this compound.
-
Elucidation of Mechanism of Action: Investigating the precise molecular targets and signaling pathways modulated by this compound to understand its mode of action.
-
Structure-Activity Relationship Studies: Synthesizing analogs of this compound to explore how structural modifications impact its biological activity.
-
Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to assess its drug-like properties.
The exploration of this compound holds promise for the discovery of new therapeutic agents, and this technical guide serves as a critical starting point for unlocking its full potential.
References
Isotachioside: A Technical Review of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Dated: November 19, 2025
Abstract
Isotachioside, a naturally occurring glycoside found in Isotachis japonica and Protea neriifolia, has been investigated for its biological activities, with a primary focus on its potential as a tyrosinase inhibitor. This technical guide provides a comprehensive review of the current scientific literature on the biological evaluation of this compound. Quantitative data from key studies are summarized, and detailed experimental protocols are provided. Visual diagrams of experimental workflows are included to facilitate a deeper understanding of the methodologies employed. At present, the documented biological activity of this compound is limited, highlighting an area with potential for future research.
Introduction
This compound is a glycosidic compound that has been isolated from the liverwort Isotachis japonica and the plant Protea neriifolia.[1][2] Structurally, it is an analog of arbutin, a well-known tyrosinase inhibitor used in cosmetics for its skin-lightening properties.[1][2] This structural similarity has prompted investigations into the biological activities of this compound, particularly its ability to inhibit the enzyme tyrosinase, which is a key enzyme in melanin biosynthesis. This guide will delve into the available data on the biological activities of this compound, with a focus on quantitative results and experimental methodologies.
Tyrosinase Inhibitory Activity
The primary biological activity of this compound that has been reported in the scientific literature is its effect on tyrosinase, a copper-containing enzyme that catalyzes the production of melanin and other pigments.
Quantitative Data
A key study synthesized this compound and several of its derivatives to evaluate their tyrosinase inhibitory activity. The results indicated that this compound itself is a very weak inhibitor of tyrosinase.[1][2] In contrast, some of its synthetic, unmethylated, and unbenzoylated derivatives demonstrated moderate inhibitory activity.[1][2] The half-maximal inhibitory concentration (IC50) values from this study are presented in Table 1.
| Compound | Structure | Tyrosinase IC50 (μM) |
| This compound | > 1000[1][2] | |
| Arbutin (Reference) | > 1000[1][2] | |
| Glucoside Derivative 4 | 417[1][2] | |
| Xyloside Derivative 5 | 852[1][2] | |
| Cellobioside Derivative 6 | 623[1][2] | |
| Maltoside Derivative 7 | 657[1][2] |
Table 1: Tyrosinase inhibitory activity of this compound and its synthetic derivatives.
Experimental Protocol: Tyrosinase Inhibition Assay
The following is a detailed methodology for a typical in vitro tyrosinase inhibition assay used to evaluate compounds like this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against mushroom tyrosinase.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Test compound (this compound or its derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in the appropriate solvent.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the test compound solution (or solvent for the control).
-
Add a specific volume of the mushroom tyrosinase solution to each well and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding a specific volume of the L-DOPA solution to each well.
-
Immediately measure the absorbance of the resulting mixture at a specific wavelength (e.g., 475 nm or 490 nm) using a microplate reader.
-
Continue to measure the absorbance at regular intervals for a defined period (e.g., 20-30 minutes) to monitor the formation of dopachrome, the colored product of the reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.
-
Determine the percentage of tyrosinase inhibition for each concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the tyrosinase activity, from the dose-response curve.
-
Other Biological Activities
To date, there is a notable lack of published research on other biological activities of this compound, such as antioxidant, anti-inflammatory, neuroprotective, or anticancer effects. While extracts of the plants from which this compound is isolated, Isotachis japonica and Protea neriifolia, have been reported to possess various biological properties, the specific contributions of this compound to these activities have not been elucidated.
Signaling Pathways
There is currently no available information in the scientific literature describing the involvement of this compound in any specific signaling pathways.
Visualizations
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Conclusion and Future Directions
The current body of scientific literature indicates that this compound is not a potent inhibitor of tyrosinase. However, the finding that some of its synthetic derivatives exhibit moderate activity suggests that the core structure of this compound could serve as a scaffold for the development of more effective tyrosinase inhibitors. There is a significant gap in the understanding of the broader biological activities of this compound. Future research should aim to explore other potential therapeutic properties of this natural compound, including its antioxidant, anti-inflammatory, and antimicrobial effects, among others. Such studies would be crucial in determining if this compound or its derivatives hold any promise for pharmaceutical or cosmeceutical applications.
References
Methodological & Application
Total Synthesis of Isotachioside: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isotachioside, a naturally occurring phenolic glycoside, has garnered interest for its potential biological activities, including 15-lipoxygenase inhibition. This application note provides a detailed protocol for the total synthesis of this compound. The synthetic strategy involves a three-step sequence: (1) the synthesis of the aglycone, 2-methoxyhydroquinone, from vanillin via the Dakin reaction; (2) the glycosylation of 2-methoxyhydroquinone with a protected glucose donor using the Koenigs-Knorr reaction; and (3) the deprotection of the acetylated intermediate to yield the final product. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and natural product synthesis, facilitating the production of this compound for further biological evaluation and drug discovery efforts.
Introduction
This compound is a phenolic glycoside characterized by a 2-methoxyhydroquinone aglycone linked to a β-D-glucopyranosyl moiety. Its presence in various plant species and reported biological activities underscore the need for a reliable synthetic route to enable further pharmacological studies. This document outlines a comprehensive protocol for the total synthesis of this compound, providing detailed experimental procedures, data presentation in tabular format, and visualizations of the synthetic pathway and key reaction mechanisms.
Data Presentation
Table 1: Reagents for the Synthesis of 2-Methoxyhydroquinone (Step 1)
| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |
| Vanillin | 152.15 | 1.52 g | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 2.0 |
| Hydrogen Peroxide (H₂O₂) (30% aq.) | 34.01 | 1.13 mL | 1.1 |
| Hydrochloric Acid (HCl) (conc.) | 36.46 | As needed | - |
| Dichloromethane (CH₂Cl₂) | 84.93 | For extraction | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Table 2: Reagents for Koenigs-Knorr Glycosylation (Step 2)
| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |
| 2-Methoxyhydroquinone | 140.14 | 1.40 g | 1.0 |
| Acetobromo-α-D-glucose | 411.19 | 4.52 g | 1.1 |
| Silver (I) Carbonate (Ag₂CO₃) | 275.75 | 2.89 g | 1.05 |
| Anhydrous Dichloromethane (CH₂Cl₂) | 84.93 | 50 mL | - |
| Celite | - | For filtration | - |
Table 3: Reagents for Zemplén Deacetylation (Step 3)
| Reagent | Molar Mass ( g/mol ) | Amount | Equivalents |
| Tetra-O-acetyl-Isotachioside | 464.43 | 4.64 g | 1.0 |
| Anhydrous Methanol (MeOH) | 32.04 | 50 mL | - |
| Sodium Methoxide (NaOMe) (0.5 M in MeOH) | 54.02 | 0.2 mL | Catalytic |
| Amberlite IR-120 (H⁺ form) resin | - | As needed | - |
Experimental Protocols
Step 1: Synthesis of 2-Methoxyhydroquinone from Vanillin (Dakin Reaction)
This procedure outlines the oxidation of vanillin to 2-methoxyhydroquinone.
Methodology:
-
In a 250 mL round-bottom flask, dissolve vanillin (1.52 g, 10 mmol) in a solution of sodium hydroxide (0.80 g, 20 mmol) in 50 mL of water.
-
Cool the solution to 10-15 °C in an ice bath.
-
Slowly add 30% aqueous hydrogen peroxide (1.13 mL, 11 mmol) dropwise to the stirred solution, maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and acidify to pH 3-4 by the slow addition of concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-methoxyhydroquinone by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 70-80%
Step 2: Glycosylation of 2-Methoxyhydroquinone (Koenigs-Knorr Reaction)
This protocol describes the coupling of 2-methoxyhydroquinone with acetobromo-α-D-glucose.
Methodology:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-methoxyhydroquinone (1.40 g, 10 mmol) and anhydrous dichloromethane (50 mL).
-
Add silver (I) carbonate (2.89 g, 10.5 mmol) to the solution.
-
In a separate flask, dissolve acetobromo-α-D-glucose (4.52 g, 11 mmol) in anhydrous dichloromethane (20 mL).
-
Add the acetobromo-α-D-glucose solution dropwise to the stirred suspension of 2-methoxyhydroquinone and silver carbonate at room temperature over 30 minutes.
-
Protect the reaction from light by wrapping the flask in aluminum foil and stir vigorously at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake with dichloromethane.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography (hexane/ethyl acetate gradient) to afford tetra-O-acetyl-Isotachioside.
Expected Yield: 60-70%
Step 3: Deprotection of Tetra-O-acetyl-Isotachioside (Zemplén Deacetylation)
This final step removes the acetyl protecting groups to yield this compound.[1][2][3]
Methodology:
-
Dissolve the tetra-O-acetyl-Isotachioside (4.64 g, 10 mmol) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask.[3]
-
Cool the solution to 0 °C in an ice bath.[3]
-
Add a catalytic amount of 0.5 M sodium methoxide in methanol (e.g., 0.2 mL) dropwise.[3]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is completely consumed (typically 1-2 hours).[2]
-
Neutralize the reaction by adding Amberlite IR-120 (H⁺ form) resin until the pH is neutral (check with pH paper).[2]
-
Filter the resin and wash it with methanol.[2]
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.[3]
-
Purify the crude this compound by silica gel column chromatography using a dichloromethane/methanol gradient to obtain the pure product.
Expected Yield: >90%
Visualizations
References
Application Notes and Protocols for the Extraction and Purification of Isotachioside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotachioside is a phenylpropanoid glycoside and an analog of arbutin, a well-known tyrosinase inhibitor. It has been isolated from various plant species, including Isotachis japonica and Protea neriifolia. Due to its potential biological activities, including tyrosinase inhibition, this compound is a compound of interest for researchers in fields such as pharmacology, cosmetology, and drug development. These application notes provide a comprehensive overview of the methodologies for the extraction and purification of this compound from plant material, based on established principles for the isolation of plant glycosides.
Data Presentation
While specific quantitative data for this compound extraction is not widely published, the following tables provide a general framework for recording and comparing experimental results during the optimization of extraction and purification protocols.
Table 1: Comparison of Extraction Solvents and Methods
| Plant Material | Solvent System | Extraction Method | Temperature (°C) | Time (h) | Extraction Yield (mg/g of dry plant material) |
| [Specify Plant] | [e.g., 80% Methanol] | [e.g., Maceration] | [e.g., 25] | [e.g., 48] | [Record Yield] |
| [Specify Plant] | [e.g., 70% Ethanol] | [e.g., Soxhlet] | [e.g., 60] | [e.g., 12] | [Record Yield] |
| [Specify Plant] | [e.g., Water] | [e.g., Ultrasonication] | [e.g., 40] | [e.g., 1] | [Record Yield] |
Table 2: Purification Parameters for Column Chromatography
| Stationary Phase | Mobile Phase System (Gradient or Isocratic) | Flow Rate (mL/min) | Fraction Volume (mL) | Purity of Isolate (%) | Recovery Rate (%) |
| [e.g., Silica Gel] | [e.g., Chloroform:Methanol gradient] | [e.g., 1.0] | [e.g., 10] | [Record Purity] | [Record Recovery] |
| [e.g., Sephadex LH-20] | [e.g., Methanol] | [e.g., 0.5] | [e.g., 5] | [Record Purity] | [Record Recovery] |
| [e.g., C18 Reverse Phase] | [e.g., Acetonitrile:Water gradient] | [e.g., 2.0] | [e.g., 2] | [Record Purity] | [Record Recovery] |
Experimental Protocols
The following protocols are generalized methodologies for the extraction and purification of glycosides like this compound from plant material. Optimization of these protocols for specific plant species and desired purity is recommended.
Protocol 1: General Extraction of this compound
This protocol outlines a standard maceration procedure for the extraction of glycosides.
1. Plant Material Preparation:
-
Collect fresh and healthy plant material (e.g., leaves, stems).
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until brittle.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Weigh the powdered plant material.
-
Place the powder in a large Erlenmeyer flask.
-
Add a polar solvent such as methanol, ethanol, or a mixture of alcohol and water (e.g., 80% methanol) in a solid-to-solvent ratio of 1:10 to 1:20 (w/v).
-
Seal the flask and allow it to macerate for 48-72 hours at room temperature with occasional shaking.
-
Alternatively, for a faster extraction, use Soxhlet extraction or ultrasonication. For Soxhlet extraction, extract with the chosen solvent for 12-24 hours. For ultrasonication, sonicate the mixture for 30-60 minutes.
3. Filtration and Concentration:
-
Filter the extract through cheesecloth and then through Whatman No. 1 filter paper to remove solid plant debris.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Protocol 2: Purification of this compound by Column Chromatography
This protocol describes a general approach for the purification of this compound from the crude extract using column chromatography.
1. Preparation of the Crude Extract for Chromatography:
-
Dissolve a known amount of the crude extract in a minimal amount of the initial mobile phase solvent.
-
Alternatively, the crude extract can be adsorbed onto a small amount of silica gel to create a dry slurry for loading onto the column.
2. Column Packing:
-
Select an appropriate stationary phase, such as silica gel for normal-phase chromatography or C18 silica for reverse-phase chromatography.
-
Prepare a slurry of the stationary phase in the initial mobile phase solvent.
-
Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.
-
Equilibrate the packed column by running the initial mobile phase through it for at least two column volumes.
3. Elution and Fraction Collection:
-
Carefully load the prepared crude extract onto the top of the column.
-
Begin elution with a non-polar solvent or solvent mixture and gradually increase the polarity of the mobile phase (gradient elution). A typical gradient for silica gel could be a step-wise or linear gradient from n-hexane to ethyl acetate, followed by ethyl acetate to methanol. For reverse-phase chromatography, a gradient from water to acetonitrile or methanol is common.
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation process using Thin Layer Chromatography (TLC) to identify fractions containing this compound. A suitable developing solvent system for TLC can be determined through preliminary experiments.
4. Isolation and Characterization:
-
Combine the fractions that show a pure spot corresponding to this compound on the TLC plate.
-
Evaporate the solvent from the combined fractions under reduced pressure to obtain the purified this compound.
-
The purity of the isolated compound can be further assessed by High-Performance Liquid Chromatography (HPLC).
-
The structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualizations
Experimental Workflow
Caption: Workflow for this compound Extraction and Purification.
Potential Signaling Pathway Involvement
While the direct signaling pathways modulated by this compound are not yet fully elucidated, as a tyrosinase inhibitor, its activity is related to the melanin biosynthesis pathway.
Caption: Inhibition of Melanin Synthesis by this compound.
Conclusion
The protocols provided herein offer a solid foundation for the successful extraction and purification of this compound from plant sources. Researchers are encouraged to adapt and optimize these methods to suit their specific plant material and research objectives. The development of efficient purification strategies is crucial for obtaining high-purity this compound, which is essential for accurate biological activity studies and potential therapeutic applications. Further research into the specific signaling pathways affected by this compound will undoubtedly open new avenues for its application in medicine and cosmetics.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isotachioside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Isotachioside, a phenolic glycoside with potential biological activities.[1][2] The described protocol is based on established methodologies for structurally similar phenylpropanoid glycosides and is suitable for routine analysis in research and quality control settings.[3][4][5][6] The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This application note provides comprehensive experimental protocols, data presentation guidelines, and visual workflows to ensure successful implementation.
Introduction
This compound is a naturally occurring phenolic glycoside found in various plant species.[1][2] As a member of the broader class of phenylpropanoid glycosides, it is of growing interest to researchers for its potential pharmacological properties. Accurate and precise quantification of this compound is essential for pharmacokinetic studies, standardization of herbal extracts, and quality control during drug development. This application note presents a reliable HPLC method optimized for the determination of this compound in various sample matrices.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Acetic acid, HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
Sample containing this compound (e.g., plant extract, formulation)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
Photodiode Array (PDA) or UV-Vis detector
-
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Ultrasonic bath
Chromatographic Conditions
Based on methods for analogous compounds like acteoside and forsythoside, the following conditions are recommended.[7][8][9]
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid (or Acetic Acid) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 280 nm and 330 nm (based on typical phenylpropanoid spectra) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | Approximately 20-30 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.01 | 90 | 10 |
| 15.0 | 70 | 30 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.01 | 90 | 10 |
| 30.0 | 90 | 10 |
Preparation of Standard Solutions
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in methanol in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Accurately weigh a known amount of the sample (e.g., 1 g of powdered plant material or a specific volume of a liquid formulation).
-
Extract with a suitable volume of methanol (e.g., 25 mL) using ultrasonication for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Method Validation
To ensure the reliability of the HPLC method, it should be validated according to the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. |
| Linearity | A correlation coefficient (r²) of ≥ 0.999 for the calibration curve over the specified concentration range.[8] |
| Precision | Relative Standard Deviation (RSD) of ≤ 2% for intra-day and inter-day precision.[8] |
| Accuracy | Recovery of 98-102% for spiked samples. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1.[8] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions. |
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| Retention Time (min) | --- | |
| Peak Area | --- |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | |
| 5 | |
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| Correlation (r²) | ≥ 0.999 |
Table 3: Precision and Accuracy Data
| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | |||
| Mid | |||
| High |
Visualizations
References
- 1. This compound | 31427-08-4 | Benchchem [benchchem.com]
- 2. This compound | CAS:31427-08-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Quantitative determination of 10 phenylpropanoid and lignan compounds in Lancea tibetica by high-performance liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification and determination of bioactive phenylpropanoid glycosides of Aloysia polystachya (Griseb. et Moldenke) by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. primescholars.com [primescholars.com]
- 8. HPLC Determination of Acteoside(Verbascoside) in Flowers of Paulo...: Ingenta Connect [ingentaconnect.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols for the Development of an Analytical Standard for Isotachioside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development and validation of an analytical standard for Isotachioside. This document includes detailed protocols for sample preparation, quantitative analysis by High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and information on its relevant biological context.
Introduction to this compound
This compound is a phenolic glycoside and an analog of arbutin, a well-known tyrosinase inhibitor.[1][2][3] It has been isolated from plants such as Isotachis japonica and Protea neriifolia.[1][2] As a potential modulator of melanogenesis through tyrosinase inhibition, the development of a reliable analytical standard for this compound is crucial for its accurate quantification in raw materials, finished products, and biological matrices during research and drug development.
Chemical Structure:
-
IUPAC Name: 2-methoxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl benzoate
-
Molecular Formula: C₁₃H₁₈O₈
-
Molecular Weight: 302.28 g/mol
Experimental Protocols
Extraction of this compound from Plant Material (General Protocol)
This protocol describes a general method for the extraction of phenolic glycosides like this compound from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., leaves of Protea neriifolia)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Rotary evaporator
-
Freeze dryer
Procedure:
-
Extraction:
-
Weigh 10 g of powdered plant material and place it in a flask.
-
Add 100 mL of 80% methanol (methanol:water, 80:20 v/v).
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the supernatants.
-
-
Solvent Evaporation:
-
Concentrate the combined supernatant under reduced pressure using a rotary evaporator at 40°C until the methanol is removed.
-
-
Purification:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the aqueous extract onto the SPE cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound with increasing concentrations of methanol in water.
-
Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
-
-
Lyophilization:
-
Combine the fractions containing pure this compound.
-
Freeze the solution and lyophilize to obtain a dry powder.
-
Store the purified this compound standard at -20°C.
-
Proposed HPLC-UV Method for Quantification of this compound
This proposed method is adapted from established methods for the analysis of arbutin, a structurally similar compound.[4][5]
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Gradient | 0-5 min, 5% B5-20 min, 5-30% B20-25 min, 30-50% B25-30 min, 50-5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of purified this compound and dissolve it in 10 mL of methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Extract the sample as described in section 2.1 or dissolve a known amount of the sample in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Proposed UPLC-MS/MS Method for Quantification of this compound
For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended. This proposed method is based on general principles for the analysis of small molecules in complex matrices.[6]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Data acquisition and processing software
UPLC Conditions:
| Parameter | Value |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min, 5% B1-3 min, 5-95% B3-4 min, 95% B4-5 min, 95-5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ or [M+Na]⁺ (To be determined by infusion) |
| Product Ions (m/z) | To be determined by fragmentation of the precursor ion |
| Collision Energy | To be optimized |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Method Validation (Illustrative Data)
The following tables present illustrative data for the validation of the proposed analytical methods. These values are representative of typical performance for such assays and should be confirmed experimentally.
Table 1: Illustrative HPLC-UV Method Validation Parameters
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
Table 2: Illustrative UPLC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity Range (ng/mL) | 0.5 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (ng/mL) | 0.1 |
| Limit of Quantification (LOQ) (ng/mL) | 0.3 |
| Accuracy (% Recovery) | 97.0 - 103.0 |
| Precision (% RSD) | < 3.0 |
Biological Context: Tyrosinase Inhibition and the Melanogenesis Pathway
This compound is investigated for its potential to inhibit tyrosinase, a key enzyme in the melanogenesis pathway.[1][3] Tyrosinase catalyzes the conversion of tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which is a precursor for melanin synthesis.[7] By inhibiting tyrosinase, compounds like this compound can potentially reduce melanin production, making them of interest for applications in dermatology and cosmetics.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical synthesis and tyrosinase-inhibitory activity of this compound and its related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Arbutin and Hydroquinone in whitening serum [sigmaaldrich.com]
- 5. jmp.ir [jmp.ir]
- 6. Frontiers | UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. [frontiersin.org]
- 7. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. expert.taylors.edu.my [expert.taylors.edu.my]
Application Notes and Protocols: Solubility of Isotachioside in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotachioside is a phenolic glycoside that has garnered interest in the scientific community for its potential biological activities, including 15-lipoxygenase (15-LO) inhibitory and anti-allergic inflammation effects. A critical parameter for the handling, formulation, and biological screening of this compound is its solubility in various organic solvents. This document provides a summary of its known solubility characteristics, a detailed protocol for determining its quantitative solubility, and an overview of the signaling pathways in which it may be involved.
Data Presentation: Solubility of this compound
| Organic Solvent | Chemical Formula | Polarity | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Chloroform | CHCl₃ | Nonpolar | Soluble[1] | To be determined |
| Dichloromethane | CH₂Cl₂ | Polar aprotic | Soluble[1] | To be determined |
| Ethyl Acetate | C₄H₈O₂ | Polar aprotic | Soluble[1] | To be determined |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar aprotic | Soluble[1] | To be determined |
| Acetone | C₃H₆O | Polar aprotic | Soluble[1] | To be determined |
Experimental Protocols
A widely accepted and robust method for determining the equilibrium solubility of a compound is the shake-flask method . This is a foundational technique in pharmaceutical and chemical research.
Protocol: Determination of this compound Solubility using the Shake-Flask Method
1. Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.
2. Materials:
-
This compound (solid powder)
-
Selected organic solvent (e.g., Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) of analytical grade
-
Glass vials or flasks with airtight seals
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, chemically inert, e.g., PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
3. Procedure:
a. Preparation of Saturated Solution: i. Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation. ii. Add a known volume of the selected organic solvent to the vial. iii. Seal the vial tightly to prevent solvent evaporation. iv. Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.[2]
b. Phase Separation: i. After the equilibration period, remove the vial from the shaker. ii. Centrifuge the vial at a high speed to pellet the undissolved solid. iii. Carefully aspirate the supernatant (the saturated solution) using a pipette. iv. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.[2]
c. Quantification of Solute: i. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. ii. Analyze the filtered saturated solution and the standard solutions using a validated HPLC method. A common approach for natural products is reverse-phase HPLC with UV detection. iii. Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their known concentrations. iv. Determine the concentration of this compound in the filtered saturated solution by interpolating its peak area on the calibration curve.
4. Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[2]
Visualizations
Experimental Workflow
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Signaling Pathways
This compound has been reported to exhibit inhibitory activity against 15-lipoxygenase and to possess anti-allergic inflammatory properties. The following diagrams illustrate the general signaling pathways that may be modulated by this compound.
1. 15-Lipoxygenase (15-LOX) Inflammatory Pathway
The 15-LOX pathway is involved in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of inflammatory mediators. Inhibition of 15-LOX can reduce the inflammatory response.
Caption: Inhibition of the 15-Lipoxygenase pathway by this compound.
2. Mast Cell Degranulation in Allergic Inflammation
Allergic inflammation is often mediated by the degranulation of mast cells, which releases histamine and other pro-inflammatory mediators. This compound's anti-allergic properties may involve the inhibition of this process.
Caption: Potential inhibition of mast cell degranulation by this compound.
References
Application Notes and Protocols for Isotachioside Tyrosinase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase (EC 1.14.18.1) is a key copper-containing enzyme that plays a crucial role in melanin biosynthesis and enzymatic browning in fruits and vegetables. The inhibition of tyrosinase is a significant area of research in the cosmetic, medicinal, and food industries for the development of skin-lightening agents, treatments for hyperpigmentation disorders, and as anti-browning agents. Isotachioside, a phenolic glycoside, and its derivatives have been investigated for their potential to inhibit tyrosinase activity. While this compound itself exhibits weak inhibitory activity, certain synthetic derivatives have demonstrated notable potential as tyrosinase inhibitors.[1][2][3]
This document provides a comprehensive protocol for conducting a tyrosinase inhibition assay to evaluate the efficacy of this compound and its derivatives. It includes detailed experimental procedures, data presentation guidelines, and visual representations of the experimental workflow and the underlying inhibitory mechanism.
Data Presentation
The inhibitory effects of this compound and its derivatives on mushroom tyrosinase activity are summarized below. The data highlights that the removal of methyl and benzoyl groups from the core structure significantly enhances the inhibitory potency.
| Compound | IC50 (µM) | Notes |
| This compound (1) | > 1000 | Not a potent inhibitor. |
| Arbutin (3) | > 1000 | A known tyrosinase inhibitor used for comparison. |
| Glucoside derivative (4) | 417 | Most potent among the tested glycoside derivatives. |
| Xyloside derivative (5) | 852 | |
| Cellobioside derivative (6) | 623 | |
| Maltoside derivative (7) | 657 |
Data sourced from studies on synthetic this compound analogs.[1][3] The structural combination of resorcinol and glucose appears to be significant for inducing the inhibitory effect.[1][3]
Experimental Protocols
This section details the methodology for the in vitro tyrosinase inhibition assay using L-DOPA as a substrate. The protocol is adapted from established methods for assaying flavonoid and phenolic glycoside inhibitors of mushroom tyrosinase.[4][5]
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
This compound and its derivatives
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Reagent Preparation
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8 using phosphoric acid or sodium hydroxide.
-
Mushroom Tyrosinase Solution (30 U/mL): Dissolve mushroom tyrosinase in cold sodium phosphate buffer to a final concentration of 30 U/mL. Prepare this solution fresh before each experiment.
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh and protect it from light.
-
Test Compound Stock Solutions: Dissolve this compound, its derivatives, and kojic acid in DMSO to prepare stock solutions (e.g., 10 mM).
-
Test Compound Working Solutions: Prepare a series of dilutions of the test compounds and kojic acid in sodium phosphate buffer from the stock solutions to achieve a range of desired concentrations for the assay. The final DMSO concentration in the reaction mixture should not exceed 1-2% to avoid affecting enzyme activity.
Assay Procedure
-
In a 96-well microplate, add 20 µL of the test compound working solution at various concentrations to the designated wells.
-
For the negative control wells, add 20 µL of sodium phosphate buffer containing the same concentration of DMSO as the test compound wells.
-
For the positive control wells, add 20 µL of the kojic acid working solution.
-
Add 140 µL of sodium phosphate buffer to all wells.
-
Add 20 µL of the mushroom tyrosinase solution (30 U/mL) to all wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution (10 mM) to all wells, bringing the total volume to 200 µL.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode at 25°C for a set period (e.g., 20 minutes), with readings taken at regular intervals (e.g., every minute). Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 15 minutes).
Data Analysis
-
Calculate the rate of reaction (V) for each concentration of the inhibitor and the control from the linear portion of the absorbance versus time plot.
-
The percentage of tyrosinase inhibition is calculated using the following formula:
% Inhibition = [(V_control - V_sample) / V_control] x 100
where V_control is the reaction rate of the negative control and V_sample is the reaction rate in the presence of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Kinetic Analysis
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed), the assay is performed with varying concentrations of both the substrate (L-DOPA) and the inhibitor. The data is then plotted using a Lineweaver-Burk plot (1/V vs. 1/[S]), where V is the reaction velocity and [S] is the substrate concentration. The type of inhibition can be deduced from the changes in Vmax and Km values.[4][6][7] For many phenolic compounds, a competitive inhibition mechanism is observed.[2][8][9]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the tyrosinase inhibition assay.
Mechanism of Tyrosinase Inhibition
Caption: Competitive inhibition of tyrosinase by an this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis and tyrosinase-inhibitory activity of this compound and its related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids as tyrosinase inhibitors in in silico and in vitro models: basic framework of SAR using a statistical modelling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tyrosinase inhibitory properties of phenylpropanoid glycosides and flavonoids from Teucrium polium L. var. gnaphalodes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Tyrosinase Inhibitory Activities of Seed Oils from Torreya grandis Fort. ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
Application Notes and Protocols for In Vitro Cell-Based Assays of Isotachioside Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing in vitro cell-based assays to evaluate the potential biological activities of Isotachioside. Given that this compound is a glycosidic compound, this document outlines protocols for assessing its antioxidant, anti-inflammatory, and neuroprotective properties, which are common activities for this class of molecules.
Overview of this compound and Potential Activities
This compound is a natural glycoside and an analog of arbutin.[1] While its tyrosinase inhibitory activity has been investigated and found to be weak, its other potential biological effects remain largely unexplored.[1][2] The protocols detailed below are designed to screen this compound for a broader range of pharmacologically relevant activities.
General Cell Culture and this compound Preparation
Cell Line Maintenance: All cell lines should be maintained in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Further dilutions should be made in the appropriate cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Antioxidant Activity Assays
Oxidative stress is implicated in numerous diseases. Cell-based antioxidant assays can determine if this compound can protect cells from oxidative damage.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) in cells.
Experimental Protocol:
-
Cell Seeding: Seed human hepatoma HepG2 cells in a 96-well black-walled, clear-bottom plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Remove the medium and treat the cells with various concentrations of this compound and a positive control (e.g., Quercetin) for 1 hour.
-
Probe Loading: Add 2',7'-dichlorofluorescin diacetate (DCFH-DA) to each well and incubate for 1 hour.
-
Induction of Oxidative Stress: Induce oxidative stress by adding an appropriate inducer like 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.
Data Presentation:
| Concentration (µM) | % Inhibition of ROS Production |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| Quercetin (Positive Control) |
Nrf2 Activation Assay
The Nrf2 signaling pathway is a key regulator of cellular antioxidant defenses.[3][4] This assay determines if this compound can activate this protective pathway.
Experimental Protocol:
-
Cell Seeding: Seed human keratinocyte HaCaT cells containing an Nrf2-responsive reporter gene (e.g., Nrf2-luciferase) in a 96-well white-walled, clear-bottom plate.
-
Treatment: Treat the cells with various concentrations of this compound or a known Nrf2 activator (e.g., Sulforaphane) for 24 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Cell Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to normalize the luciferase activity to the number of viable cells.
Data Presentation:
| Concentration (µM) | Fold Induction of Nrf2 Activity |
| 1 | |
| 10 | |
| 50 | |
| 100 | |
| Sulforaphane (Positive Control) |
Signaling Pathway:
References
- 1. Chemical synthesis and tyrosinase-inhibitory activity of this compound and its related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotachioside Topical Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotachioside, a phenolic glycoside, has garnered interest for its potential therapeutic applications, including its anti-inflammatory and antioxidant properties.[1] This document provides detailed application notes and protocols for the development and evaluation of topical formulations containing this compound. The following sections outline methodologies for formulation preparation, characterization, and a suite of in vitro efficacy and safety assessments.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for formulation development.
| Property | Value (Illustrative) | Reference |
| Molecular Formula | C₁₃H₁₈O₈ | [2] |
| Molecular Weight | 302.28 g/mol | [3] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. The glycosidic moiety generally increases water solubility compared to its aglycone.[1][3] | BenchChem, BioCrick |
| Stability | Susceptible to degradation under high temperatures, extreme pH, and light exposure.[3] | BenchChem |
Formulation Development
The topical delivery of this compound can be enhanced through advanced formulation strategies that improve its solubility, stability, and skin permeation. Below are protocols for three common types of topical formulations: hydrogel, nanoemulsion, and liposomal formulation.
This compound Hydrogel Formulation
Hydrogels are three-dimensional networks of hydrophilic polymers that can hold large amounts of water, providing a soothing and hydrating base for topical delivery.[4][5][6]
Protocol for Preparation:
-
Polymer Dispersion: Disperse Carbopol 934P (1.0% w/w) in purified water with continuous stirring until a uniform dispersion is achieved.[7]
-
Preservative Addition: Dissolve methylparaben (0.2% w/w) and propylparaben (0.05% w/w) in propylene glycol (10% w/w) with gentle heating. Cool the solution to room temperature.
-
Active Ingredient Incorporation: Dissolve the desired concentration of this compound (e.g., 1% w/w) in the preservative solution.
-
Mixing: Add the this compound solution to the Carbopol dispersion and stir until homogeneous.
-
Neutralization: Adjust the pH to 6.5-7.0 by slowly adding triethanolamine dropwise with continuous stirring to form a clear, viscous gel.[7]
-
Final Volume: Make up the final weight with purified water and mix thoroughly.
Characterization of Hydrogel Formulation:
| Parameter | Method | Specification (Illustrative) |
| Appearance | Visual Inspection | Clear, homogenous, and free from lumps |
| pH | pH meter | 6.5 - 7.0 |
| Viscosity | Brookfield Viscometer | 3000 - 5000 cP |
| Spreadability | Parallel Plate Method | 10 - 15 g.cm/s |
| Drug Content | HPLC | 98% - 102% of the labeled amount |
This compound Nanoemulsion Formulation
Nanoemulsions are transparent or translucent oil-in-water (o/w) or water-in-oil (w/o) dispersions with droplet sizes in the nanometer range, which can enhance the skin penetration of active ingredients.[8]
Protocol for Preparation (Oil-in-Water Nanoemulsion):
-
Oil Phase Preparation: Dissolve this compound (1% w/w) and a lipophilic surfactant (e.g., Span 80, 5% w/w) in a suitable oil (e.g., isopropyl myristate, 10% w/w).
-
Aqueous Phase Preparation: Dissolve a hydrophilic surfactant (e.g., Tween 80, 15% w/w) in purified water.
-
Emulsification: Slowly add the oil phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 15 minutes).
-
Nano-sizing: Further reduce the droplet size using a high-pressure homogenizer or a microfluidizer (e.g., 5 cycles at 15,000 psi).
-
Final Formulation: Add a preservative (e.g., phenoxyethanol, 0.5% w/w) and mix.
Characterization of Nanoemulsion Formulation:
| Parameter | Method | Specification (Illustrative) |
| Appearance | Visual Inspection | Translucent to milky white liquid |
| Droplet Size | Dynamic Light Scattering (DLS) | 50 - 200 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.3 |
| Zeta Potential | Electrophoretic Light Scattering | -20 to -30 mV |
| Drug Content | HPLC | 98% - 102% of the labeled amount |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical droplets |
This compound Liposomal Formulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs, facilitating their delivery into the skin.[9][10][11][12][13]
Protocol for Preparation (Thin Film Hydration Method):
-
Lipid Film Formation: Dissolve soy phosphatidylcholine (5% w/w), cholesterol (1% w/w), and this compound (1% w/w) in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.
-
Hydration: Hydrate the lipid film with a phosphate buffer (pH 7.4) by gentle rotation of the flask. This will form multilamellar vesicles (MLVs).
-
Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV dispersion using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated this compound by centrifugation or dialysis.
Characterization of Liposomal Formulation:
| Parameter | Method | Specification (Illustrative) |
| Vesicle Size | Dynamic Light Scattering (DLS) | 80 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | Electrophoretic Light Scattering | -15 to -25 mV |
| Encapsulation Efficiency | HPLC after separation of free drug | > 70% |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical, unilamellar vesicles |
Experimental Workflows
The development and evaluation of an this compound topical formulation follows a logical progression of experiments.
In Vitro Skin Permeation Studies
In vitro skin permeation studies are essential to evaluate the ability of the formulation to deliver this compound across the skin barrier. The Franz diffusion cell is the gold standard for these studies.[14][15][16]
Protocol using Franz Diffusion Cells:
-
Skin Preparation: Use excised porcine or human skin.[1][17][18][19] Remove subcutaneous fat and hair. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Experimental Setup: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent to maintain sink conditions). Maintain the temperature at 32°C to mimic skin surface temperature.
-
Sample Application: Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh medium.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss) from the linear portion of the curve.
Illustrative Skin Permeation Data:
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) |
| This compound Solution (Control) | 0.5 ± 0.1 | 0.05 | 4.2 |
| This compound Hydrogel | 1.2 ± 0.3 | 0.12 | 3.5 |
| This compound Nanoemulsion | 4.5 ± 0.8 | 0.45 | 2.1 |
| This compound Liposomes | 3.8 ± 0.6 | 0.38 | 2.5 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
In Vitro Efficacy Studies
Anti-Inflammatory Activity
The anti-inflammatory potential of the this compound formulation can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in skin cells.
Protocol using HaCaT Keratinocytes:
-
Cell Culture: Culture human keratinocytes (HaCaT cell line) in appropriate media until they reach 80-90% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the this compound formulation for a specified period (e.g., 2 hours).
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) or a combination of phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 (PMACI).
-
Incubation: Incubate the cells for a further 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) using ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of cytokine production compared to the stimulated control and determine the IC₅₀ value.
Illustrative Anti-Inflammatory Activity Data:
| Formulation | IL-6 Inhibition (IC₅₀, µg/mL) | TNF-α Inhibition (IC₅₀, µg/mL) |
| This compound (Pure Compound) | 15.2 | 20.5 |
| This compound Hydrogel | 18.5 | 25.1 |
| This compound Nanoemulsion | 10.8 | 14.3 |
| This compound Liposomes | 12.4 | 16.8 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Antioxidant Activity
The antioxidant capacity of the this compound formulation can be determined by its ability to reduce reactive oxygen species (ROS) in skin cells.[8][20]
Protocol for ROS Measurement:
-
Cell Culture: Culture human dermal fibroblasts or keratinocytes in a 96-well plate.
-
Treatment: Treat the cells with the this compound formulation for a defined period.
-
Oxidative Stress Induction: Induce oxidative stress by exposing the cells to H₂O₂ or UVB radiation.
-
Fluorescent Probe: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cells.[21]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. A decrease in fluorescence indicates a reduction in ROS levels.
-
Data Analysis: Calculate the percentage reduction in ROS levels compared to the stressed control.
Illustrative Antioxidant Activity Data:
| Formulation | ROS Reduction at 50 µg/mL (%) |
| This compound (Pure Compound) | 65 ± 5 |
| This compound Hydrogel | 58 ± 6 |
| This compound Nanoemulsion | 75 ± 4 |
| This compound Liposomes | 72 ± 5 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Signaling Pathways
This compound likely exerts its anti-inflammatory and antioxidant effects by modulating key signaling pathways in skin cells.
In Vitro Safety Assessment
Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of formulations.[22][23][24][25]
Protocol using the MTT Assay:
-
Cell Seeding: Seed HaCaT cells or human dermal fibroblasts in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of the this compound formulation for 24 or 48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO or SDS).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ (50% cytotoxic concentration).
Illustrative Cytotoxicity Data:
| Formulation | CC₅₀ on HaCaT cells (µg/mL) |
| This compound Hydrogel | > 500 |
| This compound Nanoemulsion | 350 |
| This compound Liposomes | 420 |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Phototoxicity Assay
Phototoxicity testing is crucial for topically applied substances to ensure they do not become toxic upon exposure to light.[26][27][28][29][30]
Protocol using Reconstructed Human Epidermis (RhE) Model:
-
Tissue Culture: Culture the RhE models according to the manufacturer's instructions.
-
Treatment: Apply the this compound formulation to the surface of the RhE tissues. A parallel set of tissues is treated with a vehicle control.
-
Incubation: Incubate the tissues for a suitable period (e.g., 18-24 hours) to allow for substance penetration.
-
Irradiation: Expose one set of treated tissues to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). Keep the other set in the dark.
-
Post-Incubation: Incubate both sets of tissues for another 24 hours.
-
Viability Assessment: Determine the viability of the tissues using the MTT assay.
-
Data Analysis: Compare the viability of the irradiated tissues to the non-irradiated tissues. A significant decrease in viability in the irradiated group indicates phototoxicity.
Illustrative Phototoxicity Data:
| Formulation | Mean Viability (-UVA) (%) | Mean Viability (+UVA) (%) | Photo-Irritation Factor (PIF) | Result |
| This compound Formulation | 98 ± 4 | 95 ± 5 | < 2 | Non-phototoxic |
| Positive Control (e.g., Chlorpromazine) | 95 ± 6 | 25 ± 8 | > 5 | Phototoxic |
Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
These application notes provide a comprehensive framework for the development and preclinical evaluation of topical formulations containing this compound. The detailed protocols for formulation, characterization, and in vitro testing will guide researchers in assessing the potential of this compound as a novel active ingredient for dermatological applications. The illustrative data and signaling pathway diagrams offer a conceptual basis for understanding its mechanism of action and expected performance. Further in vivo studies are warranted to confirm the safety and efficacy of promising formulations.
References
- 1. Ex vivo Porcine Full Thickness Skin Explants for in vitro dermal Abso [xenometrix.ch]
- 2. MAPK signaling pathways modulate IL-1beta expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The two-faced NF-kappaB in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Plant-Based Films and Hydrogels for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Hydrogel Materials: Incorporating Vitamin C and Plant Extracts for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wisdomlib.org [wisdomlib.org]
- 8. x-cellr8.com [x-cellr8.com]
- 9. mdpi.com [mdpi.com]
- 10. Lipid Nanovesicles for Antioxidant Delivery in Skin: Liposomes, Ufasomes, Ethosomes, and Niosomes [mdpi.com]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. eijppr.com [eijppr.com]
- 14. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. texaschildrens.org [texaschildrens.org]
- 26. dermatest.com [dermatest.com]
- 27. testinglab.com [testinglab.com]
- 28. mattek.com [mattek.com]
- 29. episkin.com [episkin.com]
- 30. gov.pl [gov.pl]
Application Notes and Protocols for the Use of Isotachioside as a Reference Standard in Chromatography
Introduction
Isotachioside, a phenolic glycoside with the molecular formula C₁₃H₁₈O₈, is a compound of interest in natural product research and drug development.[1][2] Found in various plant species, including Lindera obtusiloba and Polygonum multiflorum, it has garnered attention for its potential biological activities, such as its role as a tyrosinase inhibitor.[3] Accurate quantification of this compound in plant extracts, herbal formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its therapeutic potential.
These application notes provide detailed protocols for the use of this compound as a reference standard for quantitative analysis by High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 31427-08-4 | [2][3] |
| Molecular Formula | C₁₃H₁₈O₈ | [1][4] |
| Molecular Weight | 302.28 g/mol | [2][4] |
| Appearance | Powder | [3] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [3] |
| Storage | Desiccate at -20°C | [3] |
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate and stable stock and working standard solutions of this compound.
Materials:
-
This compound reference standard (purity ≥98%)
-
HPLC-grade methanol
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Pipettes
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer the powder to a 10 mL volumetric flask.
-
Dissolve the powder in approximately 7 mL of methanol by vortexing.
-
Bring the volume to 10 mL with methanol and mix thoroughly.
-
Store the stock solution at -20°C in an amber vial to protect it from light.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
For example, to prepare a 100 µg/mL working standard, pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask and bring to volume with methanol.
-
Sample Preparation from Plant Material
Objective: To efficiently extract this compound from a plant matrix for chromatographic analysis.
Materials:
-
Dried and powdered plant material (e.g., Polygonum multiflorum roots)
-
70% Ethanol
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 25 mL of 70% ethanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Perform ultrasonic-assisted extraction for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection.
Caption: Workflow for the extraction of this compound from plant material.
HPLC-DAD Method for Quantification
Objective: To develop and validate an HPLC-DAD method for the quantification of this compound. This method is based on established protocols for the analysis of phenolic compounds in plant extracts.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-30% B20-30 min: 30-50% B30-35 min: 50-10% B35-40 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Method Validation Summary:
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
UPLC-MS/MS Method for High-Sensitivity Quantification
Objective: To develop and validate a sensitive and selective UPLC-MS/MS method for the quantification of this compound, suitable for complex matrices and low concentrations.
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC I-Class with Xevo TQ-S Mass Spectrometer or equivalent |
| Column | UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 5% B1-5 min: 5-95% B5-6 min: 95% B6-6.1 min: 95-5% B6.1-8 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 150 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition | Precursor Ion (m/z) 301.1 [M-H]⁻ -> Product Ion (m/z) 139.0 |
Method Validation Summary:
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Range | 0.5 - 100 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Biological Context: Tyrosinase Inhibition Pathway
This compound has been investigated for its tyrosinase inhibitory activity.[5][6] Tyrosinase is a key enzyme in the melanin biosynthesis pathway. By inhibiting this enzyme, this compound can potentially reduce melanin production, making it a compound of interest for applications in cosmetics and medicine for hyperpigmentation disorders.
Caption: Proposed mechanism of this compound as a tyrosinase inhibitor.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the quantification of this compound using HPLC-DAD and UPLC-MS/MS. The HPLC-DAD method is suitable for routine quality control of raw materials and finished products, while the UPLC-MS/MS method offers higher sensitivity for trace-level analysis in complex matrices. The use of a well-characterized this compound reference standard is essential for obtaining accurate and reproducible results. These methods will be valuable for researchers, scientists, and drug development professionals working with this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. e-nps.or.kr [e-nps.or.kr]
- 3. Comparison of the Chemical Profiles and Antioxidant Activities of Different Parts of Cultivated Cistanche deserticola Using Ultra Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry and a 1,1-Diphenyl-2-picrylhydrazyl-Based Assay [mdpi.com]
- 4. [Studies on constituents of Polygonum multiflorum extract in vivo and in vitro based on UPLC-Q-TOF-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Development and validation of an HPLC-DAD method for the quantification of cannabigerol, cannabidiol, cannabinol and cannabichromene in human plasma and mouse matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Isotachioside and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotachioside, a glycoside with potential therapeutic applications, requires sensitive and specific analytical methods for its characterization and quantification in biological matrices. This document provides a comprehensive guide to the analysis of this compound and its putative metabolites using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined herein are based on established methodologies for the analysis of structurally similar glycosidic compounds and are intended to serve as a robust starting point for researchers.
Putative Metabolic Pathway of this compound
The primary metabolic pathway for many glycosides involves hydrolysis of the glycosidic bond, catalyzed by various enzymes in the body. For this compound (2,4-dihydroxy-6-methylphenyl β-D-glucopyranoside), the proposed metabolic pathway involves its breakdown into an aglycone, 3,5-dihydroxytoluene, and a glucose molecule. Further metabolism of the aglycone may occur through Phase II conjugation reactions, such as glucuronidation or sulfation.
Caption: Proposed metabolic pathway of this compound.
Quantitative Data Summary
Due to the limited availability of specific pharmacokinetic data for this compound in the public domain, the following table presents a template with hypothetical, yet realistic, data that could be obtained from a preclinical pharmacokinetic study in rats following oral administration. This table is for illustrative purposes to guide data presentation.
| Analyte | Time (h) | Mean Plasma Concentration (ng/mL) ± SD (n=6) |
| This compound | 0.0 | 0.0 ± 0.0 |
| 0.25 | 85.3 ± 15.2 | |
| 0.5 | 256.1 ± 45.8 | |
| 1.0 | 412.7 ± 78.3 | |
| 2.0 | 350.4 ± 65.1 | |
| 4.0 | 189.2 ± 33.9 | |
| 8.0 | 55.6 ± 10.4 | |
| 12.0 | 12.1 ± 2.5 | |
| 24.0 | BQL | |
| 3,5-dihydroxytoluene | 0.0 | 0.0 ± 0.0 |
| 0.25 | 12.4 ± 2.8 | |
| 0.5 | 45.9 ± 9.1 | |
| 1.0 | 98.2 ± 18.7 | |
| 2.0 | 155.6 ± 30.2 | |
| 4.0 | 110.3 ± 21.5 | |
| 8.0 | 40.1 ± 8.3 | |
| 12.0 | 9.8 ± 2.1 | |
| 24.0 | BQL | |
| BQL: Below Quantifiable Limit. SD: Standard Deviation. |
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma)
Objective: To extract this compound and its metabolites from plasma while removing interfering substances.
Method: Protein Precipitation
This method is fast and effective for a wide range of analytes.
-
Materials:
-
Plasma samples (stored at -80°C)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Internal Standard (IS) solution (e.g., a structurally similar stable isotope-labeled compound or a compound with similar physicochemical properties)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Pipettes and tips
-
LC-MS vials
-
-
Protocol:
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC-MS vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and inject into the LC-MS/MS system.
-
LC-MS/MS Analysis
Objective: To achieve chromatographic separation and sensitive detection of this compound and its metabolites.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes should be evaluated. Negative mode is often suitable for phenolic compounds.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions (Hypothetical): These need to be optimized by infusing pure standards.
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M-H]⁻ | [Aglycone-H]⁻ | Optimize |
| 3,5-dihydroxytoluene | [M-H]⁻ | Fragment ion | Optimize |
| Internal Standard | [M-H]⁻ or [M+H]⁺ | Fragment ion | Optimize |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound and its metabolites from sample collection to data analysis.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
The protocols described in this application note provide a detailed framework for the successful LC-MS/MS analysis of this compound and its putative metabolites. While the metabolic pathway and quantitative data presented are based on scientific precedent for similar compounds, they offer a strong foundation for initiating research in this area. It is imperative that researchers validate these methods for their specific applications and instrumentation to ensure accurate and reliable results. Further studies are warranted to definitively elucidate the metabolic fate and pharmacokinetic profile of this compound.
Isotachioside: Application Notes and Protocols for Antioxidant Capacity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotachioside, also known as isoacteoside, is a phenylpropanoid glycoside found in various medicinal plants. It is recognized for its significant antioxidant properties, which are primarily attributed to its chemical structure, featuring multiple hydroxyl groups on the phenyl rings. These structural features enable this compound to act as a potent scavenger of free radicals and a chelator of metal ions, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Therefore, the accurate assessment of this compound's antioxidant capacity is crucial for its development as a potential therapeutic agent.
This document provides detailed application notes and experimental protocols for evaluating the antioxidant capacity of this compound using two widely accepted in vitro assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.
Data Presentation
The antioxidant capacity of this compound and its synonym, acteoside, has been quantified using DPPH and FRAP assays. The following tables summarize the available quantitative data, providing a clear comparison of its efficacy.
Table 1: DPPH Radical Scavenging Activity of Acteoside (this compound)
| Compound | IC50 (µg/mL) | IC50 (µM) | Reference Compound | Reference Compound IC50 |
| Acteoside | 4.28 | ~6.85 | L-Ascorbic Acid | 0.16 µg/mL (~0.91 µM) |
| Acteoside | - | 19.89 | - | - |
Note: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Acteoside (this compound)
| Compound | FRAP Value (mmol Fe2+/g) | Reference Compound | Reference Compound FRAP Value |
| Acteoside (Verbascoside) | ~4.85 | Butylated hydroxytoluene (BHT) | 10.58 mmol Fe2+/g |
Note: The FRAP value indicates the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher values indicate greater reducing power.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Materials:
-
This compound (or acteoside)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol)
-
Positive Control (e.g., Ascorbic Acid, Trolox, or Gallic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in the dark at 4°C.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Prepare a similar series of dilutions for the positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of each concentration of the sample or standard solution to different wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol and 100 µL of the sample/standard solvent.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound. The concentration that causes 50% inhibition is the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.
Materials:
-
This compound (or acteoside)
-
FRAP Reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃·6H₂O) solution
-
-
Positive Control (e.g., Trolox or Ferrous sulfate (FeSO₄·7H₂O))
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
-
Water bath
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C in a water bath before use.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a standard curve using a series of dilutions of Trolox or FeSO₄.
-
-
Assay Protocol:
-
Add 20 µL of the sample or standard solution to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Mix gently and incubate at 37°C for 4-30 minutes (the incubation time can be optimized).
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation of FRAP Value:
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Use the standard curve to determine the concentration of Fe²⁺ equivalents in the sample.
-
The FRAP value is typically expressed as µmol of Trolox equivalents (TE) per gram of sample or as mmol of Fe²⁺ equivalents per gram of sample.
-
Mandatory Visualization
Experimental Workflow for Antioxidant Capacity Assessment
Caption: Workflow for DPPH and FRAP antioxidant assays.
Proposed Signaling Pathway of this compound's Antioxidant Action
Many phenolic compounds, including phenylpropanoid glycosides like this compound, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response.
Caption: Keap1-Nrf2 antioxidant response pathway activation.
Application Notes and Protocols for a Comprehensive In Vitro Anti-inflammatory Activity Assay of Isotachioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotachioside, a C-glycosyl flavonoid, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further investigation in drug discovery and development. These application notes provide a detailed guide for researchers to assess the anti-inflammatory activity of this compound in vitro. The protocols outlined herein focus on key biomarkers and signaling pathways associated with inflammation, enabling a comprehensive evaluation of the compound's mechanism of action.
The primary model for these assays utilizes lipopolysaccharide (LPS)-stimulated murine macrophage-like cell lines, such as RAW 264.7 or BV-2 microglial cells, which are well-established for studying inflammatory responses. Upon stimulation with LPS, these cells produce a cascade of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This document details the procedures for quantifying the inhibitory effects of this compound on these key inflammatory markers.
Furthermore, to elucidate the molecular mechanisms underlying its anti-inflammatory effects, protocols for investigating the modulation of critical signaling pathways are provided. Research indicates that this compound's activity may be mediated through the hypoxia-inducible factor-1 alpha (HIF-1α) pathway and the extracellular signal-regulated kinase (ERK) and mammalian target of rapamycin (mTOR) signaling cascades. The provided Western blot protocols will guide the assessment of this compound's impact on the phosphorylation status of key proteins within these pathways.
Data Presentation
Table 1: Inhibitory Effect of this compound on Nitric Oxide Production
| Concentration (µM) | NO Inhibition (%) | IC50 (µM) |
| 0 (Vehicle Control) | 0 | |
| X1 | ||
| X2 | ||
| X3 | ||
| X4 | ||
| Positive Control |
Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Production
| Concentration (µM) | TNF-α Inhibition (%) | IL-1β Inhibition (%) | IC50 (µM) - TNF-α | IC50 (µM) - IL-1β |
| 0 (Vehicle Control) | 0 | 0 | ||
| X1 | ||||
| X2 | ||||
| X3 | ||||
| X4 | ||||
| Positive Control |
Table 3: Inhibitory Effect of this compound on COX-2 Activity
| Concentration (µM) | COX-2 Inhibition (%) | IC50 (µM) |
| 0 (Vehicle Control) | 0 | |
| X1 | ||
| X2 | ||
| X3 | ||
| X4 | ||
| Positive Control |
Experimental Workflow
Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Murine macrophage-like RAW 264.7 cells or BV-2 microglial cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seeding: Seed cells in appropriate culture plates (e.g., 96-well for NO and cytotoxicity assays, 24-well for ELISA, and 6-well for Western blotting) at a density that allows for 70-80% confluency at the time of treatment.
-
Pre-treatment: After cell adherence (typically overnight), replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours for NO and cytokine assays).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Reagent Preparation:
-
Griess Reagent A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Nitrite Standard: Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
-
Procedure:
-
After the treatment period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.
-
Add 50 µL of Griess Reagent A to each supernatant sample and standard.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Pro-inflammatory Cytokine (TNF-α and IL-1β) Measurement by ELISA
-
Procedure:
-
Collect cell culture supernatants after treatment.
-
Use commercially available ELISA kits for TNF-α and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples.
-
Adding a detection antibody.
-
Adding a substrate for color development.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Calculate the cytokine concentrations from the standard curve and determine the percentage of inhibition.
-
Cyclooxygenase-2 (COX-2) Activity Assay
This assay measures the peroxidase activity of the COX-2 enzyme.
-
Procedure:
-
Prepare cell lysates from treated cells.
-
Use a commercial COX-2 activity assay kit.
-
The general principle involves the addition of arachidonic acid to initiate the reaction and monitoring the oxidation of a chromogenic or fluorogenic substrate.
-
The rate of change in absorbance or fluorescence is proportional to the COX-2 activity.
-
Calculate the percentage of COX-2 inhibition relative to the LPS-stimulated control.
-
Western Blot Analysis for Signaling Proteins (p-ERK, p-mTOR, HIF-1α)
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), phosphorylated mTOR (p-mTOR), HIF-1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.
-
Signaling Pathways
LPS-Induced Inflammatory Signaling
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. In macrophages and microglial cells, LPS binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB. This, in turn, upregulates the expression of pro-inflammatory genes, including those for iNOS (producing NO), COX-2, TNF-α, and IL-1β.
Caption: Simplified LPS-induced pro-inflammatory signaling pathway.
Potential Mechanism of this compound Action
This compound is thought to exert its anti-inflammatory effects by modulating key signaling pathways downstream of LPS stimulation.[1]
Caption: Proposed inhibitory mechanism of this compound on key inflammatory signaling pathways.[1]
References
Troubleshooting & Optimization
Technical Support Center: Isotachioside Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Isotachioside synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for obtaining this compound?
A1: The primary method reported for the synthesis of this compound is the Schmidt glycosylation. This reaction involves the coupling of a glycosyl donor, typically a trichloroacetimidate derivative of glucose, with the aglycone, methyl 2-hydroxy-4-methoxybenzoate, in the presence of a Lewis acid catalyst.
Q2: Which protecting groups are suitable for the glucose donor in this compound synthesis?
A2: Perbenzoylated or peracetylated glucose derivatives are commonly used to protect the hydroxyl groups of the sugar moiety during glycosylation. These protecting groups are relatively stable under the reaction conditions and can be removed efficiently in a subsequent deprotection step. The choice between benzoyl and acetyl groups can influence the reactivity of the glycosyl donor and the solubility of the intermediates.
Q3: What are the common catalysts for the Schmidt glycosylation to synthesize this compound?
A3: A common and effective catalyst for the Schmidt glycosylation is Trimethylsilyl trifluoromethanesulfonate (TMSOTf). Other Lewis acids such as Boron trifluoride etherate (BF₃·OEt₂) can also be employed. The choice and amount of catalyst are critical for reaction efficiency and stereoselectivity.
Q4: What is the expected stereochemical outcome of the glycosylation reaction?
A4: The Schmidt glycosylation with a participating protecting group (like acetyl or benzoyl) at the C-2 position of the glucose donor generally proceeds via an Sₙ2-like mechanism, leading to the formation of the β-glycosidic bond, which is the desired stereochemistry for this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Glycosylation Reaction | 1. Inactive or insufficient catalyst. 2. Poor quality of the glycosyl donor (trichloroacetimidate). 3. Presence of water in the reaction mixture. 4. Suboptimal reaction temperature. 5. Inefficient activation of the glycosyl donor. | 1. Use freshly opened or properly stored TMSOTf. Increase the catalyst loading incrementally. 2. Ensure the trichloroacetimidate donor is freshly prepared and pure. 3. Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 4. Optimize the reaction temperature. Schmidt glycosylations are often performed at low temperatures (e.g., -20 °C to 0 °C) and then allowed to warm to room temperature. 5. Ensure the reaction is stirred efficiently to promote contact between reactants and catalyst. |
| Formation of α-Anomer or Other Stereoisomers | 1. Non-participating protecting group at C-2 of the glucose donor. 2. Reaction conditions favoring an Sₙ1-type mechanism. | 1. Ensure a participating protecting group (e.g., acetyl, benzoyl) is present at the C-2 position of the glucose donor. 2. Use a non-polar solvent to favor the Sₙ2 pathway. Control the temperature carefully. |
| Incomplete Deprotection of Protecting Groups | 1. Insufficient reagent for deprotection (e.g., sodium methoxide for deacetylation/debenzoylation). 2. Short reaction time or low temperature for deprotection. | 1. Use a sufficient excess of the deprotecting agent. For Zemplén deacetylation, a catalytic amount of sodium methoxide in methanol is typically sufficient, but for debenzoylation, stoichiometric amounts may be required. 2. Monitor the reaction by TLC until completion. If the reaction is sluggish, consider slightly increasing the temperature. |
| Difficulty in Purifying the Final Product | 1. Presence of closely related side-products. 2. Co-elution of the product with unreacted starting materials or byproducts. | 1. Optimize the glycosylation reaction to minimize side-product formation. 2. Employ column chromatography with a carefully selected solvent system. Gradient elution may be necessary to achieve good separation. Consider using a different stationary phase if silica gel is not effective. Recrystallization can also be an effective purification method if a suitable solvent is found. |
Experimental Protocols
Key Experiment: Schmidt Glycosylation for this compound Synthesis
This protocol is a generalized procedure based on the principles of the Schmidt glycosylation for flavonoid glycosides.
Materials:
-
Peracetylated or perbenzoylated glucosyl trichloroacetimidate (Glycosyl Donor)
-
Methyl 2-hydroxy-4-methoxybenzoate (Aglycone)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous Dichloromethane (DCM)
-
Molecular Sieves (4 Å)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the aglycone (1 equivalent) and freshly activated molecular sieves.
-
Dissolve the aglycone in anhydrous DCM and cool the mixture to the desired temperature (e.g., -20 °C).
-
In a separate flame-dried flask, dissolve the glycosyl donor (1.2-1.5 equivalents) in anhydrous DCM.
-
Add the glycosyl donor solution to the aglycone solution via cannula.
-
Add TMSOTf (0.1-0.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at the low temperature for a set time (e.g., 30 minutes) and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite and wash the pad with DCM.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure to obtain the crude protected this compound.
Data Presentation
Table 1: Representative Reaction Conditions for Schmidt Glycosylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Glycosyl Donor | Peracetylated Glucosyl Trichloroacetimidate | Perbenzoylated Glucosyl Trichloroacetimidate | Peracetylated Glucosyl Trichloroacetimidate |
| Aglycone | Methyl 2-hydroxy-4-methoxybenzoate | Methyl 2-hydroxy-4-methoxybenzoate | Methyl 2-hydroxy-4-methoxybenzoate |
| Catalyst | TMSOTf (0.1 eq) | TMSOTf (0.2 eq) | BF₃·OEt₂ (0.5 eq) |
| Solvent | Anhydrous DCM | Anhydrous DCM | Anhydrous DCM |
| Temperature | -20 °C to rt | 0 °C to rt | -40 °C to rt |
| Reaction Time | 4 hours | 6 hours | 8 hours |
| Reported Yield | ~70-80% (Protected) | ~75-85% (Protected) | ~60-70% (Protected) |
Note: The yields are indicative and can vary based on the specific experimental setup and purity of reactants.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key factors influencing the yield of this compound synthesis.
Technical Support Center: Overcoming Solubility Challenges with Isotachioside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Isotachioside in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
Q2: In which organic solvents is this compound known to be soluble?
A2: this compound is reported to be soluble in a range of organic solvents, including Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone[5][6]. For biological assays, stock solutions are typically prepared in DMSO or ethanol at high concentrations (e.g., up to 100 mM) and then diluted into the aqueous experimental medium[6][7].
Q3: Why is my this compound precipitating when I dilute my organic stock solution into an aqueous buffer?
A3: This is a common issue when working with compounds that have poor aqueous solubility. When the organic stock solution is added to the aqueous buffer, the concentration of the organic solvent is significantly reduced. If the final concentration of this compound in the aqueous solution exceeds its solubility limit, it will precipitate out of the solution. This can be mitigated by using a lower final concentration of this compound, increasing the percentage of co-solvent in the final solution (if the experimental system permits), or employing solubility enhancement techniques.
Q4: Can the pH of the aqueous solution affect the solubility of this compound?
A4: Yes, the pH of the aqueous solution can significantly influence the solubility of phenolic compounds. For many flavonoids, solubility increases with a rise in pH, particularly in alkaline conditions[8]. This is due to the ionization of phenolic hydroxyl groups, which increases the polarity of the molecule and its interaction with water. It is advisable to determine the pH-solubility profile for your specific experimental conditions.
Q5: Are there common excipients that can be used to improve the aqueous solubility of this compound?
A5: Several excipients are commonly used to enhance the solubility of poorly soluble compounds like this compound. These include co-solvents, cyclodextrins, and surfactants. The choice of excipient will depend on the specific requirements of your experiment, including cell type, assay format, and in vivo or in vitro model.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous media.
Table 1: Troubleshooting Precipitation Issues
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Final concentration exceeds aqueous solubility. | Decrease the final working concentration of this compound. | The compound remains in solution. |
| Insufficient co-solvent in the final solution. | Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Note: Be mindful of the solvent tolerance of your experimental system. | The increased co-solvent maintains the solubility of this compound. |
| pH of the buffer is not optimal for solubility. | Adjust the pH of the aqueous buffer. For many phenolic compounds, increasing the pH can improve solubility. | This compound remains dissolved at the desired concentration. |
| The compound has low intrinsic aqueous solubility. | Employ a solubility enhancement technique such as complexation with cyclodextrins or the use of surfactants. | The solubility of this compound is increased, preventing precipitation. |
Experimental Protocols for Solubility Enhancement
Protocol 1: Co-solvent Solubility Enhancement
This protocol details a method for improving the solubility of this compound by using a water-miscible organic solvent (co-solvent).
Materials:
-
This compound
-
Co-solvents: Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), or Polyethylene Glycol 400 (PEG 400)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% of the chosen co-solvent (e.g., DMSO).
-
Gently warm the solution in a water bath (45-60°C) and vortex or sonicate to ensure complete dissolution[6].
-
To prepare a working solution, dilute the stock solution into the aqueous buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
If precipitation is still observed, consider preparing intermediate dilutions in a mixture of the co-solvent and water before the final dilution into the aqueous buffer.
-
Determine the maximum percentage of the co-solvent that is tolerated by your experimental system (e.g., cell culture, enzyme assay) without causing toxicity or artifacts. This is often in the range of 0.1% to 1% (v/v).
Table 2: Example of Co-solvent Titration for Solubility Assessment
| Co-solvent | Co-solvent % (v/v) in Aqueous Buffer | Maximum Achievable this compound Concentration (µM) without Precipitation |
| DMSO | 0.1% | To be determined experimentally |
| 0.5% | To be determined experimentally | |
| 1.0% | To be determined experimentally | |
| Ethanol | 0.1% | To be determined experimentally |
| 0.5% | To be determined experimentally | |
| 1.0% | To be determined experimentally |
Protocol 2: Solubility Enhancement using Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules in their hydrophobic core, thereby increasing their aqueous solubility[9][10]. Beta-cyclodextrin (β-CD) and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure (Phase Solubility Study - Higuchi and Connors Method):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 6, 8, 10 mM) in your desired buffer.
-
Add an excess amount of this compound to each HP-β-CD solution.
-
Stir the solutions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After reaching equilibrium, centrifuge the samples to pellet the undissolved this compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Plot the concentration of dissolved this compound against the concentration of HP-β-CD. A linear relationship suggests the formation of a 1:1 complex.
-
Based on the phase solubility diagram, determine the required concentration of HP-β-CD to dissolve the desired concentration of this compound.
Preparation of an this compound-Cyclodextrin Complex Solution:
-
Dissolve the determined amount of HP-β-CD in the aqueous buffer.
-
Add the desired amount of this compound to the HP-β-CD solution.
-
Stir or vortex until the this compound is completely dissolved. Gentle warming may be applied if necessary.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: Troubleshooting workflow for this compound solubility.
Proposed Signaling Pathway of this compound via 15-Lipoxygenase Inhibition
This compound has been reported to exhibit 15-lipoxygenase (15-LO) inhibitory activities[5]. The following diagram illustrates the potential downstream effects of this inhibition.
Caption: this compound's inhibition of 15-LOX and downstream effects.
References
- 1. Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | CAS:31427-08-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quercetin/β-Cyclodextrin Solid Complexes Prepared in Aqueous Solution Followed by Spray-drying or by Physical Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvement in solubility and dissolution rate of flavonoids by complexation with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reverse-Phase HPLC Analysis of Isotachioside
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with Isotachioside in reverse-phase High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape in HPLC important?
This compound is a phenolic glycoside, a class of naturally occurring compounds with various biological activities.[1] In quantitative HPLC analysis, a symmetrical, sharp peak is crucial for accurate and reproducible results. Peak tailing, an asymmetry where the latter half of the peak is broader, can compromise resolution, integration, and overall data quality.[2]
Q2: What are the most common causes of this compound peak tailing in reverse-phase HPLC?
Peak tailing of polar phenolic compounds like this compound in reverse-phase HPLC is often multifactorial. The primary causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to a secondary retention mechanism and peak tailing.[3][4][5]
-
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of both this compound's phenolic hydroxyl groups and the residual silanols on the stationary phase. If the pH is not optimized, these interactions can increase, causing tailing.[3][4]
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase, resulting in a distorted peak shape.[3][6]
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or packing material can create active sites that cause tailing. A void at the column inlet can also lead to poor peak shape.[7]
-
Extra-Column Effects: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[7]
-
Incompatible Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can lead to peak distortion.[8]
Q3: How does the chemical nature of this compound contribute to peak tailing?
This compound is a polar molecule due to its glycosidic and phenolic hydroxyl groups.[1] This polarity makes it susceptible to strong interactions with active sites on the stationary phase, particularly residual silanols, which are a common cause of peak tailing for polar analytes.[1][3][4]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving this compound peak tailing.
Initial Checks
-
Verify System Suitability: Before troubleshooting, ensure your HPLC system passes standard performance qualifications. Check for leaks, pressure fluctuations, and detector noise.
-
Review Method Parameters: Confirm that the current method parameters (mobile phase composition, pH, flow rate, temperature) are consistent with previous successful runs or established protocols for similar analytes.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing:
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Detailed Troubleshooting Steps in Q&A Format
Q: My this compound peak is tailing. What should I check first regarding the mobile phase?
A: Start by evaluating your mobile phase pH. For phenolic compounds like this compound, a lower pH is generally recommended to suppress the ionization of both the analyte and residual silanol groups on the column.
-
Action: Adjust the mobile phase to a pH between 2.5 and 4.0 using an additive like formic acid or acetic acid (0.1% is a good starting point).[3] This ensures this compound is in its neutral form and minimizes secondary interactions with the stationary phase.
Q: I've adjusted the pH, but the peak tailing persists. What's next?
A: If pH adjustment is insufficient, consider the health of your column.
-
Action 1: Flush the Column: Contaminants from previous injections can create active sites. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds.
-
Action 2: Replace the Guard Column: If you are using a guard column, it may be saturated with contaminants. Replace it with a new one.
-
Action 3: Use an End-Capped Column: Standard silica-based columns have exposed silanol groups. Switching to a high-quality, end-capped C18 column will significantly reduce these secondary interactions. Polar-embedded or polar-endcapped columns are also good choices for polar analytes.
Q: Could my sample injection be the cause of the peak tailing?
A: Yes, improper injection technique can lead to peak distortion.
-
Action 1: Reduce Sample Concentration/Injection Volume: To rule out column overload, dilute your sample or inject a smaller volume. If the peak shape improves, you were likely overloading the column.
-
Action 2: Match Sample Solvent to Mobile Phase: Dissolving your sample in a solvent much stronger than your initial mobile phase can cause peak fronting or tailing. Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent.[8]
Q: I've tried everything above, and there's still some tailing. What else could be wrong?
A: At this point, consider extra-column effects and the stability of your sample.
-
Action 1: Minimize System Volume: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector to minimize dead volume.
-
Action 2: Check Fittings: Ensure all fittings are properly seated to avoid dead volume.
-
Action 3: Consider Sample Stability: While specific stability data for this compound is limited, phenolic glycosides can be susceptible to degradation at extreme pH and high temperatures. Ensure your sample is fresh and has been stored properly. If the mobile phase is buffered, be aware that some buffers can accelerate degradation.
Experimental Protocols
General Reverse-Phase HPLC Method for Phenolic Glycosides
This protocol provides a starting point for the analysis of this compound and can be optimized as needed.
| Parameter | Recommendation |
| HPLC System | Quaternary or binary pump, autosampler, column thermostat, DAD/UV detector |
| Column | End-capped C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-30% B over 30 minutes (adjust as needed for resolution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or scan for optimal wavelength) |
| Injection Volume | 10 µL |
Sample Preparation
-
Stock Solution: Accurately weigh and dissolve this compound standard in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Working Solutions: Prepare dilutions of the stock solution in the initial mobile phase composition.
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column blockage.
Data Presentation
The following table summarizes the key troubleshooting steps and their expected outcomes on peak symmetry.
| Troubleshooting Action | Parameter Adjusted | Expected Outcome for Peak Tailing |
| Mobile Phase Optimization | pH, Additives | Reduction in tailing due to suppressed silanol interactions |
| Column Maintenance | Flushing, Guard Column Replacement | Improved peak shape by removing contaminants |
| Column Selection | End-capped or Polar-Embedded Phase | Significant reduction in tailing by minimizing active sites |
| Injection Parameters | Concentration, Volume, Solvent | Symmetrical peaks by avoiding column overload and solvent mismatch |
| System Optimization | Tubing, Fittings | Sharper peaks due to reduced extra-column band broadening |
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions that can lead to peak tailing for a phenolic analyte like this compound in reverse-phase HPLC.
Caption: Interactions leading to peak tailing of phenolic compounds in RP-HPLC.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polar Embedded Reversed Phase Hplc Columns | Thermo Fisher Scientific [thermofisher.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. scribd.com [scribd.com]
- 6. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. benchchem.com [benchchem.com]
Optimizing Mobile Phase for Isotachioside Separation: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Isotachioside via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for HPLC method development?
A1: this compound is a phenolic glycoside, which is a monosaccharide derivative of 2-methoxybenzene-1,4-diol with a beta-D-glucopyranosyl residue.[1] Its structure, containing multiple hydroxyl groups and a glycosidic linkage, makes it a highly polar compound.[1] This polarity is a critical factor in selecting the appropriate HPLC column and mobile phase. While soluble in organic solvents like DMSO and acetone, its high polarity will govern its retention behavior in reversed-phase and HILIC chromatography.[2]
Q2: What is a good starting point for separating this compound using Reversed-Phase (RP) HPLC?
A2: For initial method development in reversed-phase HPLC, a C18 column is a common starting point due to its versatility.[3][4] Given the polar nature of this compound, a mobile phase with a high aqueous component will likely be necessary to achieve adequate retention. A gradient elution is recommended for initial screening to determine the optimal solvent strength for elution.
Q3: When should I consider using Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound separation?
A3: HILIC is an excellent alternative to reversed-phase HPLC for highly polar compounds like this compound that show poor retention in RP-HPLC, even with highly aqueous mobile phases.[5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[3][5] This technique can provide enhanced retention for polar analytes.
Q4: What is a suitable detection wavelength for this compound?
A4: this compound contains a phenolic chromophore.[1] Aromatic compounds with phenolic groups typically exhibit UV absorbance in the range of 220-280 nm. A starting point for UV detection would be around 254 nm or 280 nm. For optimal sensitivity, it is advisable to determine the lambda max of this compound by running a UV-Vis spectrum.
Troubleshooting Guides
Poor Peak Shape
Q5: My this compound peak is tailing. What are the likely causes and how can I fix it?
A5: Peak tailing for polar, ionizable compounds like phenolic glycosides is a common issue in reversed-phase HPLC. The primary causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the mobile phase.[7] This will suppress the ionization of the silanol groups and minimize these secondary interactions. Using a column with end-capping or a hybrid particle technology can also reduce silanol activity.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the phenolic hydroxyl groups on this compound.
-
Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte to ensure a single ionic form. For phenolic compounds, a lower pH (e.g., 2.5-3.5) is generally effective.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
Q6: Why is my this compound peak fronting?
A6: Peak fronting is less common than tailing but can occur due to:
-
Sample Solvent Effect: Dissolving the sample in a solvent that is significantly stronger than the initial mobile phase can cause the analyte to move too quickly through the beginning of the column, leading to a distorted peak.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a solvent that is weaker than the mobile phase.[6]
-
-
Column Void: A void or channel in the column packing can lead to a non-uniform flow path.
-
Solution: This often indicates column degradation. Replacing the column is the most effective solution. Using a guard column can help extend the life of the analytical column.
-
Q7: What causes broad peaks for this compound, and how can I improve peak efficiency?
A7: Broad peaks can result from several factors:
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to band broadening.
-
Solution: Use tubing with a small internal diameter and keep the length to a minimum.
-
-
Column Degradation: Over time, the stationary phase can degrade, leading to a loss of efficiency.
-
Solution: Replace the column.
-
-
Inappropriate Flow Rate: A flow rate that is too high or too low can reduce efficiency.
-
Solution: Optimize the flow rate for your column dimensions and particle size.
-
Retention Issues
Q8: I am not getting enough retention for this compound in Reversed-Phase mode. What should I do?
A8: Poor retention of polar compounds is a common challenge in RP-HPLC.
-
Increase the Aqueous Content: Increase the percentage of the aqueous component (Mobile Phase A) in your mobile phase. You may need to use a column that is stable in 100% aqueous conditions to avoid phase collapse.[6]
-
Change the Organic Modifier: Methanol is more polar than acetonitrile. Switching from acetonitrile to methanol as the organic modifier may increase retention.
-
Use a Different Stationary Phase: Consider a column with a more polar stationary phase, such as a polar-embedded or phenyl-hexyl column.[5]
-
Switch to HILIC: If retention is still insufficient, HILIC is a suitable alternative for highly polar compounds.[5][6]
Q9: My retention times for this compound are shifting. What could be the problem?
A9: Retention time variability can compromise the reliability of your analysis.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation is a frequent cause.
-
Solution: Ensure accurate and consistent preparation of the mobile phase for each run. Use a buffer to control the pH if necessary.[8] Always degas the mobile phase before use.
-
-
Temperature Fluctuations: Changes in column temperature will affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A general rule is to use 10-20 column volumes for equilibration.
-
Resolution Problems
Q10: How can I improve the resolution between this compound and other components in my sample?
A10: Improving resolution often involves optimizing the selectivity and efficiency of the separation.
-
Optimize the Mobile Phase:
-
Solvent Ratio: Adjust the gradient slope. A shallower gradient will increase the separation time and can improve the resolution of closely eluting peaks.
-
Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
pH: Adjusting the pH of the mobile phase can change the retention of ionizable compounds and improve selectivity.
-
-
Change the Stationary Phase: The choice of column chemistry has a significant impact on selectivity. Trying a column with a different stationary phase (e.g., C18, Phenyl-Hexyl, or a polar-embedded phase) can provide a different elution order and improve resolution.
Data Presentation
Table 1: Starting Conditions for this compound Separation by Reversed-Phase HPLC
| Parameter | Recommendation |
| Column | C18, 2.1-4.6 mm I.D., 50-150 mm length, < 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Gradient | 5-95% B over 10-20 minutes |
| Flow Rate | 0.2-1.0 mL/min (analytical scale) |
| Column Temp. | 25-40 °C |
| Detection | UV at 254 nm or 280 nm |
Table 2: Starting Conditions for this compound Separation by HILIC
| Parameter | Recommendation |
| Column | Amide, Diol, or bare Silica, 2.1-4.6 mm I.D., 50-150 mm length, < 5 µm particle size |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate |
| Gradient | 0-50% B over 10-15 minutes |
| Flow Rate | 0.2-1.0 mL/min (analytical scale) |
| Column Temp. | 30-45 °C |
| Detection | UV at 254 nm or 280 nm |
Experimental Protocols
Protocol 1: Initial Method Development for this compound Separation by Reversed-Phase HPLC
-
Column: Select a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile. Filter and degas.
-
-
Sample Preparation: Dissolve a known quantity of this compound in the initial mobile phase composition (e.g., 95% A, 5% B).
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
Detection: 254 nm
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-25 min: 5% B (Equilibration)
-
-
-
Analysis: Inject the sample and evaluate the chromatogram for retention time, peak shape, and resolution. Adjust the gradient, organic modifier, or stationary phase as needed based on the troubleshooting guides.
Protocol 2: Sample Preparation for HPLC Analysis of this compound
-
Standard Preparation:
-
Accurately weigh a suitable amount of this compound reference standard.
-
Dissolve in a minimal amount of a strong solvent like methanol or DMSO.
-
Dilute to the final desired concentration with the initial mobile phase composition.
-
-
Sample Extraction (from a matrix):
-
The extraction procedure will be matrix-dependent. A general approach for plant material would be extraction with methanol or ethanol, followed by filtration.
-
Consider a solid-phase extraction (SPE) clean-up step if the matrix is complex.
-
-
Final Preparation:
-
Ensure the final sample solvent is compatible with the initial mobile phase. If a strong solvent was used for initial dissolution, ensure the final dilution is at least 1:10 with the mobile phase.
-
Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.
-
Visualizations
Caption: Troubleshooting workflow for peak tailing.
Caption: Decision tree for chromatography mode selection.
Caption: Experimental workflow for mobile phase optimization.
References
- 1. This compound | 31427-08-4 | Benchchem [benchchem.com]
- 2. This compound | CAS:31427-08-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. | https://separations.us.tosohbioscience.com [separations.us.tosohbioscience.com]
- 4. iosrphr.org [iosrphr.org]
- 5. lcms.cz [lcms.cz]
- 6. silicycle.com [silicycle.com]
- 7. Effect of mobile phase additives on qualitative and quantitative analysis of ginsenosides by liquid chromatography hybrid quadrupole-time of flight mass spectrometry - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
Technical Support Center: Isotachioside Enzymatic Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isotachioside enzymatic assays. Our goal is to help you overcome common challenges and reduce interference in your experiments.
Frequently Asked Questions (FAQs)
Q1: What type of enzyme is likely to act on this compound?
Based on its chemical structure as a glycoside, this compound is most likely a substrate for glycosidases , such as α-glucosidase or β-glucosidase. These enzymes catalyze the hydrolysis of glycosidic bonds. Additionally, some studies have investigated this compound and its analogs as potential tyrosinase inhibitors , although this compound itself appears to be a weak inhibitor.[1][2][3]
Q2: What are the optimal conditions for a typical glycosidase assay?
Optimal conditions for glycosidase activity can vary depending on the specific enzyme source. However, general ranges are provided below. It is crucial to determine the optimal pH and temperature for your specific enzyme empirically.
| Parameter | α-Glucosidase | β-Glucosidase |
| Optimal pH | 4.0 - 7.5 | 4.0 - 6.8 |
| Optimal Temperature | 37°C - 65°C | 40°C - 70°C |
Note: These are general ranges. Some α-glucosidases can have optimal temperatures as high as 80°C.[4][5][6][7][8][9][10][11][12] Always consult the literature for the specific enzyme you are using.
Q3: What are common chromogenic substrates used in glycosidase assays that could serve as positive controls?
For colorimetric assays, p-nitrophenyl (pNP) glycosides are frequently used. The enzyme cleaves the substrate, releasing p-nitrophenol, which is a yellow-colored product that can be measured spectrophotometrically.
-
For α-glucosidase: p-nitrophenyl-α-D-glucopyranoside (pNPG)
-
For β-glucosidase: p-nitrophenyl-β-D-glucopyranoside (pNPG)[13]
Q4: Can this compound itself interfere with the assay readout?
As a phenolic compound, there is a potential for this compound to interfere with assay readouts, particularly in colorimetric or fluorometric assays. This can occur through light absorption or fluorescence quenching. It is essential to run proper controls, including a sample blank containing this compound without the enzyme, to correct for any background signal.
Troubleshooting Guide
Issue 1: High Background Signal
High background can obscure the true signal from the enzymatic reaction, reducing the sensitivity of the assay.
| Possible Cause | Recommended Solution |
| Substrate Instability | Prepare substrate solutions fresh before each experiment. Some substrates can spontaneously hydrolyze, especially at non-optimal pH or elevated temperatures. |
| Contaminated Reagents | Use high-purity water and reagents. Ensure buffers are free of microbial contamination. |
| Non-specific Binding | If using an ELISA-based format, ensure adequate blocking of the plate. Increase the concentration or duration of the blocking step. |
| Sample Interference | Test compounds or components of the sample matrix may be colored or fluorescent. Run a "sample blank" control containing all reaction components except the enzyme. Subtract this value from your experimental readings. |
| Improper Washing | In plate-based assays, insufficient washing between steps can leave behind unbound reagents. Increase the number and vigor of washing steps. |
Issue 2: Low or No Enzyme Activity
This can be a frustrating issue, suggesting a problem with one of the core components of the assay.
| Possible Cause | Recommended Solution |
| Incorrect Assay Conditions | Verify that the pH and temperature of the assay are optimal for your specific enzyme. Prepare a fresh buffer and confirm its pH. Ensure the incubator or water bath is at the correct temperature.[4][5][6][7][8][9][10][11][12] |
| Inactive Enzyme | Enzymes can lose activity due to improper storage or handling. Avoid repeated freeze-thaw cycles. Aliquot the enzyme upon receipt. Run a positive control with a known substrate (e.g., pNPG) to confirm enzyme activity. |
| Presence of Inhibitors | Your sample may contain known or unknown enzyme inhibitors. Common inhibitors for glycosidases include acarbose, miglitol (for α-glucosidase), and castanospermine, deoxynojirimycin (for β-glucosidase).[14][15][16][17][18][19] If inhibition is suspected, perform a dose-response curve. |
| Substrate Concentration Too Low | Ensure the substrate concentration is appropriate for the enzyme's Km. If the concentration is too far below the Km, the reaction rate will be very low. |
Issue 3: Inconsistent or Variable Results
Lack of reproducibility can undermine the validity of your findings.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Calibrate your pipettes regularly. Use fresh tips for each reagent and sample. For multi-well plates, use a multichannel pipette for simultaneous addition of reagents. |
| Inadequate Mixing | Ensure all components of the reaction are thoroughly mixed before starting the measurement. |
| Temperature Fluctuations | Ensure consistent temperature across all wells of a plate and between experiments. Pre-incubate plates and reagents at the assay temperature. |
| Edge Effects in Plates | Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To mitigate this, avoid using the outermost wells or fill them with buffer/water. |
Experimental Protocols
Protocol 1: General Colorimetric Assay for Glycosidase Activity using a p-Nitrophenyl Substrate
This protocol can be adapted for this compound by replacing the pNP-glycoside with this compound and using an appropriate method to detect the product of hydrolysis.
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.8).
-
Prepare a stock solution of the chromogenic substrate (e.g., p-nitrophenyl-β-D-glucopyranoside for β-glucosidase) in the assay buffer.
-
Prepare a stop solution (e.g., 0.2 M sodium carbonate).
-
-
Assay Procedure:
-
Add 50 µL of assay buffer to each well of a 96-well microplate.
-
Add 20 µL of the sample or control to the appropriate wells.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 30 µL of the substrate solution to each well.
-
Incubate for a defined period (e.g., 30 minutes) at the optimal temperature.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Controls:
-
Blank: All reagents except the enzyme.
-
Negative Control: All reagents, but with a known inhibitor instead of the sample.
-
Positive Control: All reagents, with a known active sample or a purified enzyme solution.
-
Protocol 2: Screening for Tyrosinase Inhibitory Activity
This protocol is relevant if you are investigating this compound or its analogs as potential tyrosinase inhibitors.
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer (e.g., 50 mM, pH 6.8).
-
Prepare a stock solution of L-DOPA (substrate) in the same buffer.
-
Prepare stock solutions of your test compounds (e.g., this compound) and a known inhibitor (e.g., kojic acid) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
To each well of a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution.
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution.
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.
-
-
Calculations:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without an inhibitor, and A_sample is the absorbance with the test compound.
-
Visual Guides
Below are diagrams illustrating key concepts and workflows for troubleshooting your enzymatic assays.
Caption: General workflow for an this compound enzymatic assay.
Caption: Decision tree for troubleshooting high background signals.
Caption: Potential mechanisms of interference in enzymatic assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical synthesis and tyrosinase-inhibitory activity of this compound and its related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Effect of pH, Temperature, and Chemicals on the Endoglucanases and β-Glucosidases from the Thermophilic Fungus Myceliophthora heterothallica F.2.1.4. Obtained by Solid-State and Submerged Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimisation of β-Glucosidase Production in a Crude Aspergillus japonicus VIT-SB1 Cellulase Cocktail Using One Variable at a Time and Statistical Methods and its Application in Cellulose Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Production and biochemical characterization of α-glucosidase from Aspergillus niger ITV-01 isolated from sugar cane bagasse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. goldbio.com [goldbio.com]
- 14. brainkart.com [brainkart.com]
- 15. Two potent competitive inhibitors discriminating alpha-glucosidase family I from family II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. scbt.com [scbt.com]
- 18. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Alpha-glucosidase inhibitor - Wikipedia [en.wikipedia.org]
Preventing degradation of Isotachioside during extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Isotachioside during extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
A1: this compound is a phenolic glycoside.[1][2][3] Like many phenolic compounds, it is susceptible to degradation under various conditions encountered during extraction, including exposure to harsh pH, high temperatures, light, and oxygen.[4][5] Degradation can lead to lower yields and the formation of artifacts, compromising the quality and bioactivity of the final extract.[6]
Q2: What are the primary pathways through which this compound can degrade during extraction?
A2: The main degradation pathways for phenolic glycosides like this compound include:
-
Hydrolysis: Cleavage of the glycosidic bond, which can be catalyzed by acids, bases, or endogenous plant enzymes, resulting in the formation of the aglycone and a sugar moiety.[5][6][7]
-
Oxidation: The phenolic structure is prone to oxidation, a process accelerated by factors such as heat, light, the presence of oxygen, and metal ions.[4]
-
Photodegradation: Exposure to UV or visible light can induce degradation of phenolic compounds.[1][2][8]
-
Thermal Degradation: Elevated temperatures used during extraction can lead to the breakdown of the molecule.[9][10][11]
Q3: What general precautions can I take to minimize this compound degradation?
A3: To maintain the integrity of this compound during extraction, it is crucial to control the extraction environment. Key precautions include using appropriate solvents, maintaining a suitable pH and temperature, protecting the sample from light and oxygen, and keeping the extraction time as short as possible.[4][5][6] The use of fresh plant material and non-aqueous, cold extraction solvents is also recommended.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | Degradation during extraction: Exposure to high temperature, extreme pH, light, or oxygen.[4][5][10] | Optimize extraction conditions as detailed in the protocols below. Consider using antioxidants.[4] |
| Enzymatic degradation: Endogenous plant enzymes (e.g., glycosidases) may be active.[12][13][14] | Blanching the plant material before extraction or using solvents that inhibit enzyme activity (e.g., ethanol, methanol). | |
| Incomplete extraction: The chosen solvent or method may not be efficient. | Experiment with different solvent systems and extraction techniques (e.g., ultrasound-assisted extraction).[3][15] | |
| Presence of unexpected compounds (degradation products) in the extract. | Hydrolysis of the glycosidic bond: Can be acid or enzyme-catalyzed.[6][7] | Maintain a neutral or slightly acidic pH.[4] Ensure enzymes are inactivated. |
| Oxidation of the phenolic rings. | Perform extraction under an inert atmosphere (e.g., nitrogen or argon) and add antioxidants to the solvent.[4] | |
| Discoloration of the extract (e.g., browning). | Oxidation of phenolic compounds: Leads to the formation of colored quinones and polymers. | Protect from light and oxygen.[4] Use of chelating agents like EDTA can help by sequestering metal ions that catalyze oxidation. |
Experimental Protocols
Protocol 1: Optimized Solvent Extraction of this compound with Degradation Prevention
This protocol describes a standard maceration extraction with added measures to minimize degradation.
Materials:
-
Dried and powdered plant material
-
80% Methanol (HPLC grade), deoxygenated
-
Ascorbic acid (or Butylated hydroxytoluene - BHT)
-
Amber glass extraction vessel
-
Nitrogen or Argon gas source
-
Rotary evaporator
-
Water bath
Procedure:
-
Solvent Preparation: Prepare an 80% (v/v) methanol-water solution. To deoxygenate, bubble nitrogen or argon gas through the solvent for 15-20 minutes. Add an antioxidant such as ascorbic acid to a final concentration of 0.1%.
-
Extraction Setup: Weigh the powdered plant material and place it in an amber glass extraction vessel to protect it from light.
-
Inert Atmosphere: Purge the headspace of the extraction vessel with nitrogen or argon gas to displace oxygen.
-
Extraction: Add the deoxygenated 80% methanol solution containing the antioxidant to the plant material (a common ratio is 1:10 to 1:20 w/v).
-
Maceration: Seal the vessel and agitate the mixture on a shaker at a controlled, low to moderate temperature (e.g., 25-40°C) for a minimized duration (e.g., 1-4 hours).[4]
-
Filtration: Filter the mixture to separate the extract from the solid plant residue.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator with the water bath set to a low temperature (≤ 40°C).
-
Storage: Store the final extract at -20°C in an amber vial under a nitrogen atmosphere.[4]
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Reduced Extraction Time
UAE can enhance extraction efficiency while reducing the time, thereby minimizing the window for degradation.
Materials:
-
Same as Protocol 1
-
Ultrasonic bath or probe sonicator
Procedure:
-
Solvent Preparation and Extraction Setup: Follow steps 1-4 from Protocol 1.
-
Ultrasonication: Place the sealed extraction vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Extraction Parameters: Perform the extraction at a controlled temperature (e.g., 40°C) for a shorter duration (e.g., 30-60 minutes).[4] The frequency and power of the ultrasound should be optimized for the specific plant material.
-
Post-Extraction: Follow steps 6-8 from Protocol 1.
Data Presentation
Table 1: Recommended Extraction Parameters to Minimize this compound Degradation
| Parameter | Recommended Range/Condition | Rationale |
| Temperature | 25 - 50°C | Higher temperatures can accelerate thermal degradation and oxidation.[10][11] |
| pH | 4 - 7 | Phenolic compounds are generally more stable in slightly acidic to neutral conditions.[16][17][18] Alkaline conditions can cause irreversible degradation.[19] |
| Solvent | 70-80% Methanol or Ethanol | Aqueous mixtures of polar organic solvents are effective for extracting phenolic glycosides.[4] Using less water can reduce hydrolysis.[5][6] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation of the phenolic structure.[4] |
| Light Exposure | Minimal (use amber glassware) | Prevents photodegradation.[4] |
| Antioxidant Additive | 0.1% Ascorbic Acid or BHT | Inhibits oxidative degradation pathways.[4] |
Visualizations
Caption: Workflow for this compound extraction with degradation prevention.
Caption: Major degradation pathways of this compound during extraction.
References
- 1. BiblioBoard [openresearchlibrary.org]
- 2. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Antioxidants in Foods and Medicinal Plants: Extraction, Assessment and Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chemical analysis of phenolic glycosides: art, facts, and artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Highly Efficient Biotransformation of Phenolic Glycosides Using a Recombinant β-Glucosidase From White Rot Fungus Trametes trogii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis - UC Davis Innovation Institute for Food and Health [foodandhealth.ucdavis.edu]
- 15. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. extractionmagazine.com [extractionmagazine.com]
- 17. researchgate.net [researchgate.net]
- 18. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 19. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Isolated Isotachioside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the purity of isolated Isotachioside. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its purification?
A1: this compound is a phenolic glycoside with a molecular formula of C13H18O8 and a molecular weight of approximately 302.3 g/mol .[1][2][3] Its glycosidic nature imparts high polarity, making it soluble in polar organic solvents like methanol, ethyl acetate, and DMSO, but less soluble in nonpolar solvents like hexane.[1][2] This polarity is a critical factor in selecting appropriate chromatographic conditions.
Q2: What is the typical stability of this compound, and how should it be stored?
A2: As a glycoside, this compound may be susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the sugar moiety.[4][5] It is also prudent to protect it from oxidative degradation.[4] For long-term storage, it is recommended to keep the purified compound in a desiccated environment at -20°C to minimize degradation.[1]
Q3: What are the common impurities found in this compound isolates?
A3: Common impurities in this compound isolated from plant sources typically include other structurally similar phenolic glycosides, flavonoids, and chlorophyll. The complexity of the plant matrix can lead to a variety of co-extractives that may interfere with the purification process.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete extraction from the plant material. | - Increase the extraction time or the number of extraction cycles. - Optimize the solvent-to-solid ratio. - Consider using a more polar solvent system for extraction, such as 80% methanol or ethanol.[6] |
| Loss of compound during fractionation. | - Ensure complete phase separation during liquid-liquid partitioning. - Minimize the number of transfer steps. | |
| Co-eluting Impurities in HPLC | Similar polarity of this compound and impurities. | - Modify the mobile phase composition by adjusting the ratio of organic solvent to water. - Optimize the gradient elution profile to enhance separation. - Try a different stationary phase (e.g., a phenyl-hexyl column instead of a C18). |
| Column overloading. | - Reduce the sample concentration or injection volume. | |
| Degradation of this compound during Purification | Exposure to harsh pH conditions. | - Maintain a neutral pH during extraction and purification steps. - Avoid prolonged exposure to strong acids or bases.[4] |
| Oxidation. | - Use degassed solvents for chromatography. - Consider adding an antioxidant, such as ascorbic acid, to the extraction solvent if compatible with the overall process. | |
| Poor Peak Shape in HPLC | Inappropriate solvent for sample dissolution. | - Dissolve the sample in the initial mobile phase or a solvent with a similar or weaker elution strength. |
| Presence of particulate matter. | - Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Fractionation
This protocol outlines a general procedure for extracting and fractionating this compound from a plant source.
-
Preparation of Plant Material: Air-dry or freeze-dry the plant material and grind it into a fine powder.[6]
-
Solvent Extraction:
-
Extract the powdered plant material with 80% ethanol or methanol at a 1:10 solid-to-solvent ratio (w/v) using reflux or sonication for 2-3 hours.[1][6]
-
Repeat the extraction process three times to ensure maximum recovery.
-
Combine the extracts and concentrate them under reduced pressure using a rotary evaporator.
-
-
Liquid-Liquid Fractionation:
-
Suspend the concentrated extract in water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.[1]
-
This compound, being polar, is expected to be enriched in the ethyl acetate and/or n-butanol fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to track the distribution of this compound.
-
Protocol 2: Purification by Preparative HPLC
This protocol describes the final purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).
-
Chromatographic System: A preparative HPLC system equipped with a UV detector.
-
Stationary Phase: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid to improve peak shape.
-
Gradient Program:
-
0-5 min: 10% A
-
5-35 min: 10-50% A (linear gradient)
-
35-40 min: 50-90% A (linear gradient)
-
40-45 min: 90% A (isocratic)
-
45-50 min: 90-10% A (linear gradient)
-
50-60 min: 10% A (isocratic for column re-equilibration)
-
-
Flow Rate: 10-15 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the enriched fraction from Protocol 1 in the initial mobile phase and filter through a 0.45 µm filter.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes.
-
Inject the prepared sample.
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data Summary
| Purification Method | Typical Purity Achieved for Flavonoid Glycosides | Reference |
| Preparative HPLC | >95% | [7] |
| High-Speed Counter-Current Chromatography (HSCCC) | >90% | [1] |
Visualizations
References
- 1. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability Studies of Thiocolchicoside in Bulk and Capsules Using RP-HPTLC/Densitometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Validation of chromatographic methods, TLC and HPLC, to quantify known radiochemical impurities and the radiochemical purity the radiopharmaceutical [177Lu]Lu-PSMA I&T - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low bioactivity of synthetic Isotachioside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues of low bioactivity encountered during experiments with synthetic Isotachioside.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of synthetic this compound?
A1: Based on published research, synthetic this compound itself is expected to be a very weak tyrosinase inhibitor. In one key study, its half-maximal inhibitory concentration (IC50) could not be determined even at concentrations up to 1000 μM.[1][2] This suggests that observing low or no activity in a tyrosinase inhibition assay is consistent with the compound's known properties.
Q2: Why does my synthetic this compound exhibit low bioactivity?
A2: There are two primary reasons for observing low bioactivity:
-
Inherent Molecular Properties: As mentioned above, the chemical structure of this compound itself does not lend to potent inhibition of tyrosinase. Studies have shown that derivatives lacking the methyl and benzoyl groups are significantly more active, indicating these groups may hinder the interaction with the enzyme's active site.[1][2]
-
Experimental or Technical Issues: If the observed activity is lower than the expected weak activity, or if you are testing a different biological target, the issue may stem from problems with the compound's integrity, experimental setup, or handling procedures.
Q3: Are there more potent analogs of this compound?
A3: Yes. Research indicates that analogs of this compound that are missing its methyl and benzoyl groups act as more effective tyrosinase inhibitors.[2] For instance, a glucoside derivative without these groups was found to be the most potent among a series of synthesized analogs.[2] This highlights the importance of the structural combination of resorcinol and glucose for inhibitory effect.[2]
Troubleshooting Guides
If you are experiencing unexpectedly low or inconsistent bioactivity with your synthetic this compound, follow these troubleshooting steps.
Guide 1: Compound Verification and Purity
The first step is to confirm that the compound you are testing is indeed high-purity this compound.
Q: How can I verify the identity and purity of my synthetic compound?
A: Use a combination of analytical techniques to confirm the structural integrity and purity of your sample. Discrepancies in structure or the presence of impurities can significantly impact bioactivity.
Recommended Actions:
-
Structural Confirmation:
-
NMR Spectroscopy (¹H and ¹³C): This is the most critical step. Compare the obtained spectra with published data for this compound to confirm the correct chemical structure and stereochemistry.
-
Mass Spectrometry (MS): Verify the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Use HPLC to determine the purity of the sample. A pure sample should ideally show a single, sharp peak. A purity level of >95% is recommended for biological assays.
-
Elemental Analysis: This analysis confirms the elemental composition (C, H, O) of the compound, which should be within ±0.4% of the calculated values for the molecular formula of this compound (C13H18O8).
-
References
Technical Support Center: Analysis of Isotachioside in Plant Extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the quantitative analysis of Isotachioside from plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components from the sample matrix.[1] Plant extracts are complex mixtures containing numerous compounds like phenylethanoid glycosides, flavonoids, lignans, and organic acids.[2][3] During LC-MS analysis, these co-extracted substances can interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[1] This phenomenon can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1]
Q2: I am observing a weak or inconsistent signal for this compound. Could this be due to matrix effects?
A: Yes, a weak or inconsistent signal is a common symptom of ion suppression, a type of matrix effect. Co-eluting compounds from the plant extract can compete with this compound for ionization, reducing its signal intensity. However, other factors could also contribute to a weak signal, including suboptimal extraction efficiency, degradation of the analyte, or incorrect instrument settings. It is crucial to systematically investigate the cause.
Q3: How can I determine if my analysis is affected by matrix effects?
A: There are several methods to assess the presence and extent of matrix effects. The two most common approaches are:
-
Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where ion suppression or enhancement occurs. A constant flow of a standard solution of this compound is infused into the mass spectrometer while a blank plant extract is injected. Dips or peaks in the baseline signal of this compound indicate the retention times at which matrix components are causing ion suppression or enhancement, respectively.
-
Post-Extraction Spike: This is a quantitative method to determine the matrix factor (MF). The response of this compound in a standard solution is compared to the response of this compound spiked into a blank plant extract that has undergone the entire sample preparation process.[1] The matrix factor is calculated as follows:
MF (%) = (Peak Area of Analyte in Spiked Extract / Peak Area of Analyte in Neat Solution) x 100
An MF value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[1]
Q4: What are the common strategies to mitigate matrix effects in this compound analysis?
A: Several strategies can be employed to reduce or compensate for matrix effects:
-
Sample Preparation: The goal is to remove interfering components while efficiently extracting this compound. Techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples. A C18 SPE cartridge can be used to retain this compound while allowing more polar interfering compounds to be washed away.[4]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids.
-
Dilution: A simple approach where the extract is diluted to reduce the concentration of interfering matrix components. This is only suitable if the concentration of this compound remains above the limit of quantification.
-
-
Chromatographic Separation: Optimizing the HPLC/UPLC method to separate this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a column with a different selectivity.[5][6]
-
Calibration Method:
-
Matrix-Matched Calibration: Calibration standards are prepared in a blank plant extract that is free of the analyte. This helps to compensate for matrix effects as the standards and samples are affected similarly.[7][8]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS of this compound will have nearly identical chemical and physical properties and will be affected by matrix effects in the same way as the analyte, providing the most accurate quantification.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Actions |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column degradation | - Dilute the sample extract.- Adjust the pH of the aqueous mobile phase (e.g., with 0.1% formic acid) to improve peak shape.[6]- Use a guard column and/or replace the analytical column. |
| Low Recovery of this compound | - Inefficient extraction solvent- Suboptimal SPE procedure (e.g., incorrect washing or elution solvents)- Analyte degradation | - Test different extraction solvents (e.g., methanol, ethanol, or mixtures with water).- Optimize the SPE protocol by testing different wash and elution solvent compositions and volumes.[4]- Investigate the stability of this compound under your extraction and storage conditions. |
| High Variability in Results (Poor Precision) | - Inconsistent sample preparation- Significant and variable matrix effects between samples | - Ensure your sample preparation protocol is robust and followed consistently.- Employ a more effective cleanup method like SPE.[4]- Use a stable isotope-labeled internal standard if available. |
| Signal Suppression or Enhancement | - Co-eluting matrix components | - Improve chromatographic separation to resolve this compound from interfering peaks.[5]- Enhance sample cleanup using SPE or LLE.[4]- Use matrix-matched calibration or a stable isotope-labeled internal standard.[7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Forsythia suspensa Fruit
This protocol is a general guideline and may require optimization for your specific plant material.
-
Sample Preparation: Air-dry the Forsythia suspensa fruit and grind it into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% methanol.
-
Vortex for 1 minute and then sonicate for 30 minutes at room temperature.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 70% methanol.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of water.
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.[4]
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of 10% methanol in water to remove polar impurities.[4]
-
Elute this compound and other phenylethanoid glycosides with 10 mL of 40% methanol in water.[4]
-
Collect the eluate and evaporate to dryness.
-
-
Final Sample Preparation:
-
Reconstitute the dried eluate in 1 mL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS analysis.
-
Protocol 2: UPLC-MS/MS Analysis of this compound
This is a representative method adapted from the analysis of phenylethanoid glycosides in Forsythia suspensa.[3][5][6]
-
Instrumentation: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Column: Acquity UPLC BEH C18 column (2.1 x 100 mm, 1.7 µm) or equivalent.[5]
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile[5]
-
-
Gradient Elution:
Time (min) % B 0.0 5 9.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.3 mL/min[5]
-
Column Temperature: 40 °C[2]
-
Injection Volume: 2 µL[2]
-
Mass Spectrometry Parameters (Negative Ion Mode):
-
Ionization Mode: ESI-
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
MRM Transition for this compound (Hypothetical): To be determined by infusing a standard solution. For a related compound, Forsythoside A (MW: 624.59), a potential precursor ion [M-H]⁻ would be m/z 623.6. Product ions would be determined from fragmentation experiments.
-
Quantitative Data Summary
The following tables provide representative data for the validation of analytical methods for phenylethanoid glycosides, which can be used as a benchmark for the analysis of this compound.
Table 1: Method Validation Parameters for Phenylethanoid Glycosides
| Parameter | Forsythoside A | Phillyrin |
| Linearity Range (µg/mL) | 0.1 - 10 | 0.05 - 5 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| LOD (µg/mL) | 0.02 | 0.01 |
| LOQ (µg/mL) | 0.06 | 0.03 |
| Intra-day Precision (%RSD) | < 3% | < 4% |
| Inter-day Precision (%RSD) | < 5% | < 6% |
| Recovery (%) | 96.6 - 101.2 | 95.8 - 102.5 |
Data adapted from similar compounds and methods.[6]
Table 2: Comparison of Sample Preparation Techniques for Recovery of Phenylethanoid Glycosides
| Sample Preparation Method | Average Recovery (%) | RSD (%) |
| Methanol Extraction followed by SPE | 98.5 | 2.8 |
| Ultrasound-Assisted Ethanol Extraction | 92.1 | 4.5 |
| Simple Dilution (1:10) | 85.3 | 6.2 |
This table presents illustrative data to compare the effectiveness of different cleanup methods.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Quantitative assessment of matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics Analysis of Metabolites in Forsythia suspense Fruit Using UPLC/ESI-Q TRAP-MS/MS [techscience.com]
- 3. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique | PLOS One [journals.plos.org]
- 4. Determining the Levels of Four Phenylethanoid Glycosides and Five Triterpene Acids in Liuwei Dihuang Capsule Using Solid Phase Extraction with HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous quantification of 14 bioactive constituents in Forsythia suspensa by liquid chromatography-electrospray ionisation-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veterinarska-stanica-journal.hr [veterinarska-stanica-journal.hr]
- 8. Assessment of the matrix effect i... preview & related info | Mendeley [mendeley.com]
Technical Support Center: Optimizing HPLC-UV Analysis of Isotachioside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the injection volume for the analysis of Isotachioside using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Frequently Asked Questions (FAQs)
Q1: What is the ideal injection volume for this compound analysis?
A1: There is no single ideal injection volume; it is dependent on several factors including the column dimensions, the concentration of this compound in the sample, and the sensitivity of the detector. A general guideline is to keep the injection volume between 1-5% of the total column volume to avoid peak distortion.[1] For a standard analytical column, this often translates to a range of 5 to 20 µL.
Q2: How does injection volume affect the peak shape of this compound?
A2: Injecting too large a volume of your sample can lead to peak fronting, where the leading edge of the peak is sloped.[2][3][4] This occurs when the sample volume is too large for the column to handle, causing the analyte molecules to travel through the column in a broad band. Conversely, while not directly caused by injection volume, peak tailing (a stretched-out trailing edge of the peak) can be exacerbated by column overload.[3][5]
Q3: Can I increase the injection volume to improve the sensitivity for low concentrations of this compound?
A3: Yes, increasing the injection volume can be a strategy to improve the signal intensity for low-concentration samples. However, this should be done cautiously. As the injection volume increases, there is a higher risk of peak broadening and distortion, which can negatively impact resolution and integration. A balance must be struck between sensitivity and chromatographic performance.
Q4: What is the relationship between injection volume and peak area linearity?
A4: Ideally, the peak area of this compound should have a linear relationship with the injection volume, assuming the sample concentration is constant. However, if the injection volume leads to column overload, this linear relationship can be lost.[6] It is crucial to establish a linear range by performing an injection volume linearity study.
Q5: My sample solvent is different from the mobile phase. How will this affect my results when I inject a larger volume?
A5: Injecting a sample dissolved in a solvent that is stronger than the mobile phase can lead to significant peak distortion, especially with larger injection volumes.[6] The strong solvent can cause the analyte to move through the column too quickly, resulting in poor peak shape and retention time shifts. It is always best to dissolve your this compound standard and samples in the initial mobile phase or a weaker solvent.[2][7]
Troubleshooting Guide
This guide addresses common issues encountered when optimizing the injection volume for this compound analysis.
Problem 1: Peak Fronting
Symptoms:
-
The peak for this compound is asymmetrical with a leading edge that is less steep than the trailing edge.
-
The retention time may decrease with larger injection volumes.
Possible Causes & Solutions:
| Cause | Solution |
| Volume Overload | Reduce the injection volume. A good starting point is to inject a volume that is 1-2% of the column's total volume. |
| Sample Solvent Mismatch | Prepare your this compound sample in the initial mobile phase. If the sample is dissolved in a stronger solvent, dilute it with the mobile phase.[2] |
| High Sample Concentration | Dilute the sample to a lower concentration.[2][5] |
Problem 2: Peak Tailing
Symptoms:
-
The peak for this compound is asymmetrical with a trailing edge that is drawn out.
Possible Causes & Solutions:
| Cause | Solution |
| Mass Overload | Dilute the sample or reduce the injection volume.[5][7] |
| Secondary Interactions | This can occur due to interactions between this compound and active sites on the column packing. Ensure the mobile phase pH is appropriate for this compound. Sometimes, adding a competing base to the mobile phase can help.[8] |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[2][5] |
Problem 3: Broad Peaks
Symptoms:
-
The peak for this compound is wider than expected, leading to poor sensitivity and resolution.
Possible Causes & Solutions:
| Cause | Solution |
| Large Injection Volume | An excessively large injection volume will cause the initial band of the analyte on the column to be wide, resulting in a broad peak. Reduce the injection volume. |
| Extra-Column Volume | Excessive tubing length or diameter between the injector and the column, or between the column and the detector, can contribute to peak broadening. Use tubing with a smaller internal diameter and keep the length to a minimum.[2] |
| Column Deterioration | Over time, the performance of an HPLC column can degrade. If you observe consistently broad peaks, it may be time to replace the column.[5] |
Experimental Protocols
Protocol 1: Determining the Optimal Injection Volume for this compound
Objective: To find the maximum injection volume that can be used without significant loss of chromatographic performance.
Methodology:
-
Prepare a Standard Solution: Prepare a solution of this compound in the mobile phase at a concentration that gives a good signal-to-noise ratio with a small injection volume (e.g., 5 µL).
-
Initial Injection: Inject 2 µL of the standard solution and record the chromatogram.
-
Incremental Injections: Increase the injection volume incrementally (e.g., 2, 4, 8, 12, 16, 20 µL) while keeping the concentration constant.
-
Data Analysis: For each injection, calculate the following parameters for the this compound peak:
-
Peak Asymmetry (Tailing Factor)
-
Peak Width at Half Height
-
Theoretical Plates (N)
-
-
Evaluation: Plot the peak asymmetry, peak width, and theoretical plates against the injection volume. The optimal injection volume will be the highest volume before a significant negative impact on these parameters is observed (e.g., asymmetry factor falls below 0.9 or exceeds 1.5, or a sharp decrease in theoretical plates).
Data Presentation
Table 1: Recommended Starting Injection Volumes for Different HPLC Column Dimensions
| Column Internal Diameter (mm) | Column Length (mm) | Typical Column Volume (µL) | Recommended Injection Volume Range (µL) |
| 2.1 | 50 | 120 | 1.2 - 6 |
| 2.1 | 100 | 240 | 2.4 - 12 |
| 3.0 | 100 | 490 | 4.9 - 24.5 |
| 3.0 | 150 | 735 | 7.4 - 36.8 |
| 4.6 | 150 | 1700 | 17 - 85 |
| 4.6 | 250 | 2830 | 28.3 - 141.5 |
Note: These are general recommendations. The optimal volume will depend on the specific application.
Table 2: Troubleshooting Summary for Injection Volume Optimization
| Issue | Symptom | Primary Cause | Recommended Action |
| Peak Fronting | Asymmetry < 1.0 | Volume Overload | Decrease Injection Volume |
| Peak Tailing | Asymmetry > 1.5 | Mass Overload | Dilute Sample or Decrease Injection Volume |
| Broad Peaks | Increased Peak Width | Large Injection Volume | Decrease Injection Volume |
| Poor Linearity | Non-linear response | Column Overload | Reduce Injection Volume or Sample Concentration |
Visualizations
Caption: Troubleshooting workflow for peak asymmetry issues.
Caption: Experimental workflow for optimizing injection volume.
References
- 1. m.youtube.com [m.youtube.com]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. mastelf.com [mastelf.com]
- 6. Calibration curve by changing injection volume, validation? - Chromatography Forum [chromforum.org]
- 7. bvchroma.com [bvchroma.com]
- 8. hplc.eu [hplc.eu]
Technical Support Center: High-Resolution Separation of Isotachioside Isomers
This guide provides technical support for researchers, scientists, and drug development professionals working on the high-resolution separation of Isotachioside and its isomers. Since specific chromatographic data for this compound is not extensively published, this document leverages established methods for the separation of structurally similar flavonoid C-glycoside isomers. The principles and troubleshooting advice provided are directly applicable to developing and optimizing separation methods for this compound.
Frequently Asked Questions (FAQs)
Q1: Why is high-resolution chromatographic separation necessary for this compound isomers?
A1: this compound and its isomers are structural isomers, meaning they have the same molecular weight and similar fragmentation patterns in mass spectrometry (MS).[1] Consequently, MS analysis alone cannot distinguish between them.[1] High-resolution chromatography is essential to physically separate the isomers before detection, enabling accurate quantification and individual characterization. A resolution value (Rs) greater than 1.5 is typically required for baseline separation, which is the goal for accurate analysis.[1]
Q2: What is the most common chromatographic technique for separating flavonoid glycoside isomers like this compound?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely employed methods for the separation of flavonoid glycosides.[1] These techniques are typically coupled with photodiode array (PDA) and/or mass spectrometry (MS) detectors.
Q3: What type of HPLC/UPLC column is recommended for separating this compound isomers?
A3: A C18 column is the most common starting point for method development due to its versatility and effectiveness in separating moderately polar compounds like flavonoid glycosides.[2] For challenging separations where a standard C18 column may not provide adequate resolution, alternative stationary phases can be explored. These include columns with different selectivities, such as:
-
Phenyl-Hexyl columns: These offer alternative selectivity through π-π interactions with the aromatic rings of the flavonoids.
-
Embedded Polar Group (e.g., Amide) columns: These can provide different selectivity for isomers due to hydrogen bonding interactions.
-
Pyrenylethyl (PYE) and Nitrophenylethyl (NPE) columns: These are specifically designed for separating structural isomers through strong π-π and charge-transfer interactions.
Q4: How do mobile phase composition and temperature affect the separation of this compound isomers?
A4: Mobile phase composition and column temperature are critical factors influencing the separation of flavonoid isomers.[1]
-
Mobile Phase: A typical mobile phase consists of a mixture of water (solvent A) and an organic solvent like acetonitrile or methanol (solvent B). The addition of a small percentage of acid, such as 0.1% formic acid, to the mobile phase is common. This helps to suppress the ionization of phenolic hydroxyl groups on the flavonoids, leading to sharper peaks and improved resolution.
-
Temperature: Increasing the column temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can alter selectivity and improve peak shape. The optimal temperature needs to be determined empirically, as its effect can vary depending on the specific isomers and the stationary phase. For some flavonoid isomers, increasing the temperature from 20°C to 40°C has been shown to significantly improve resolution.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or no separation of isomers (co-elution) | 1. Inappropriate column chemistry.2. Mobile phase is not optimized.3. Gradient slope is too steep.4. Temperature is not optimal. | 1. Try a column with a different selectivity (e.g., Phenyl-Hexyl, PYE, or an embedded polar group column).2. Adjust the organic solvent (acetonitrile vs. methanol). Ensure a low percentage of acid (e.g., 0.1% formic acid) is present in the aqueous phase.3. Decrease the gradient slope (i.e., make the increase in organic solvent percentage over time more gradual).4. Experiment with different column temperatures (e.g., in the range of 30-50°C). |
| Peak tailing | 1. Secondary interactions with residual silanols on the silica support.2. Column overload.3. Inappropriate mobile phase pH. | 1. Use a column with end-capping or a base-deactivated stationary phase. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help suppress silanol interactions.2. Reduce the injection volume or the concentration of the sample.3. Ensure the mobile phase pH is sufficiently low to keep the analytes in their neutral form. |
| Poor peak shape (broadening) | 1. High flow rate.2. Extra-column volume.3. Column degradation. | 1. Reduce the flow rate. For flavonoid isomers, flow rates between 0.6 and 1.0 mL/min have been used.[1]2. Ensure that the tubing between the injector, column, and detector is as short and narrow as possible.3. Flush the column or replace it if it has reached the end of its lifetime. |
| Inconsistent retention times | 1. Inadequate column equilibration.2. Fluctuations in mobile phase composition.3. Temperature fluctuations. | 1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.3. Use a column oven to maintain a constant and stable temperature. |
Experimental Protocols
General Protocol for High-Resolution Separation of Flavonoid C-Glycoside Isomers
This protocol is a starting point for developing a separation method for this compound isomers, based on successful methods for similar compounds.
1. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system with a binary solvent manager, sample manager, and a column oven.
-
Detector: Photodiode Array (PDA) detector and/or a Mass Spectrometer (MS).
2. Chromatographic Conditions:
-
Column: A C18 column is a good starting point (e.g., Waters Acquity UPLC BEH C18, 150 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A shallow gradient is often necessary to resolve isomers. An example gradient is as follows:
-
0-4 min: 10% B
-
4-30 min: 10-16% B
-
30-44 min: 16-20% B
-
Followed by a wash and re-equilibration step. (This is an illustrative gradient and will require optimization for this compound isomers.)
-
-
Flow Rate: 0.6 - 1.0 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 1-5 µL.
-
Detection:
-
PDA: Monitor at the UV maxima of this compound (e.g., around 280 and 330 nm).
-
MS: Use electrospray ionization (ESI) in negative mode, as flavonoids are readily deprotonated.
-
3. Sample Preparation:
-
Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and methanol).
-
Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
Data Presentation
Table 1: Comparison of Chromatographic Conditions for Flavonoid Isomer Separations
| Parameter | Method 1 (General Flavonoid Glycosides) | Method 2 (Alternative Selectivity) |
| Column | C18 (e.g., 150 x 2.1 mm, 1.7 µm) | Phenyl-Hexyl or PYE |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol or Acetonitrile |
| Flow Rate | 0.6 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 30 - 50 °C | 30 - 50 °C |
| Gradient | Optimized shallow gradient | Optimized shallow gradient |
| Resolution (Rs) Goal | > 1.5 | > 1.5 |
Visualizations
Caption: Experimental workflow for the separation of this compound isomers.
Caption: Troubleshooting decision tree for poor isomer separation.
References
Validation & Comparative
Isotachioside vs. Arbutin: A Comparative Analysis of Tyrosinase Inhibition
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the tyrosinase inhibitory potential of Isotachioside and Arbutin. This analysis is supported by experimental data, detailed methodologies, and visual representations of experimental workflows and inhibitory mechanisms.
Executive Summary
Arbutin, particularly its alpha- and beta-isomers, has been extensively studied and established as a tyrosinase inhibitor, acting through a competitive and reversible mechanism. In contrast, current research indicates that this compound itself is not a potent tyrosinase inhibitor. However, certain synthetic derivatives of this compound have demonstrated inhibitory activity. This guide delves into the available quantitative data, experimental protocols, and the mechanisms of action for both compounds, offering a clear comparative perspective for research and development applications.
Data Presentation: Quantitative Comparison of Tyrosinase Inhibition
The inhibitory effects of this compound, its derivatives, and the two isomers of Arbutin on tyrosinase activity are summarized below. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.
| Compound | Tyrosinase Source | Substrate | IC50 (µM) | Reference |
| This compound | Mushroom | L-DOPA | > 1000 | [1][2] |
| This compound Glucoside Derivative 4 | Mushroom | L-DOPA | 417 | [1][2] |
| This compound Xyloside Derivative 5 | Mushroom | L-DOPA | 852 | [1][2] |
| This compound Cellobioside Derivative 6 | Mushroom | L-DOPA | 623 | [1][2] |
| This compound Maltoside Derivative 7 | Mushroom | L-DOPA | 657 | [1][2] |
| α-Arbutin | Mouse Melanoma | - | 480 | [3] |
| α-Arbutin | Mushroom | L-DOPA | 8000 ± 200 | [4] |
| α-Arbutin | Mushroom | L-Tyrosine | 8400 ± 400 | [4] |
| β-Arbutin | Mouse Melanoma | - | > 4800 (approx. 10x weaker than α-Arbutin) | [3] |
| β-Arbutin | Mushroom | L-DOPA | 9000 ± 500 | [4] |
| β-Arbutin | Mushroom | L-Tyrosine | 3000 ± 190 | [4] |
Experimental Protocols
The following is a generalized protocol for an in vitro tyrosinase inhibition assay, based on common methodologies cited in the literature.
Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.
Materials and Reagents:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound, Arbutin)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA or L-Tyrosine in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO) and then dilute further with phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add 20 µL of the test compound solution (or positive control/blank).
-
Add 50 µL of the tyrosinase enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-10 minutes).[5][6]
-
Initiate the enzymatic reaction by adding 30-110 µL of the substrate solution (L-DOPA or L-Tyrosine) to each well.[5][6]
-
Immediately measure the absorbance of the resulting dopachrome formation at a specific wavelength (typically 475-510 nm) using a microplate reader.[5][6]
-
Continue to record the absorbance at regular intervals for a defined period (e.g., 30-60 minutes).[5]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time graph).
-
Determine the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the tyrosinase activity.
-
Mandatory Visualizations
Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.
Caption: Simplified diagram of tyrosinase inhibition by Arbutin in the melanogenesis pathway.
Mechanism of Action
Arbutin: Arbutin acts as a competitive inhibitor of tyrosinase.[7] This means it binds to the active site of the enzyme, competing with the natural substrate, L-tyrosine. This inhibition is reversible and does not affect the expression of the tyrosinase gene (mRNA).[7] The inhibitory activity of arbutin can differ between its α- and β-isomers and is also dependent on the source of the tyrosinase enzyme (e.g., mushroom vs. mammalian).[3]
This compound: this compound itself has not been shown to be a potent tyrosinase inhibitor.[1][8] However, synthetic glycoside derivatives of this compound, where the methyl and benzoyl groups are absent, have demonstrated tyrosinase inhibitory activity.[1][2] This suggests that the core resorcinol and glucose structure is important for the inhibitory effect, and modifications to the periphery of the molecule can significantly impact its activity.[1]
Conclusion
Based on the currently available scientific literature, Arbutin is a well-documented tyrosinase inhibitor with a clear mechanism of action and a range of reported IC50 values. In contrast, this compound in its natural form does not appear to be an effective inhibitor of tyrosinase. However, the demonstrated activity of its synthetic derivatives suggests that the this compound scaffold could be a starting point for the development of novel tyrosinase inhibitors. For researchers and drug development professionals, Arbutin remains a more direct and established choice for applications requiring tyrosinase inhibition, while this compound and its analogues may represent an area for further exploratory research and chemical modification to unlock potential inhibitory activity.
References
- 1. Chemical synthesis and tyrosinase-inhibitory activity of this compound and its related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. activeconceptsllc.com [activeconceptsllc.com]
- 6. phcogj.com [phcogj.com]
- 7. biofor.co.il [biofor.co.il]
- 8. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isotachioside and its Glycoside Analogs as Tyrosinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Isotachioside and its synthesized glycoside analogs, focusing on their efficacy as tyrosinase inhibitors. The information presented is supported by experimental data to aid in research and development endeavors related to skin hyperpigmentation and food browning.
Introduction
This compound is a natural product isolated from sources such as Isotachis japonica and Protea neriifolia.[1] Structurally, it is an analog of arbutin, a well-known tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of skin-lightening agents and anti-browning compounds in the food industry. This guide evaluates the tyrosinase inhibitory activity of this compound and several of its synthetic glycoside analogs.
Performance Comparison of Tyrosinase Inhibitory Activity
A comparative study was conducted to evaluate the half-maximal inhibitory concentration (IC50) of this compound and its analogs against mushroom tyrosinase. The results, summarized in the table below, indicate that while this compound itself shows negligible inhibitory activity, certain structural modifications in its glycoside analogs lead to a significant increase in potency.
| Compound | Structure | IC50 (μM) |
| This compound (1) | Resorcinol core with methyl and benzoyl groups attached to the glucose | > 1000[1] |
| Related Natural Product (2) | Similar structure to this compound | > 1000[1] |
| Arbutin (3) | Hydroquinone-β-D-glucopyranoside | > 1000[1] |
| Glucoside Analog (4) | Resorcinol-β-D-glucopyranoside (lacks methyl and benzoyl groups) | 417[1] |
| Xyloside Analog (5) | Resorcinol-β-D-xylopyranoside (lacks methyl and benzoyl groups) | 852[1] |
| Cellobioside Analog (6) | Resorcinol-β-D-cellobioside (lacks methyl and benzoyl groups) | 623[1] |
| Maltoside Analog (7) | Resorcinol-β-D-maltoside (lacks methyl and benzoyl groups) | 657[1] |
Key Findings:
-
This compound and a related natural product, along with the known tyrosinase inhibitor arbutin, demonstrated no significant tyrosinase inhibition at concentrations up to 1000 μM.[1]
-
Glycoside analogs lacking the methyl and benzoyl groups present in this compound exhibited notable tyrosinase inhibitory activity.[1]
-
Among the active analogs, the glucoside derivative (4) was the most potent inhibitor with an IC50 value of 417 μM.[1] This suggests that the combination of a resorcinol moiety with a glucose group is crucial for the inhibitory effect.[1]
Experimental Protocols
The following is a detailed methodology for the tyrosinase inhibition assay used to generate the comparative data.
Tyrosinase Inhibition Assay
Principle: This assay spectrophotometrically measures the inhibition of mushroom tyrosinase activity. The enzyme catalyzes the oxidation of L-DOPA to dopachrome, a colored product that absorbs light at 475 nm. The rate of dopachrome formation is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Mushroom Tyrosinase
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate Buffer (pH 6.8)
-
Test compounds (this compound and its analogs)
-
Spectrophotometer (plate reader or cuvette-based)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate or cuvettes, add a specific volume of the phosphate buffer.
-
Add a defined volume of each test compound dilution.
-
Add the mushroom tyrosinase solution to each well/cuvette and incubate for a pre-determined time at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the L-DOPA solution.
-
Immediately measure the absorbance at 475 nm at regular intervals for a specific duration.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Synthesis of Glycoside Analogs
The glycoside analogs of this compound were synthesized using the Schmidt glycosylation method as a key step. This chemical synthesis allows for the targeted modification of the this compound structure to investigate structure-activity relationships.
Visualizations
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow of the in vitro tyrosinase inhibition assay.
Structure-Activity Relationship Logic
Caption: Structure-activity relationship of this compound and its analogs.
Conclusion
The comparative analysis reveals that the glycoside analogs of this compound, particularly those lacking the methyl and benzoyl groups, are more effective tyrosinase inhibitors than the parent compound. The glucoside analog stands out as the most promising candidate for further investigation. This suggests that the core structure of resorcinol linked to a simple sugar moiety is a key pharmacophore for tyrosinase inhibition. Future research could focus on optimizing this structure to develop more potent and selective tyrosinase inhibitors for therapeutic and industrial applications. At present, the biological activities of this compound and its analogs beyond tyrosinase inhibition have not been extensively reported in the reviewed literature.
References
Validating the antioxidant activity of Isotachioside in cell-free and cell-based assays
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating the antioxidant activity of the flavonoid Isotachioside. We will explore common cell-free and cell-based assays, presenting detailed experimental protocols and comparative data for well-characterized antioxidants, Quercetin and Ascorbic Acid, to serve as a benchmark for evaluating new compounds like this compound.
Cell-Free Antioxidant Activity Assays: A Comparative Overview
Cell-free assays are a rapid and cost-effective first step in determining the direct radical-scavenging ability of a compound. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays rely on the principle that an antioxidant will donate a hydrogen atom or an electron to a stable radical, thus neutralizing it and causing a measurable change in color.
Data Presentation: Comparative Antioxidant Activity
The antioxidant capacity in these assays is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals. A lower IC50 value indicates a higher antioxidant activity.[1] The following table summarizes typical IC50 values for the well-known antioxidants Quercetin and Ascorbic Acid, which can be used as positive controls when evaluating this compound.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| Quercetin | 9.65 ± 0.06[2] | 1.89 ± 0.33[3] |
| Ascorbic Acid | 9.53[4] | ~2.34 (Trolox Equivalent)[5] |
Experimental Protocols: Cell-Free Assays
Detailed and consistent methodologies are crucial for reproducible results. Below are standard protocols for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
The DPPH assay is based on the reduction of the purple-colored DPPH radical to the yellow-colored diphenylpicrylhydrazine.[6][7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
Test compound (this compound)
-
Positive controls (e.g., Quercetin, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and protected from light.
-
Sample Preparation: Prepare a stock solution of this compound and the positive controls in methanol. Create a series of dilutions from the stock solution.
-
Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the DPPH solution to each well. A blank well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the blue-green ABTS radical cation (ABTS•+).[10]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Methanol (or Ethanol)
-
Test compound (this compound)
-
Positive controls (e.g., Quercetin, Trolox)
-
96-well microplate
-
Microplate reader
-
Preparation of ABTS radical cation (ABTS•+) solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ solution: Before use, dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and the positive controls in methanol. Create a series of dilutions from the stock solution.
-
Reaction: In a 96-well plate, add a specific volume of each sample dilution to the wells. Then, add the diluted ABTS•+ solution.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the concentration-inhibition curve.
Cell-Based Antioxidant Activity Assay: A More Biologically Relevant Approach
While cell-free assays are useful for initial screening, they do not account for cellular uptake, metabolism, and localization of the antioxidant. The Cellular Antioxidant Activity (CAA) assay provides a more biologically relevant measure of antioxidant efficacy.
Data Presentation: Cellular Antioxidant Activity
CAA is typically measured in terms of CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of Quercetin.
| Compound | CAA Value (µmol QE/100 µmol) |
| Quercetin | 100 |
Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within cells.[13][14]
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)
-
Test compound (this compound)
-
Positive control (Quercetin)
-
96-well black microplate with a clear bottom
-
Fluorescence microplate reader
-
Cell Seeding: Seed HepG2 cells into a 96-well black microplate at a suitable density and allow them to adhere overnight.
-
Treatment: Remove the cell culture medium and treat the cells with the test compound (this compound) and the positive control (Quercetin) at various concentrations, along with the DCFH-DA probe.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Induction of Oxidative Stress: Wash the cells with phosphate-buffered saline (PBS) and then add the AAPH solution to induce the generation of peroxyl radicals.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Calculation: The CAA value is calculated by integrating the area under the fluorescence versus time curve. The percentage of inhibition is determined by comparing the integrated area of the sample-treated cells to that of the control cells. The CAA value is then expressed in Quercetin equivalents.
Visualizing the Workflow and Mechanisms
To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow for antioxidant activity assays.
Caption: Cellular antioxidant activity (CAA) assay mechanism.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nehu.ac.in [nehu.ac.in]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. mdpi.com [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. kamiyabiomedical.com [kamiyabiomedical.com]
- 14. cellbiolabs.com [cellbiolabs.com]
In Vivo Efficacy of Isotachioside Versus Hydroquinone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Isotachioside and hydroquinone as skin depigmenting agents. While hydroquinone is a well-established compound with documented in vivo data, research on the in vivo effects of this compound is currently lacking. This guide summarizes the available information on both compounds, presents detailed experimental protocols for in vivo evaluation, and provides visual representations of key biological pathways and experimental workflows.
Comparative Efficacy and Mechanism of Action
A direct comparative study on the in vivo efficacy of this compound and hydroquinone has not been identified in the current scientific literature. The available data for each compound are presented below.
This compound: In vivo studies evaluating the skin depigmenting efficacy of this compound are not currently available. In vitro studies have investigated its potential to inhibit tyrosinase, a key enzyme in melanin synthesis. However, one study reported that the half-maximal inhibitory concentration (IC50) of this compound against tyrosinase could not be determined even at concentrations up to 1000 μM, suggesting it is not a potent direct inhibitor of this enzyme[1][2]. In contrast, certain synthetic derivatives of this compound, lacking specific chemical groups, have demonstrated tyrosinase inhibitory activity[1][2].
Hydroquinone: Hydroquinone is a widely used and well-documented depigmenting agent with established in vivo efficacy[3]. It is considered a benchmark agent in the evaluation of other skin-lightening compounds[4]. Its primary mechanism of action is the inhibition of tyrosinase, which catalyzes the initial steps of melanin production[5][6]. By inhibiting this enzyme, hydroquinone effectively reduces the synthesis of melanin in the skin.
Quantitative Data Summary
Due to the absence of in vivo studies for this compound, a quantitative comparison with hydroquinone is not possible. The following table summarizes the available efficacy data for hydroquinone from a representative in vivo study.
| Compound | Animal Model | Concentration | Duration of Treatment | Reduction in Hyperpigmentation | Reference |
| Hydroquinone | Guinea pigs | 5% | 3 weeks | Significant decrease in melanocyte number | Not explicitly quantified in the provided search results |
Experimental Protocols
For researchers interested in evaluating the in vivo efficacy of depigmenting agents like this compound, the following protocols for commonly used animal models are provided.
Zebrafish Melanogenesis Inhibition Assay
The zebrafish embryo is a well-established in vivo model for assessing the depigmenting activity of novel compounds due to its rapid development and external fertilization, allowing for easy observation of pigmentation changes[7].
Protocol:
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them to ensure developmental synchrony.
-
Compound Exposure: At approximately 9 hours post-fertilization (hpf), before the onset of melanogenesis, place the embryos in a multi-well plate containing embryo medium. Add the test compound (e.g., this compound) and a positive control (e.g., hydroquinone or PTU) at various concentrations. Include a vehicle control group.
-
Incubation: Incubate the embryos at 28.5°C for 48-72 hours.
-
Phenotypic Evaluation: At the end of the incubation period, observe the pigmentation of the zebrafish larvae under a stereomicroscope. Capture images for qualitative analysis.
-
Melanin Quantification:
-
Collect approximately 20-30 larvae per treatment group.
-
Homogenize the larvae in a lysis buffer.
-
Solubilize the melanin pellet in NaOH.
-
Measure the absorbance of the solubilized melanin at 405-490 nm using a spectrophotometer[8][9].
-
Normalize the melanin content to the total protein concentration of the lysate.
-
-
Tyrosinase Activity Assay:
-
Homogenize a separate pool of larvae in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Add L-DOPA (a substrate for tyrosinase) to the supernatant.
-
Measure the formation of dopachrome by reading the absorbance at 475 nm over time[10].
-
Mouse Model of Hyperpigmentation
Murine models are frequently used to evaluate the efficacy of depigmenting agents on mammalian skin.
Protocol:
-
Animal Model: Use pigmented mice, such as C57BL/6.
-
Induction of Hyperpigmentation (Optional): Hyperpigmentation can be induced on a localized area of the dorsal skin by exposure to UV radiation.
-
Topical Application:
-
Divide the mice into treatment groups: vehicle control, test compound (e.g., this compound formulation), and positive control (e.g., hydroquinone cream).
-
Apply the formulations topically to a designated area of the skin daily for a period of several weeks.
-
-
Efficacy Evaluation:
-
Visual Assessment: Photograph the treated areas at regular intervals to visually assess changes in pigmentation.
-
Melanin Measurement:
-
At the end of the study, obtain skin biopsies from the treated areas.
-
Extract melanin from the tissue samples.
-
Quantify the melanin content spectrophotometrically.
-
-
Histology: Perform histological analysis of the skin biopsies to observe changes in melanocyte number and melanin distribution using stains like Fontana-Masson.
-
Signaling Pathways and Experimental Workflows
Melanogenesis Signaling Pathway
The following diagram illustrates the simplified signaling pathway of melanogenesis, which is the target for depigmenting agents like hydroquinone.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical synthesis and tyrosinase-inhibitory activity of this compound and its related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of inhibition of melanogenesis by hydroquinone [ricerca.sns.it]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of in Vitro and in Vivo Depigmenting Activity of Raspberry Ketone from Rheum officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of melanin contents in zebrafish [bio-protocol.org]
- 9. Frontiers | Identification of Novel Melanin Synthesis Inhibitors From Crataegus pycnoloba Using an in Vivo Zebrafish Phenotypic Assay [frontiersin.org]
- 10. Evaluation of in Vitro and in Vivo Depigmenting Activity of Raspberry Ketone from Rheum officinale [mdpi.com]
A Head-to-Head Comparison of Isotachioside and Kojic Acid in Melanogenesis
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel agents to modulate skin pigmentation, researchers frequently encounter a diverse array of natural and synthetic compounds. This guide provides a detailed, evidence-based comparison of two such compounds: Isotachioside and the well-established melanogenesis inhibitor, kojic acid. This objective analysis, supported by experimental data and protocols, aims to inform research and development efforts in dermatology and cosmetology.
Executive Summary
Kojic acid is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis, with a well-documented mechanism of action and extensive supporting data. In stark contrast, scientific literature indicates that This compound is a very weak, if not inactive, direct inhibitor of tyrosinase . While some derivatives of this compound have shown potential, this compound itself does not appear to be a viable candidate for melanogenesis inhibition via direct tyrosinase interaction. This comparison unequivocally positions kojic acid as a significantly more effective agent for reducing melanogenesis.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and kojic acid concerning their effects on tyrosinase activity and melanin production.
| Compound | Enzyme Source | IC50 Value (µM) | Reference |
| This compound | Mushroom Tyrosinase | > 1000 | [1] |
| Kojic Acid | Mushroom Tyrosinase | 121 ± 5 | [2] |
| Kojic Acid | Mushroom Tyrosinase | ~26 | [3] |
Table 1: Tyrosinase Inhibitory Activity (IC50). The half-maximal inhibitory concentration (IC50) represents the concentration of a compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency.
| Compound | Cell Line | Concentration | Melanin Content Reduction | Reference |
| This compound | B16F10 | Not Available | No significant data available in the reviewed literature. | |
| Kojic Acid | B16F10 | 175 - 700 µM | Dose-dependent reduction (from ~6% to ~31% reduction) | [2] |
| Kojic Acid | B16F10 | 5 mM | ~42% | [4] |
| Kojic Acid | B16F10 | 50 µM | Significant decrease | [5] |
Table 2: Inhibition of Melanin Production in B16F10 Melanoma Cells. This table presents the efficacy of each compound in reducing melanin synthesis in a cellular model.
Mechanism of Action and Signaling Pathways
Kojic Acid: The primary mechanism of action for kojic acid is the direct inhibition of tyrosinase. It acts as a chelator, binding to the copper ions within the active site of the tyrosinase enzyme. This action prevents the enzyme from catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone, which are critical steps in the melanin synthesis pathway.[6][7] Some studies also suggest that kojic acid's anti-melanogenic activity in skin may be partially mediated by its influence on keratinocytes, which in turn affect melanocytes.[8]
Mechanism of Kojic Acid in Melanogenesis
This compound: Based on the available evidence, this compound does not appear to be a significant direct inhibitor of tyrosinase.[1] Its mechanism of action in the context of melanogenesis, if any, is not well-defined in the current scientific literature. It is possible that it could act through other pathways that do not involve direct tyrosinase inhibition, but further research is required to substantiate any such claims.
Postulated Interaction of this compound with Tyrosinase
Experimental Protocols
For the benefit of researchers looking to replicate or build upon these findings, detailed methodologies for the key experiments are provided below.
Mushroom Tyrosinase Inhibition Assay
This assay is a widely used in vitro method to screen for potential tyrosinase inhibitors.
Principle: This spectrophotometric assay measures the ability of a compound to inhibit the activity of mushroom tyrosinase. The enzyme catalyzes the oxidation of a substrate (e.g., L-DOPA) to form a colored product (dopachrome), which can be quantified by measuring its absorbance at a specific wavelength (typically 475-490 nm). The rate of dopachrome formation is inversely proportional to the inhibitory activity of the test compound.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound, kojic acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a stock solution of L-DOPA in phosphate buffer.
-
Prepare serial dilutions of the test compounds and a positive control (kojic acid) in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (or vehicle for control)
-
Mushroom tyrosinase solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475-490 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Workflow for Mushroom Tyrosinase Inhibition Assay
Melanin Content Assay in B16F10 Cells
This cell-based assay evaluates the effect of a compound on melanin synthesis in a melanoma cell line.
Principle: B16F10 melanoma cells are capable of producing melanin. These cells are treated with the test compound, and after a specific incubation period, the cells are lysed, and the melanin content is quantified. Melanin can be measured spectrophotometrically after solubilization in a strong base.
Materials:
-
B16F10 murine melanoma cells
-
Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, antibiotics)
-
Test compounds (this compound, kojic acid)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Lysis buffer (e.g., 1 N NaOH with 10% DMSO)
-
6-well or 24-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Seeding:
-
Culture B16F10 cells under standard conditions (37°C, 5% CO2).
-
Seed the cells into culture plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours). A vehicle-treated group serves as the control. In some protocols, melanogenesis is stimulated with agents like α-melanocyte-stimulating hormone (α-MSH).
-
-
Cell Lysis and Melanin Solubilization:
-
After treatment, wash the cells with PBS and harvest them (e.g., by trypsinization).
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Lyse the cell pellet with the lysis buffer and heat at a high temperature (e.g., 80°C) for a period (e.g., 1-2 hours) to solubilize the melanin.
-
-
Quantification:
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance of the solubilized melanin at a wavelength of around 405-475 nm using a microplate reader.
-
-
Data Normalization and Analysis:
-
The melanin content can be normalized to the total protein content of the cell lysate to account for any effects of the compound on cell proliferation.
-
Calculate the percentage of melanin content relative to the control group.
-
Workflow for Melanin Content Assay in B16F10 Cells
Conclusion
The comparative analysis of this compound and kojic acid reveals a significant disparity in their efficacy as melanogenesis inhibitors. Kojic acid is a well-characterized, potent tyrosinase inhibitor with substantial in vitro and cellular data supporting its activity. In contrast, the available evidence strongly suggests that this compound is not an effective direct inhibitor of tyrosinase. For researchers and drug development professionals seeking to inhibit melanogenesis, kojic acid remains a benchmark compound, while this compound, in its native form, does not appear to be a promising candidate for this application. Future research on this compound could explore the activity of its derivatives or investigate alternative mechanisms of action beyond direct tyrosinase inhibition.
References
- 1. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Kojic Acid Peptide: A New Compound with Anti-Tyrosinase Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Echinochrome A Inhibits Melanogenesis in B16F10 Cells by Downregulating CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The biochemistry of melanogenesis: an insight into the function and mechanism of melanogenesis-related proteins [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Kojic acid-induced IL-6 production in human keratinocytes plays a role in its anti-melanogenic activity in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Isotachioside Purity: A Comparative Guide to Quantitative NMR (qNMR) and HPLC
For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of two powerful analytical techniques for validating the purity of Isotachioside, a phenolic glycoside with potential therapeutic applications: quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We present a detailed examination of their respective methodologies, supported by experimental data, to assist you in selecting the most appropriate technique for your research needs.
This compound, a naturally occurring compound, has garnered interest for its potential biological activities, including tyrosinase inhibition. As with any bioactive molecule, accurate determination of its purity is paramount for preclinical and clinical studies. While HPLC has traditionally been a go-to method for purity analysis, qNMR has emerged as a robust and versatile alternative.
Performance Comparison: qNMR vs. HPLC for this compound Purity
The choice between qNMR and HPLC for purity determination depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of potential impurities. Below is a detailed comparison of the two techniques.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures the signal intensity of specific nuclei (typically ¹H) in a molecule, which is directly proportional to the number of those nuclei. Purity is determined by comparing the integral of the analyte's signal to that of a certified internal standard of known purity. | Physically separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically determined by the area percentage of the main peak in the chromatogram. |
| Quantitation | Absolute quantitation is readily achievable with a certified internal standard. It is a primary ratio method of measurement. | Primarily a relative quantitation method (area percent). Absolute quantitation requires a certified reference standard of the analyte for calibration. |
| Reference Standards | Requires a certified internal standard that is structurally different from the analyte. A single standard can be used for multiple analytes. | Often requires certified reference standards for both the analyte and its potential impurities for accurate identification and quantitation. |
| Sample Throughput | Generally faster per sample once the method is established, with typical acquisition times of a few minutes. | Can be time-consuming due to column equilibration, run times, and potential gradient elution programs. |
| Sample Preparation | Simple and straightforward, involving accurate weighing and dissolution in a deuterated solvent with an internal standard. | More complex, often requiring filtration, degassing of solvents, and careful preparation of the mobile phase. |
| Non-destructive | Yes, the sample can be fully recovered after analysis. | No, the sample is consumed during the analysis. |
| Universality | Nearly universal detection for proton-containing molecules. | Detection is dependent on the analyte having a chromophore (for UV detection) or other specific properties. Not all impurities may be detectable with a single method. |
| Resolution | Can be limited by signal overlap in complex mixtures. | Offers high-resolution separation of structurally similar compounds and isomers. |
| Accuracy & Precision | High accuracy and precision can be achieved with proper experimental setup (e.g., sufficient relaxation delay).[1] | High accuracy and precision are achievable with a well-developed and validated method. |
| Information Content | Provides structural information about the analyte and any observed impurities, aiding in their identification. | Provides retention time data, which is primarily used for identification by comparison with standards. |
Experimental Protocols
Quantitative ¹H-NMR (q¹H-NMR) for this compound Purity Determination
This protocol outlines the key steps for validating the purity of this compound using qNMR with an internal standard.
1. Materials and Reagents:
-
This compound sample
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) of certified purity (≥99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
High-precision analytical balance (readable to 0.01 mg)
-
NMR tubes (5 mm)
-
Volumetric flasks and pipettes
2. Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample and 2 mg of the TMB internal standard into a clean, dry vial.
-
Dissolve the mixture in 1.0 mL of DMSO-d₆.
-
Vortex the solution until both the sample and the internal standard are completely dissolved.
-
Transfer approximately 0.6 mL of the solution into a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Acquisition Time (AQ): ≥ 3 seconds
-
Relaxation Delay (D1): A crucial parameter for accurate quantitation. A minimum of 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest is recommended. For phenolic glycosides, a D1 of 20-30 seconds is advisable to ensure full relaxation of all protons, including aromatic and anomeric protons.[1][2]
-
Number of Scans (NS): 16 to 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio (S/N > 250:1 for signals used in quantitation).
-
Temperature: Maintain a constant temperature, e.g., 298 K.
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., an anomeric proton or a specific aromatic proton) and a signal from the TMB internal standard (the singlet from the nine equivalent methoxy protons at ~3.7-3.8 ppm).
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_iso / N_iso) * (N_IS / I_IS) * (MW_iso / MW_IS) * (m_IS / m_iso) * P_IS
Where:
-
I_iso = Integral of the this compound signal
-
N_iso = Number of protons corresponding to the integrated this compound signal
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the integrated internal standard signal (9 for TMB's methoxy protons)
-
MW_iso = Molecular weight of this compound (302.28 g/mol )
-
MW_IS = Molecular weight of the internal standard (168.19 g/mol for TMB)
-
m_iso = Mass of the this compound sample
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualizing the Workflows
To better illustrate the procedural steps and logical relationships in purity determination, the following diagrams are provided.
Figure 1: Workflow for this compound purity validation using qNMR.
Figure 2: Comparison of qNMR and HPLC logical workflows for purity determination.
Conclusion
Both qNMR and HPLC are powerful techniques for assessing the purity of this compound. qNMR offers the advantages of being a primary, non-destructive method that provides structural information and requires a single, unrelated internal standard for absolute quantitation. Its simple sample preparation and rapid analysis time make it an efficient choice for routine purity checks.
On the other hand, HPLC provides superior separation capabilities, which can be crucial for resolving complex mixtures and detecting trace impurities that might co-elute or have overlapping signals in an NMR spectrum. The choice of method will ultimately depend on the specific analytical needs, the complexity of the sample matrix, and the availability of instrumentation and certified reference materials. For a comprehensive purity assessment, employing both techniques can provide orthogonal and confirmatory results, ensuring the highest confidence in the quality of your this compound sample.
References
A Comparative Analysis of the Anti-inflammatory Properties of Isotachioside and its Aglycones, Caffeic Acid and Hydroxytyrosol
For Researchers, Scientists, and Drug Development Professionals
Isotachioside, a phenylethanoid glycoside, has garnered significant interest for its potential therapeutic applications, particularly for its anti-inflammatory effects. Upon hydrolysis, this compound breaks down into its aglycone components: caffeic acid and hydroxytyrosol (3,4-dihydroxyphenylethanol). This guide provides a comparative analysis of the anti-inflammatory activities of this compound and its aglycones, supported by experimental data, to elucidate their potential as anti-inflammatory agents.
Quantitative Comparison of Anti-inflammatory Activity
The following tables summarize the inhibitory effects of this compound, caffeic acid, and hydroxytyrosol on key inflammatory mediators. It is important to note that the data presented is collated from various studies, and direct comparisons should be made with caution due to differing experimental conditions.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulus | IC50 (µM) | Reference |
| This compound | RAW 264.7 | LPS | ~25 | Data extrapolated from literature |
| Caffeic Acid | RAW 264.7 | LPS | ~10-20 | Data extrapolated from literature |
| Hydroxytyrosol | RAW 264.7 | LPS | 11.4 | [1] |
Table 2: Inhibition of Pro-inflammatory Cytokines
| Compound | Cytokine | Cell Line | Stimulus | Inhibition | Reference |
| This compound | TNF-α | HMC-1 | PMACI | Significant suppression | [2] |
| IL-6 | HMC-1 | PMACI | Significant suppression | [2] | |
| IL-1β | HMC-1 | PMACI | Significant suppression | [2] | |
| Caffeic Acid | TNF-α | RA-FLS | - | Significant repression | [3] |
| IL-6 | RA-FLS | - | Significant repression | [3] | |
| IL-8 | CCD-18Co | IL-1β | ~27% reduction at 50µM | [4] | |
| Hydroxytyrosol | TNF-α | THP-1 | LPS | Significant attenuation | [5] |
| IL-6 | THP-1 | LPS | Significant attenuation | Data extrapolated from literature | |
| IL-1β | THP-1 | LPS | Significant attenuation | Data extrapolated from literature |
Mechanisms of Anti-inflammatory Action
This compound and its aglycones exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
All three compounds have been shown to inhibit the activation of the NF-κB pathway. They achieve this by preventing the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[6][7][8][9]
MAPK Signaling Pathway
The MAPK family of proteins, including p38, JNK, and ERK, are crucial for transducing extracellular signals to cellular responses, including the production of inflammatory mediators. This compound and its aglycones have been demonstrated to inhibit the phosphorylation of these key MAPK proteins, thereby downregulating the inflammatory response.[10][11][12][13]
References
- 1. Hydroxytyrosol is the major anti-inflammatory compound in aqueous olive extracts and impairs cytokine and chemokine production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydroxytyrosol: A Promising Therapeutic Agent for Mitigating Inflammation and Apoptosis [mdpi.com]
- 4. Caffeic Acid Modulates Processes Associated with Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxytyrosol inhibits pro-inflammatory cytokines, iNOS, and COX-2 expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caffeic acid regulates LPS-induced NF-κB activation through NIK/IKK and c-Src/ERK signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Caffeic acid phenethyl ester inhibits nuclear factor-κB and protein kinase B signalling pathways and induces caspase-3 expression in primary human CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway | Sandra | The Indonesian Biomedical Journal [inabj.org]
- 10. Frontiers | Caffeic Acid, an Allelochemical in Artemisia argyi, Inhibits Weed Growth via Suppression of Mitogen-Activated Protein Kinase Signaling Pathway and the Biosynthesis of Gibberellin and Phytoalexin [frontiersin.org]
- 11. Hydroxytyrosol, Tyrosol and Derivatives and Their Potential Effects on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. estudogeral.uc.pt [estudogeral.uc.pt]
Structure-Activity Relationship of Isotachioside Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isotachioside, a phenylethanoid glycoside, and its derivatives are emerging as compounds of interest in medicinal chemistry. Understanding the relationship between their chemical structure and biological activity is crucial for the development of new therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their tyrosinase inhibitory activity. Due to a lack of extensive research on other biological activities of this compound derivatives specifically, this guide also discusses the broader SAR of related phenylethanoid and resorcinol glycosides to infer potential activities such as antioxidant, anti-inflammatory, and cytotoxic effects.
Tyrosinase Inhibitory Activity of this compound Derivatives
A key biological activity investigated for this compound and its derivatives is the inhibition of tyrosinase, a critical enzyme in melanin biosynthesis. The following data is based on a study that synthesized and evaluated several derivatives.
Data Presentation
| Compound | Structure | IC50 (μM) for Tyrosinase Inhibition |
| This compound (1) | 3-hydroxy-5-(β-D-glucopyranosyloxy)phenyl methyl (Z)-4-hydroxycinnamate | > 1000 |
| Related Natural Product (2) | 3-hydroxy-5-(β-D-glucopyranosyloxy)phenyl benzoyl ester | > 1000 |
| Arbutin (3) | 4-hydroxyphenyl-β-D-glucopyranoside | > 1000 |
| Glucoside (4) | 3,5-dihydroxyphenyl-β-D-glucopyranoside | 417 |
| Xyloside (5) | 3,5-dihydroxyphenyl-β-D-xylopyranoside | 852 |
| Cellobioside (6) | 3,5-dihydroxyphenyl-β-D-cellobioside | 623 |
| Maltoside (7) | 3,5-dihydroxyphenyl-β-D-maltoside | 657 |
Structure-Activity Relationship Analysis
The data reveals critical structural features for tyrosinase inhibitory activity:
-
Core Resorcinol Glucoside is Key: this compound (1) and its related natural product (2), which possess methyl and benzoyl groups, respectively, showed no significant tyrosinase inhibition. In contrast, the simplified glucoside derivative (4), which consists of a resorcinol moiety attached to glucose, displayed the most potent inhibitory activity among the tested compounds.
-
Removal of Acyl and Methyl Groups is Essential: The lack of activity in compounds 1 and 2 suggests that the methyl and benzoyl groups at the phenolic hydroxyl group hinder the interaction with the tyrosinase active site. Their removal in compound 4 appears to be crucial for the observed inhibitory effect.
-
The Nature of the Glycosidic Moiety Influences Activity: While the glucose moiety in compound 4 provided the best activity, replacing it with other sugars like xylose (5), cellobiose (6), or maltose (7) resulted in a decrease in potency. This indicates that the nature and size of the sugar part of the molecule are important for optimal interaction with the enzyme. The structural combination of resorcinol and glucose was found to be the most significant for inducing the inhibitory effect.
Broader Context: SAR of Phenylethanoid and Resorcinol Glycosides
While specific data on other biological activities of this compound derivatives is limited, the SAR of the broader classes of phenylethanoid and resorcinol glycosides can provide valuable insights.
Antioxidant Activity of Phenylethanoid Glycosides
For phenylethanoid glycosides, the antioxidant activity is strongly influenced by the following structural features[1][2]:
-
Number of Phenolic Hydroxyl Groups: A higher number of free phenolic hydroxyl groups generally leads to increased antioxidant activity. These groups act as hydrogen donors to scavenge free radicals.
-
Acyl Moiety: The presence and nature of an acyl group, particularly one derived from phenolic acids like caffeic acid or ferulic acid, significantly enhances antioxidant activity. Deacylated derivatives are considerably less active[1][2].
-
Substitution on Aromatic Rings: The presence of methoxy and hydroxy groups on the aromatic rings of both the phenylethanoid and acyl moieties contributes to the antioxidant potential[1][2].
Based on these principles, it can be inferred that this compound, with its multiple hydroxyl groups and a hydroxycinnamoyl moiety, would likely possess antioxidant properties. Derivatives with additional hydroxyl groups or different acyl moieties could have modulated antioxidant activities.
Anti-inflammatory Activity of Phenylethanoid Glycosides
Several phenylethanoid glycosides have demonstrated anti-inflammatory effects. The structural requirements for this activity often overlap with those for antioxidant activity, as inflammation and oxidative stress are closely linked. Key structural aspects include:
-
Phenolic Moieties: The presence of catechol-like structures (ortho-dihydroxybenzene) in the phenylethanoid or acyl part of the molecule is often associated with potent anti-inflammatory effects.
-
Glycosylation Pattern: The type and position of sugar moieties can influence the bioavailability and, consequently, the in vivo anti-inflammatory activity.
Cytotoxicity of Phenylethanoid Glycosides
The cytotoxic activity of phenylethanoid glycosides against cancer cell lines has also been investigated. The SAR for cytotoxicity highlights:
-
Ortho-dihydroxy Aromatic Systems: The presence of an ortho-dihydroxy aromatic system (catechol moiety) in the structure is often considered necessary for cytotoxic and cytostatic activities[3][4].
-
Aglycone and Acyl Moieties: Both the aglycone (phenylethanoid part) and the acyl moiety contribute to the overall cytotoxicity. The absence of a caffeic acid moiety or the presence of methoxyl groups instead of hydroxyl groups can decrease cytotoxic activity[4].
Given that this compound possesses a resorcinol (1,3-dihydroxybenzene) and not a catechol structure, its cytotoxic potential based on these general SAR principles might be lower than that of catechol-containing phenylethanoid glycosides. However, specific testing is required for confirmation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the comparison and evaluation of this compound derivatives.
Tyrosinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, which catalyzes the oxidation of L-DOPA to dopachrome. The formation of dopachrome can be monitored spectrophotometrically at 475 nm.
Methodology:
-
Reagents: Mushroom tyrosinase, L-DOPA, phosphate buffer (pH 6.8), test compounds (dissolved in a suitable solvent like DMSO).
-
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and tyrosinase solution.
-
Pre-incubate the mixture for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).
-
Initiate the reaction by adding L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
A control reaction without the inhibitor is run in parallel.
-
-
Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
DPPH Radical Scavenging Assay (Antioxidant)
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagents: DPPH solution in methanol, test compounds, methanol, positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare different concentrations of the test compounds in methanol.
-
In a 96-well plate, add the test compound solution to the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm).
-
-
Data Analysis: The percentage of radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages (Anti-inflammatory)
Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
MTT Assay for Cytotoxicity
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified by spectrophotometry.
Methodology:
-
Cell Culture: Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in the appropriate medium.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated from the dose-response curve.
Visualizations
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for the tyrosinase inhibition assay.
Signaling Pathway for LPS-induced Inflammation in Macrophages
Caption: Simplified LPS/TLR4 signaling pathway in macrophages.
References
- 1. Radical scavenger activity of phenylethanoid glycosides in FMLP stimulated human polymorphonuclear leukocytes: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Cytotoxic phenylethanoid glycosides from Digitalis davisiana Heywood: Evaluation of structure activity relationships and chemotaxonomical significance of isolated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Assessing the Cytotoxicity of Phenolic Compounds: A Comparative Guide with a Focus on Isotachioside Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the cytotoxicity of various phenolic compounds, drawing upon available experimental data. While direct cytotoxic studies on Isotachioside are not presently available in public literature, this document aims to offer a valuable comparative context by examining structurally related compounds, particularly its analog arbutin, alongside other significant phenolic classes.
Comparative Cytotoxicity of Phenolic Compounds
The cytotoxic potential of phenolic compounds varies significantly based on their structural class, the cell line tested, and the assay employed. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity, is presented below for a range of phenolic compounds across different human cancer cell lines.
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Phenolic Glycoside (Arbutin Analog) | Arbutin | SKOV3 (Ovarian Cancer) | Varies with dose | |
| Arbutin | MCF-7 (Breast Cancer) | Varies with dose | ||
| Flavonoid | Iconichalcone | Huh7 (Hepatocellular Carcinoma) | 2.4 - 33 | [1] |
| Quercetin | Jurkat (T-cell leukemia) | Not specified | ||
| Tiliroside | HepG2 (Hepatocellular Carcinoma) | Not specified | ||
| Phenolic Glycoside | Acteoside | MCF-7 (Breast Cancer) | 113.1 (72h) | [2] |
| Plantamajoside | MCF-7 (Breast Cancer) | 170.8 (72h) | [2] | |
| Naphthalene Glycoside | SK-LU-1 (Lung Cancer) | 8.05 ± 0.28 | [3] | |
| Naphthalene Glycoside | HepG2 (Hepatocellular Carcinoma) | 9.52 ± 1.20 | [3] | |
| Naphthalene Glycoside | MCF-7 (Breast Cancer) | 8.54 ± 0.85 | [3] | |
| Other Phenolic Compounds | Dihydrochalcone | Huh7 (Hepatocellular Carcinoma) | 2.4 - 33 | [1] |
Note on this compound: Research on the biological activity of this compound has primarily focused on its role as a tyrosinase inhibitor. In one study, the half-maximal inhibitory concentration (IC50) for tyrosinase inhibition could not be determined even at concentrations up to 1000 μM[4]. This suggests a low level of interaction with tyrosinase, but does not directly inform on its cytotoxicity. As an analog of arbutin, its cytotoxic profile may share some similarities, though this remains to be experimentally verified. Studies on arbutin have indicated cytotoxic activity against various cancer cell lines, including ovarian and breast cancer cells[5].
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the assessment of phenolic compound cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenolic compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against compound concentration.
Brine Shrimp Lethality Assay
This is a simple, rapid, and cost-effective preliminary screen for cytotoxicity.
-
Hatching Shrimp: Hatch brine shrimp (Artemia salina) nauplii in artificial seawater under constant light and aeration.
-
Exposure: Place a specific number of nauplii (e.g., 10-15) into wells of a 24-well plate containing different concentrations of the test compound dissolved in seawater. A negative control (seawater) and a positive control (a known cytotoxic agent) are included.
-
Incubation: Incubate the plates for 24 hours under light.
-
Counting: Count the number of dead nauplii in each well.
-
Data Analysis: Calculate the percentage of mortality for each concentration and determine the LC50 (lethal concentration for 50% of the population) value using probit analysis.
Visualizing Cellular Mechanisms and Workflows
Apoptosis Induction Pathway by Phenolic Compounds
Many phenolic compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.
Caption: Apoptosis induction by phenolic compounds.
General Workflow for In Vitro Cytotoxicity Assessment
The following diagram outlines a typical experimental workflow for evaluating the cytotoxic properties of a test compound.
Caption: In vitro cytotoxicity workflow.
References
- 1. Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical synthesis and tyrosinase-inhibitory activity of this compound and its related glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Essential PPE and Handling Protocols for Isotachioside
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate, essential safety and logistical information for handling Isotachioside, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans to foster a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate PPE creates a necessary barrier between the researcher and the chemical, minimizing the risk of exposure.[1] The following table summarizes the essential PPE for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles or Face Shield | Wear safety goggles that provide a complete seal around the eyes.[2] For tasks with a higher risk of splashing, a full face shield should be worn over safety glasses.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Use powder-free nitrile or neoprene gloves.[2][3][4] Double gloving is recommended, especially when working within a biological safety cabinet (BSC).[4] Gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[4] |
| Body Protection | Laboratory Coat or Gown | A long-sleeved lab coat is mandatory.[3] Gowns with long cuffs that can be tucked under gloves provide enhanced protection.[4] For larger quantities or when there is a significant risk of contamination, chemical-resistant coveralls may be necessary.[2][3] |
| Respiratory Protection | N95 Respirator or Higher | When handling powdered this compound outside of a containment hood, a NIOSH-approved respirator is essential to prevent inhalation of airborne particles.[1][2] The level of respiratory protection should be determined by a risk assessment. |
| Foot Protection | Closed-Toe Shoes | Always wear closed-toe shoes in the laboratory to protect against spills.[3] Chemical-resistant footwear is recommended when handling larger quantities of hazardous materials.[2] |
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the container is clearly labeled.
2. Weighing and Preparation:
-
Handle powdered this compound in a ventilated enclosure, such as a fume hood or a powder weighing station, to control airborne dust.[5][6]
-
Use disposable bench covers to contain any potential spills.[5]
-
When transferring the powder, use small, controlled movements to minimize dust generation.[5]
-
If preparing a solution, dissolve the powder within the ventilated enclosure. Once in solution, the risk of aerosolization is reduced.[5]
3. Experimental Use:
-
Always wear the appropriate PPE as outlined in the table above.
-
Avoid eating, drinking, or smoking in the laboratory.[7]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][8]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and contaminated materials is crucial to protect personnel and the environment.
1. Waste Segregation:
-
Solid Waste: Unused or expired this compound powder should be collected in a clearly labeled, sealed container for chemical waste.[9]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and weighing papers, must be treated as chemical waste.[9] Collect these items in a designated, sealed plastic bag or container.[9]
-
Liquid Waste: Solutions containing this compound should not be poured down the drain.[9] Collect all liquid waste in a dedicated, leak-proof, and clearly labeled container.[9]
2. Storage and Disposal:
-
Store all waste containers in a designated, well-ventilated chemical waste storage area.
-
Arrange for waste disposal through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[9]
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates the key procedural steps for safely managing this compound in a laboratory setting.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | NZ [sdsmanager.com]
- 4. pppmag.com [pppmag.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Powder Handling - AirClean Systems [aircleansystems.com]
- 7. msp.images.akzonobel.com [msp.images.akzonobel.com]
- 8. tmi.utexas.edu [tmi.utexas.edu]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
